3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
Beschreibung
Eigenschaften
IUPAC Name |
(E)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23(28)16-15-21-17-26(22-9-5-2-6-10-22)25-24(21)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-17H,(H,27,28)/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNAVQZPGXQKGS-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=CC(=O)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=C/C(=O)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis protocol for 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
An In-depth Technical Guide to the Synthesis of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is a complex heterocyclic compound featuring a central pyrazole core substituted with phenyl and biphenyl groups, and an acrylic acid moiety. Molecules with such intricate architectures are of significant interest in medicinal chemistry and materials science due to their potential biological activities and photophysical properties. The biphenyl group can enhance π-π stacking interactions with biological targets, while the pyrazole core is a well-established pharmacophore found in numerous approved drugs. The acrylic acid functional group offers a site for further chemical modification or can itself contribute to the molecule's biological profile.
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of this target molecule. The presented synthetic strategy is a multi-step process designed for clarity, efficiency, and adaptability in a standard organic chemistry laboratory. Each step is detailed with explanations for the choice of reagents and conditions, drawing upon established and reliable organic transformations.
Overall Synthetic Strategy
The synthesis of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is most effectively approached through a convergent four-step sequence. This strategy involves the initial construction of a biphenyl ketone, followed by the formation of the pyrazole ring, subsequent formylation at the C4 position of the pyrazole, and finally, the introduction of the acrylic acid side chain.
Caption: Overall synthetic workflow for 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid.
Experimental Protocols
Step 1: Synthesis of 1-(Biphenyl-4-yl)ethanone via Suzuki-Miyaura Coupling
The initial step involves the creation of the biphenyl scaffold through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] This reaction is highly efficient for forming carbon-carbon bonds between aryl halides and arylboronic acids.
Reaction Scheme:
4-Bromoacetophenone + 4-Biphenylboronic acid --(Pd(PPh₃)₄, K₂CO₃, Toluene/Water)--> 1-(Biphenyl-4-yl)ethanone
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-Bromoacetophenone | 199.04 | 10.0 g | 50.2 mmol |
| 4-Biphenylboronic acid | 197.02 | 10.9 g | 55.2 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 1.16 g | 1.0 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.9 g | 100.5 mmol |
| Toluene | - | 200 mL | - |
| Deionized Water | - | 100 mL | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoacetophenone (10.0 g, 50.2 mmol), 4-biphenylboronic acid (10.9 g, 55.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1.0 mmol).
-
Add toluene (200 mL) and a solution of potassium carbonate (13.9 g, 100.5 mmol) in deionized water (100 mL).
-
The reaction mixture is degassed by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(biphenyl-4-yl)ethanone as a white solid.
Step 2: Synthesis of 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole
The pyrazole ring is constructed via the condensation of the previously synthesized ketone with phenylhydrazine.[6]
Reaction Scheme:
1-(Biphenyl-4-yl)ethanone + Phenylhydrazine --(Acetic Acid, Ethanol)--> 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| 1-(Biphenyl-4-yl)ethanone | 196.25 | 9.0 g | 45.9 mmol |
| Phenylhydrazine | 108.14 | 5.5 g (5.0 mL) | 50.5 mmol |
| Glacial Acetic Acid | 60.05 | 5 mL | - |
| Ethanol | 46.07 | 150 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-(biphenyl-4-yl)ethanone (9.0 g, 45.9 mmol) in ethanol (150 mL).
-
Add phenylhydrazine (5.0 mL, 50.5 mmol) and glacial acetic acid (5 mL) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half under reduced pressure.
-
Pour the concentrated mixture into ice-cold water (200 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 3-(biphenyl-4-yl)-1-phenyl-1H-pyrazole. The product can be further purified by recrystallization from ethanol if necessary.
Step 3: Synthesis of 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This step introduces a formyl group at the C4 position of the pyrazole ring, a crucial intermediate for the final step. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[7][8][9][10][11][12]
Reaction Scheme:
3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole + POCl₃/DMF --> 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole | 296.37 | 8.0 g | 27.0 mmol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 12.4 g (7.5 mL) | 81.0 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Sodium Hydroxide (NaOH) solution (10%) | - | As needed | - |
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 50 mL) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (7.5 mL, 81.0 mmol) dropwise to the cold DMF with constant stirring. The Vilsmeier reagent will form as a viscous, often colored complex.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 3-(biphenyl-4-yl)-1-phenyl-1H-pyrazole (8.0 g, 27.0 mmol) in DMF (20 mL) dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (300 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 3-(biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This product is often pure enough for the next step, but can be recrystallized from ethanol/water if needed.
Step 4: Synthesis of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid via Knoevenagel-Doebner Condensation
The final step involves the condensation of the pyrazole-4-carbaldehyde with malonic acid, followed by decarboxylation, to yield the target acrylic acid. The Knoevenagel-Doebner modification is well-suited for this transformation.[13][14][15][16][17][18]
Reaction Scheme:
3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde + Malonic Acid --(Pyridine, Piperidine)--> 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 324.38 | 6.0 g | 18.5 mmol |
| Malonic Acid | 104.06 | 3.85 g | 37.0 mmol |
| Pyridine | 79.10 | 50 mL | - |
| Piperidine | 85.15 | 1.0 mL | - |
| Hydrochloric Acid (HCl), concentrated | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-(biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (6.0 g, 18.5 mmol) and malonic acid (3.85 g, 37.0 mmol) in pyridine (50 mL).
-
Add piperidine (1.0 mL) as a catalyst.
-
Heat the reaction mixture to reflux for 4-5 hours. The evolution of CO₂ indicates the progression of the decarboxylation.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Stir the mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent system such as ethanol/water or acetic acid/water to obtain pure 3-(3-biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid.
Characterization
The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, C=C of the acrylic group).
-
Melting Point: To assess the purity of the crystalline solid.
Discussion of Mechanistic Principles
The success of this synthetic route hinges on the strategic application of well-understood reaction mechanisms.
Caption: Key mechanistic steps in the Suzuki-Miyaura and Knoevenagel-Doebner reactions.
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the biphenyl product and regenerate the catalyst.[19] The use of a base is crucial for the transmetalation step.
The Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich pyrazole ring then attacks this electrophile, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to the aldehyde during aqueous workup.[7]
The Knoevenagel-Doebner condensation is initiated by the deprotonation of malonic acid by a base (piperidine) to form a nucleophilic enolate.[13][14] This enolate then attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. The resulting intermediate undergoes dehydration and, facilitated by the pyridine solvent and heat, decarboxylation to yield the α,β-unsaturated acrylic acid product.[16]
Conclusion
This guide has outlined a robust and reproducible synthetic protocol for 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid. By employing a series of well-established and high-yielding reactions, this molecule can be efficiently prepared in a laboratory setting. The detailed step-by-step procedures, along with the rationale behind the choice of reagents and conditions, provide a solid foundation for researchers in organic synthesis, medicinal chemistry, and materials science to access this and structurally related compounds for further investigation.
References
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Hegyi G, Szasz O, Szasz A. Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press; 2017. Available from: [Link]
-
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. ResearchGate. Available from: [Link]
-
Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. RJPBCS. Available from: [Link]3].pdf
-
5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI. Available from: [Link]
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available from: [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available from: [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. Available from: [Link]
-
Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO South Africa. Available from: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available from: [Link]
-
2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid. MDPI. Available from: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. ResearchGate. Available from: [Link]
-
Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes | Request PDF. ResearchGate. Available from: [Link]
-
(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. Available from: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available from: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. ResearchGate. Available from: [Link]
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1H and 13C NMR characterization of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of novel organic compounds. This guide provides a comprehensive, in-depth analysis of the one- and two-dimensional NMR characterization of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid. Pyrazole derivatives are prominent scaffolds in pharmaceutical chemistry, and precise structural verification is a critical step in drug discovery and development.[1] This document moves beyond a simple recitation of data, offering a strategic rationale for the selection of specific NMR experiments, a detailed protocol for data acquisition, and a predictive analysis of the expected spectral features. We will explore how a synergistic application of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments culminates in the complete and confident assignment of all proton and carbon signals, thereby confirming the molecular architecture.
Introduction: The Imperative for Rigorous Structural Verification
The molecule at the core of this guide, 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid, is a complex structure featuring multiple aromatic systems and a reactive acrylic acid moiety. Each component—the N-phenyl ring, the C3-biphenyl system, the tetrasubstituted pyrazole core, and the acrylic acid sidechain—presents unique spectroscopic signatures. The primary challenge and objective of this work are to dissect and assign these signatures correctly. An error in structural assignment can have profound consequences in a drug development pipeline, making the methodologies described herein essential for ensuring scientific integrity. This guide serves as a blueprint for researchers tackling the characterization of similarly complex heterocyclic compounds.
Molecular Structure and Atom Numbering Convention
For clarity and precision in spectral assignment, a systematic atom numbering convention is essential. The structure below will be used as the reference throughout this guide.
Caption: Molecular structure and numbering scheme.
Experimental Protocol: A Self-Validating Workflow
The choice of experimental conditions is paramount for acquiring high-quality, interpretable NMR data. The following protocol is designed to be a self-validating system, where each experiment provides a layer of data that confirms and builds upon the last.
Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity ensures solubility of the carboxylic acid, and its high boiling point allows for variable temperature experiments if needed. Crucially, the acidic proton of the carboxylic acid (COOH) is observable as a broad singlet in DMSO-d₆, whereas it would rapidly exchange with deuterium in solvents like D₂O or CD₃OD, rendering it invisible.
-
Concentration: Prepare a solution of approximately 10-15 mg of the compound in 0.6 mL of DMSO-d₆. This concentration provides an excellent signal-to-noise ratio for both ¹H and the less sensitive ¹³C nuclei in a reasonable timeframe.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] However, modern spectrometers can reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C).[3]
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a ¹H frequency of at least 400 MHz to ensure adequate signal dispersion, particularly in the crowded aromatic region.
-
¹H NMR: A standard single-pulse experiment. A sufficient number of scans (e.g., 16-32) should be acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are essential for differentiating carbon types.[4][5][6][7]
-
DEPT-90: Shows only CH (methine) signals.
-
DEPT-135: Shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent in both DEPT spectra.
-
-
2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through 2-4 bonds.[8][9][10][11][12] It is invaluable for tracing proton networks within the phenyl, biphenyl, and acrylic acid fragments.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal to which it is directly attached (one-bond ¹JCH coupling).[13][14][15][16][17] It is the most reliable way to assign carbons that have attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the molecular puzzle together. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (ⁿJCH, where n=2-4).[13][18][19][20][21] This allows for the unambiguous connection of the individual molecular fragments, such as linking the acrylic acid protons to the pyrazole ring carbons.
Caption: The logical workflow for NMR-based structural elucidation.
Predicted ¹H NMR Spectral Data Analysis
The ¹H NMR spectrum is predicted to show signals across distinct regions, corresponding to the carboxylic acid, aromatic, vinylic, and pyrazole protons.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Key Correlations |
| COOH | > 12.0 | broad singlet | - | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |
| H5 | 8.0 - 8.5 | singlet | - | The sole proton on the pyrazole ring is deshielded by the heterocyclic aromatic system. Its singlet nature is a key identifier. |
| Aromatic (H2' to H6''') | 7.2 - 8.0 | multiplets | 7-9 (ortho), 1-3 (meta) | A complex region of overlapping multiplets from the 14 aromatic protons. COSY will be essential to trace the individual spin systems of the N-phenyl and biphenyl groups. |
| Hβ | ~7.5 | doublet | Jαβ ≈ 16 | The trans relationship to Hα results in a large coupling constant. This proton is deshielded by the pyrazole ring and the carbonyl group. |
| Hα | ~6.5 | doublet | Jαβ ≈ 16 | Coupled only to Hβ. The chemical shift is typical for a vinylic proton alpha to a carbonyl group.[22][23] |
Predicted ¹³C NMR and DEPT Spectral Data Analysis
The ¹³C NMR spectrum will show 19 distinct signals, as molecular symmetry is not expected. DEPT experiments are crucial for distinguishing between the numerous CH signals and the 8 quaternary carbons.
| Carbon(s) | Predicted δ (ppm) | DEPT-90 | DEPT-135 | Rationale & Key Correlations |
| Cγ (COOH) | 165 - 175 | Absent | Absent | The carboxylic acid carbonyl carbon is significantly deshielded.[24][25] |
| Aromatic (C1' to C6''') | 115 - 150 | CH only | CH (+), CH₂ (-) | The 18 aromatic carbons will appear in this range.[24][25][26] The 8 quaternary carbons (C1', C1'', C4'', C1''', C3, C4) will be identified by their absence in DEPT spectra. HMBC correlations from nearby protons are required for their assignment. |
| C5 | ~135 | Positive | Positive | The pyrazole CH carbon. HSQC will show a direct correlation to the H5 proton. |
| Cβ | 130 - 140 | Positive | Positive | The vinylic carbon beta to the carbonyl. Deshielded by resonance.[27] |
| Cα | 115 - 125 | Positive | Positive | The vinylic carbon alpha to the carbonyl. Shielded relative to Cβ by resonance effects.[27] |
Unambiguous Confirmation via 2D NMR Correlations
While 1D NMR provides the initial data, 2D NMR is required to assemble the structure with complete confidence.
-
COSY: Will confirm the J-coupling between Hα and Hβ of the acrylic acid moiety. It will also reveal the ortho and meta couplings within the three distinct phenyl rings, allowing for the delineation of each aromatic spin system.
-
HSQC: This experiment will provide a direct and unambiguous link between every proton and its attached carbon. For example, the singlet ¹H signal at ~8.2 ppm (H5) will correlate to the ¹³C signal at ~135 ppm (C5), confirming the assignment of the pyrazole CH group.
-
HMBC: This is the definitive experiment for establishing the connectivity between the molecular fragments. Key expected correlations that validate the overall structure include:
-
H5 (pyrazole) → C4 & C3: Confirms the position of the acrylic acid and biphenyl groups relative to the pyrazole CH.
-
Hα/Hβ (acrylic) → C4 (pyrazole): Unambiguously links the acrylic acid sidechain to the C4 position of the pyrazole ring.
-
H2''/H6'' (biphenyl) → C3 (pyrazole): Confirms the attachment of the biphenyl group to the C3 position.
-
H2'/H6' (N-phenyl) → C5 (pyrazole): Confirms the N-phenyl substitution pattern.
-
Conclusion
The structural characterization of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is a multi-faceted challenge that is elegantly solved by a systematic and logical application of modern NMR techniques. By integrating the information from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, every atom in the molecule can be precisely assigned. This methodical approach, grounded in the fundamental principles of NMR spectroscopy, provides an unassailable confirmation of the molecular structure, a foundational requirement for any further research or development involving this compound.
References
- Columbia University, NMR Core Facility. HSQC and HMBC.
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
Authored by: A Senior Application Scientist
Introduction: In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is a molecule of significant interest, belonging to a class of pyrazole derivatives known for their diverse pharmacological activities.[1][2] Mass spectrometry stands as a cornerstone analytical technique for the characterization of such compounds, providing invaluable information on molecular weight, elemental composition, and structural features through fragmentation analysis. This in-depth technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound, drawing upon established principles of ionization and fragmentation to predict its behavior in a mass spectrometer.
Molecular Structure and Physicochemical Properties
3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is a complex molecule featuring several key functional groups that dictate its behavior during mass spectrometric analysis. These include a biphenyl moiety, a phenyl-substituted pyrazole core, and an acrylic acid side chain.[3] Understanding the interplay of these groups is crucial for developing a robust analytical method and for interpreting the resulting mass spectra.
| Property | Value | Source |
| Molecular Formula | C28H20N2O2 | Deduced from structure |
| Molecular Weight | 416.47 g/mol | Calculated |
| Key Structural Features | Biphenyl group, Phenyl group, Pyrazole ring, Acrylic acid | Visual Inspection |
Part 1: Strategic Method Development for Mass Spectrometry Analysis
The selection of an appropriate mass spectrometry method is contingent on the analyte's physicochemical properties and the desired analytical outcome. For 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid, a molecule with acidic and aromatic character, Electrospray Ionization (ESI) is the most logical choice.
Ionization Technique: The Case for Electrospray Ionization (ESI)
The presence of a carboxylic acid group makes this molecule readily ionizable under ESI conditions.[4][5][6] ESI is a soft ionization technique that typically produces intact molecular ions, which is essential for accurate molecular weight determination. Both positive and negative ion modes should be explored.
-
Negative Ion Mode (-ESI): The carboxylic acid group will readily deprotonate to form a carboxylate anion [M-H]-, making this the most probable and efficient ionization pathway. The mobile phase should be slightly basic (e.g., containing a small amount of ammonium hydroxide or a volatile amine) to facilitate deprotonation.
-
Positive Ion Mode (+ESI): While less likely to be as sensitive as negative mode for this compound, protonation of the nitrogen atoms in the pyrazole ring can occur to form the [M+H]+ ion.[2] Acidification of the mobile phase (e.g., with formic acid or acetic acid) will promote this process.
The choice between positive and negative ion modes will ultimately be determined by which provides the better signal-to-noise ratio and more informative fragmentation data during tandem mass spectrometry (MS/MS) experiments.
Liquid Chromatography: The Separation Imperative
Prior to mass analysis, chromatographic separation using High-Performance Liquid Chromatography (HPLC) is indispensable, especially when dealing with complex matrices such as biological fluids or reaction mixtures.[7] A reversed-phase C18 column is a suitable starting point for this relatively nonpolar molecule.
A typical HPLC method would be:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
This method should provide good retention and peak shape for the analyte. The use of formic acid as a mobile phase additive serves to improve peak shape and ionization efficiency in positive ion mode ESI. For negative ion mode, a mobile phase containing a low concentration of ammonium acetate could be beneficial.
Mass Analyzer: High Resolution for Unambiguous Identification
To confirm the elemental composition of the parent ion and its fragments, a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is highly recommended. These analyzers provide the mass accuracy required to distinguish between isobaric species and to calculate elemental formulas with high confidence.
Part 2: Deciphering the Fragmentation Puzzle: A Predictive Approach
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation.[8] By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which acts as a "fingerprint" for the molecule. While no specific MS/MS data for this exact compound is publicly available, we can predict the most likely fragmentation pathways based on the known fragmentation of its constituent moieties.[9][10][11]
Predicted Fragmentation in Negative Ion Mode (-ESI)
In negative ion mode, the precursor ion will be the deprotonated molecule, [M-H]-, with a nominal m/z of 415. The primary fragmentation events are expected to involve the carboxylic acid group and the bonds connecting the various ring systems.
Key Predicted Fragmentations:
-
Loss of CO2 (decarboxylation): The most common fragmentation for carboxylates is the neutral loss of CO2 (44 Da). This would result in a fragment ion at m/z 371.
-
Cleavage of the Acrylic Acid Side Chain: Cleavage of the bond between the pyrazole ring and the acrylic acid side chain can occur, leading to characteristic fragments.
-
Ring System Cleavages: The pyrazole ring itself can undergo fragmentation, often involving the loss of HCN or related neutral species.[12]
Caption: Predicted Fragmentation Pathway in -ESI Mode.
Predicted Fragmentation in Positive Ion Mode (+ESI)
In positive ion mode, the precursor ion will be the protonated molecule, [M+H]+, with a nominal m/z of 417. Protonation is likely to occur on one of the pyrazole nitrogens.
Key Predicted Fragmentations:
-
Loss of H2O: The acrylic acid moiety can facilitate the loss of a water molecule (18 Da), giving a fragment at m/z 399.
-
Cleavage of the Acrylic Acid Group: Similar to negative mode, the acrylic acid group can be lost.
-
Biphenyl and Phenyl Ion Formation: Cleavage of the bonds connecting the ring systems will likely lead to the formation of stable biphenyl (m/z 154) and phenyl (m/z 77) cations.
-
Pyrazole Ring Fragmentation: The protonated pyrazole ring can undergo characteristic ring-opening and fragmentation pathways.
Caption: Predicted Fragmentation Pathway in +ESI Mode.
Part 3: Experimental Protocols and Data Interpretation
Sample Preparation Protocol
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
Data Acquisition Protocol
-
Full Scan MS: Perform a full scan MS experiment in both positive and negative ion modes over a mass range of m/z 100-1000 to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Perform targeted MS/MS experiments on the [M-H]- and [M+H]+ precursor ions. Use a stepped collision energy approach (e.g., 10, 20, and 40 eV) to obtain a comprehensive fragmentation spectrum.
A Framework for Data Interpretation
-
Molecular Ion Confirmation: The first step in data analysis is to confirm the presence of the correct molecular ion in the full scan spectrum. The measured accurate mass should be within 5 ppm of the theoretical mass.
-
Fragmentation Pattern Analysis: Compare the experimentally observed fragment ions with the predicted fragmentation pathways. The presence of key fragments, such as the loss of CO2 in negative mode or the formation of the biphenyl cation in positive mode, will provide strong evidence for the proposed structure.
-
Software-Assisted Analysis: Utilize vendor-specific or third-party software to aid in the interpretation of the mass spectra. These tools can help in elemental composition determination, spectral matching (if a library is available), and structural elucidation.
Conclusion
The mass spectrometry analysis of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is a multifaceted process that requires a systematic and informed approach. By leveraging the principles of electrospray ionization and collision-induced dissociation, and by understanding the inherent fragmentation tendencies of the molecule's functional groups, a wealth of structural information can be obtained. This guide provides a robust framework for method development, data acquisition, and interpretation, enabling researchers to confidently characterize this and similar pyrazole-containing compounds. The predictive nature of the fragmentation pathways outlined herein serves as a valuable starting point for experimental design and data analysis in the absence of pre-existing spectral libraries.
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An In-Depth Technical Guide to the FT-IR Spectrum of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
Foreword: The Role of Vibrational Spectroscopy in Modern Drug Discovery
In the landscape of contemporary drug development, the precise structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques at our disposal, Fourier-Transform Infrared (FT-IR) spectroscopy remains a cornerstone for its ability to provide a molecular "fingerprint," revealing the functional groups and bonding architecture of a molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the FT-IR spectrum of the novel compound, 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid. Our objective is to not only present the spectral data but to also delve into the causal relationships between molecular structure and vibrational modes, thereby providing a robust framework for the characterization of this and similar complex heterocyclic systems.
Molecular Architecture and Its Spectroscopic Implications
The subject of our analysis, 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid, is a multi-functionalized molecule with significant potential in medicinal chemistry. Its structure is characterized by several key components: a central pyrazole ring, a biphenyl substituent, a phenyl group, and an acrylic acid moiety. Each of these components possesses distinct vibrational characteristics that will manifest in the FT-IR spectrum. A thorough understanding of these individual contributions is essential for the accurate interpretation of the complete spectrum.
Molecular Structure Diagram
Caption: Chemical structure of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The acquisition of a clean, high-resolution FT-IR spectrum is fundamental to its accurate interpretation. The following protocol outlines a standard procedure for the analysis of a solid-state sample such as 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and reproducibility.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
A single-reflection diamond ATR accessory.
Protocol:
-
Instrument Preparation and Background Collection:
-
Ensure the spectrometer and ATR accessory have been powered on and allowed to thermally stabilize for at least 30 minutes. This minimizes baseline drift.
-
Clean the diamond crystal of the ATR accessory with a solvent-grade isopropanol or ethanol and a lint-free wipe.
-
Record a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal.
-
-
Sample Preparation and Application:
-
Place a small amount (typically 1-2 mg) of the finely powdered 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid onto the center of the diamond crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface. Inadequate contact is a common source of poor spectral quality.
-
-
Data Acquisition:
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
To achieve a high signal-to-noise ratio, co-add a minimum of 32 scans at a spectral resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The collected interferogram is subjected to a Fourier transform to generate the infrared spectrum.
-
Perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Baseline correction may be applied to remove any broad, underlying features not attributable to the sample.
-
Experimental Workflow Diagram
Caption: Workflow for acquiring the FT-IR spectrum using the ATR technique.
In-Depth Spectral Interpretation
The FT-IR spectrum of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is a composite of the vibrational modes of its constituent functional groups. The following is a detailed analysis of the expected absorption bands, with assignments based on established literature values for similar structures.
The Carboxylic Acid Moiety: A Dominant Feature
The acrylic acid group will produce some of the most characteristic and easily identifiable bands in the spectrum.
-
O-H Stretching: The hydroxyl (O-H) stretch of the carboxylic acid is expected to appear as a very broad and intense absorption band in the region of 3300-2500 cm⁻¹ .[1][2] This significant broadening is a hallmark of the extensive intermolecular hydrogen bonding that leads to the formation of carboxylic acid dimers in the solid state.[3] This broad envelope will likely overlap with the C-H stretching vibrations.
-
C=O Stretching: The carbonyl (C=O) stretching vibration will be a strong, sharp absorption. For an α,β-unsaturated carboxylic acid, this band is typically found between 1710 and 1690 cm⁻¹ .[2] The conjugation with the C=C double bond slightly lowers the frequency compared to a saturated carboxylic acid.
-
C-O Stretching and O-H Bending: The spectrum will also feature bands corresponding to the C-O stretching and O-H in-plane bending vibrations, which are coupled. These typically appear in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.[1] A broad O-H out-of-plane bending vibration may also be observed around 950-910 cm⁻¹ .[1]
Aromatic and Heteroaromatic Ring Systems
The molecule contains multiple aromatic systems: a biphenyl group, a phenyl group, and the pyrazole ring. Their vibrations will contribute significantly to the spectrum, particularly in the fingerprint region.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl, biphenyl, and pyrazole rings will appear as a series of sharp, medium-intensity bands just above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ range.[4]
-
C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and pyrazole rings will give rise to a set of characteristic absorptions in the 1620-1430 cm⁻¹ region.[4] For pyrazole derivatives, C=N stretching is often observed around 1600-1500 cm⁻¹ .[5]
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution patterns on the aromatic rings. These strong absorptions typically appear in the 900-675 cm⁻¹ region. The specific positions of these bands can help confirm the substitution patterns of the phenyl and biphenyl groups.
The Pyrazole Core
The pyrazole ring has its own set of characteristic vibrations.
-
Ring Stretching: As mentioned, the C=C and C=N stretching vibrations contribute to the absorptions in the 1620-1430 cm⁻¹ range.[4]
-
N-N Stretching: The N-N stretching vibration in pyrazole rings can be found in the 1440–1380 cm⁻¹ region.[6]
-
Ring Deformation: Pyrazole ring deformation vibrations are expected at lower frequencies, with one such mode observed experimentally around 634 cm⁻¹ in a similar compound.[6]
The Acrylic Moiety
-
C=C Stretching: The stretching of the carbon-carbon double bond in the acrylic acid moiety, being conjugated with the pyrazole ring and the carbonyl group, is expected to appear in the 1640-1610 cm⁻¹ region.
Summary of Expected FT-IR Absorption Bands
The following table provides a consolidated overview of the principal vibrational modes and their expected absorption ranges for 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |
| Aromatic C-H Stretch | Phenyl, Biphenyl, Pyrazole | 3100 - 3000 | Medium, Sharp |
| C=O Stretch | α,β-Unsaturated Carboxylic Acid | 1710 - 1690 | Strong, Sharp |
| C=C Stretch (Alkene) | Acrylic Acid | 1640 - 1610 | Medium |
| C=C and C=N Ring Stretch | Aromatic Rings and Pyrazole | 1620 - 1430 | Medium to Strong |
| O-H In-plane Bend | Carboxylic Acid | 1440 - 1395 | Medium |
| N-N Stretch | Pyrazole Ring | 1440 - 1380 | Medium |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium |
| O-H Out-of-plane Bend | Carboxylic Acid | 950 - 910 | Medium, Broad |
| Aromatic C-H Out-of-plane Bend | Phenyl and Biphenyl Rings | 900 - 675 | Strong |
| Pyrazole Ring Deformation | Pyrazole Ring | ~630 | Medium |
Conclusion: A Spectroscopic Signature for Structural Integrity
The FT-IR spectrum of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid provides a wealth of information that is crucial for its structural confirmation and quality control in a drug development pipeline. The presence of the very broad O-H stretch, the sharp carbonyl absorption in the conjugated region, and the complex pattern of absorptions in the fingerprint region corresponding to the aromatic and heteroaromatic rings collectively form a unique spectroscopic signature. By carefully analyzing these features, researchers can confidently verify the identity and purity of this complex molecule. This guide provides a foundational framework for such an analysis, empowering scientists to leverage the full potential of FT-IR spectroscopy in their research endeavors.
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An In-depth Technical Guide to the Solubility Properties of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation development to bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility properties of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid, a complex heterocyclic compound with significant hydrophobic character. Lacking specific public domain data for this exact molecule, this paper establishes a framework for its analysis based on first principles of physical organic chemistry and proven methodologies in pharmaceutical sciences. We will dissect the molecule's structural attributes to predict its behavior, provide authoritative, step-by-step protocols for experimental solubility determination, and discuss the critical factors that govern its dissolution in various organic media. This document is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally characterize the solubility of this and structurally related compounds.
Introduction: The Central Role of Solubility
In the realm of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of "developability." A compound's ability to dissolve in a given solvent system dictates the feasibility of its synthesis, purification, formulation, and ultimately, its absorption in the body. Poor solubility can terminate the progression of an otherwise promising drug candidate, leading to challenges in achieving therapeutic concentrations and consistent bioavailability.[1][2]
The subject of this guide, 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid, is a molecule of interest due to its pyrazole core, a scaffold present in numerous FDA-approved drugs like Celecoxib.[3][4] The acrylic acid moiety and extensive aromatic substitution suggest its potential as a synthetic intermediate or a bioactive molecule in its own right. Understanding its solubility is the first step in harnessing its potential.
Molecular Structure and Predicted Solubility Behavior
A molecule's structure is the primary determinant of its physical properties. By analyzing the functional groups and overall topology of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid, we can make educated predictions about its solubility profile.
Structural Features:
-
Polar/Hydrogen Bonding Groups:
-
Carboxylic Acid (-COOH): This group is the primary driver of polarity. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). Its presence suggests potential solubility in polar, protic solvents (like alcohols) and polar aprotic solvents that can accept hydrogen bonds (like DMSO or DMF).
-
Pyrazole Ring: The two adjacent nitrogen atoms in the pyrazole ring are weakly basic and can act as hydrogen bond acceptors.[5]
-
-
Non-Polar/Hydrophobic Groups:
-
Biphenyl Group: This large, rigid, and highly conjugated system of two phenyl rings is the dominant hydrophobic feature.[6] It will strongly favor dissolution in non-polar or moderately polar aromatic solvents (like toluene or xylene) through π-π stacking interactions.
-
N-Phenyl Group: The phenyl ring attached to the pyrazole nitrogen further contributes to the molecule's significant non-polar surface area.
-
Predicted Solubility Profile:
Based on the principle of "like dissolves like," a balance of these opposing features governs solubility.[7] The molecule's large, non-polar surface area, contributed by the biphenyl and phenyl rings, will severely limit its solubility in highly polar solvents like water and short-chain alcohols. Conversely, the polar carboxylic acid group will prevent it from being highly soluble in purely non-polar aliphatic solvents like hexane.
Therefore, it is predicted that optimal solubility will be found in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can effectively solvate both the hydrophobic backbone and the polar carboxylic acid moiety. Moderate solubility is expected in chlorinated solvents and some esters.
Theoretical Framework: Factors Governing Solubility
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of several forces.[8]
-
Crystal Lattice Energy: Before a molecule can be solvated, energy must be supplied to overcome the intermolecular forces holding the solid crystal together (solute-solute interactions). For a large, planar molecule like this, strong π-π stacking and hydrogen bonding in the solid state can lead to high lattice energy, which in turn reduces solubility.
-
Solvation Energy: Energy is released when the solute molecules form new interactions with the solvent molecules (solute-solvent interactions). The magnitude of this energy release depends on the compatibility of their intermolecular forces (dipole-dipole, hydrogen bonding, van der Waals forces).
-
Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent to accommodate the solute molecule.
A compound dissolves when the energy released during solvation is sufficient to overcome both the crystal lattice energy and the energy required to disrupt solvent-solvent interactions.
Experimental Determination of Solubility
Theoretical predictions provide a starting point, but empirical measurement is the gold standard. In pharmaceutical development, two types of solubility are routinely measured: thermodynamic and kinetic.[9][10]
Thermodynamic (Equilibrium) Solubility
This is the true, equilibrium concentration of a compound in a saturated solution at a specific temperature. It is the most accurate and relevant measure for formulation and biopharmaceutical classification. The "shake-flask" method is the universally accepted standard for this determination.[1][11]
-
Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of the selected organic solvent in a sealed, inert vial (e.g., glass HPLC vial).
-
Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium, generally 24 to 48 hours.[11] This extended time is crucial to overcome kinetic barriers and ensure the system has reached its lowest energy state.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand, permitting the undissolved solid to settle. To ensure a particle-free sample for analysis, centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).
-
Sampling: Carefully pipette an aliquot of the clear supernatant. Causality Check: It is critical not to disturb the solid pellet at the bottom of the vial.
-
Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. A precise dilution factor is essential for accurate back-calculation.
-
Quantification: Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12] A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
Caption: Thermodynamic Solubility Workflow.
Kinetic Solubility
Kinetic solubility is a high-throughput measurement of the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO).[9][13] It is not a true equilibrium value but is invaluable in early drug discovery for ranking compounds and flagging potential issues.[10]
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).
-
Plate Preparation: Using a liquid handler, dispense a small volume of the DMSO stock solution into the wells of a 96-well microtiter plate. Then, add the organic solvent of interest to each well to achieve the final target concentration. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its co-solvent effect.[9]
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a shorter period, typically 1 to 2 hours.[14]
-
Precipitation Detection: Measure the amount of precipitation. This can be done directly in the plate using nephelometry (light scattering) or by filtering the plate and then measuring the concentration of the remaining dissolved compound in the filtrate via UV spectrophotometry or LC-MS.[14]
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.
Caption: Kinetic Solubility Workflow.
Summary of Expected Solubility Data
While experimental data is not available, the following table provides an illustrative summary of the expected thermodynamic solubility of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid in a range of common organic solvents at 25 °C, categorized by solvent type. This serves as a practical guide for solvent selection in synthesis and formulation.
| Solvent Class | Solvent Name | Polarity Index | Expected Solubility (mg/mL) | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Excellent H-bond acceptor, effectively solvates both polar and non-polar regions. |
| Dimethylformamide (DMF) | 6.4 | > 100 | Similar to DMSO, provides a highly polar environment capable of strong dipole-dipole interactions. | |
| Tetrahydrofuran (THF) | 4.0 | 20 - 50 | Good balance of polarity and ether functionality to dissolve the molecule. | |
| Acetonitrile | 5.8 | 5 - 15 | Polar, but a weaker H-bond acceptor than DMSO/DMF, leading to lower solubility. | |
| Polar Protic | Methanol | 5.1 | 1 - 5 | H-bonding with -COOH is counteracted by the large hydrophobic bulk. |
| Ethanol | 4.3 | 2 - 10 | Slightly better than methanol due to increased non-polar character. | |
| Chlorinated | Dichloromethane (DCM) | 3.1 | 10 - 30 | Moderate polarity, effective at dissolving large organic molecules. |
| Chloroform | 4.1 | 15 - 40 | Similar to DCM, can act as a weak H-bond donor. | |
| Aromatic | Toluene | 2.4 | 5 - 15 | Favorable π-π interactions with the biphenyl and phenyl rings, but poor solvation of the -COOH group. |
| Esters | Ethyl Acetate | 4.4 | 10 - 25 | Moderately polar with H-bond accepting carbonyl group. |
| Non-Polar Aliphatic | n-Hexane | 0.1 | < 0.1 | Highly non-polar; cannot effectively solvate the polar carboxylic acid group. |
Note: The values presented in this table are predictive and illustrative. They must be confirmed by rigorous experimental determination as described in Section 4.
Conclusion
The solubility of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is a complex property dictated by the molecule's dualistic nature: a polar, hydrogen-bonding carboxylic acid head and a large, hydrophobic aromatic tail. Theoretical analysis strongly suggests that its solubility will be limited in both highly polar protic and non-polar aliphatic solvents, with optimal dissolution occurring in polar aprotic solvents like DMSO and DMF. For any practical application in research or development, these predictions must be substantiated with robust experimental data. By employing standardized protocols for thermodynamic and kinetic solubility determination, researchers can generate the critical data needed to guide solvent selection for chemical synthesis, purification, and the successful formulation of this promising compound.
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An In-Depth Technical Guide to the Photophysical Properties of Biphenyl-Substituted Pyrazole Fluorophores
Abstract
The pyrazole scaffold is a cornerstone in the development of advanced fluorophores, prized for its synthetic versatility and robust photophysical characteristics.[1][2] The strategic incorporation of biphenyl moieties into the pyrazole core represents a significant leap forward, offering a powerful tool to modulate electronic properties and steric hindrance, thereby fine-tuning the photophysical behavior for specialized applications. This guide provides an in-depth exploration of the synthesis, photophysical properties, and practical applications of biphenyl-substituted pyrazole fluorophores, with a particular focus on their relevance to researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental design, provide validated protocols for characterization, and illustrate key concepts with data-driven examples and visualizations.
Introduction: The Strategic Advantage of Biphenyl Substitution
N-heteroaromatic fluorophores are integral to modern bioimaging and sensing applications due to their inherent electronic properties and biocompatibility.[1] Among these, pyrazole derivatives are particularly noteworthy for their high quantum yields, photostability, and tunable emission spectra.[1] The introduction of a biphenyl substituent is a deliberate design choice aimed at enhancing and controlling these properties through several key mechanisms:
-
Extended π-Conjugation: The biphenyl group extends the conjugated π-system of the pyrazole core. This extension generally leads to a bathochromic (red) shift in both the absorption and emission spectra, moving the operational wavelengths to regions with lower cellular autofluorescence and deeper tissue penetration, which is highly advantageous for biological imaging.[3]
-
Modulation of Intramolecular Charge Transfer (ICT): Many pyrazole-based fluorophores exhibit intramolecular charge transfer upon excitation, a phenomenon highly sensitive to the local environment. The biphenyl moiety, with its tunable electronic nature (through further substitution on the distal phenyl ring), can significantly influence the efficiency and energy of this ICT process.[4][5] This provides a mechanism for creating environmentally sensitive (solvatochromic) probes.
-
Steric Hindrance and Aggregation-Induced Emission (AIEE): The bulky nature of the biphenyl group can introduce steric hindrance that restricts intramolecular rotations in the excited state. This restriction can block non-radiative decay pathways, leading to enhanced fluorescence quantum yields. In some cases, this steric hindrance can promote aggregation-induced emission, a phenomenon where the fluorophore is weakly emissive in solution but becomes highly fluorescent in an aggregated state.[6]
This guide will systematically explore how these molecular design principles translate into tangible photophysical properties and their application in drug discovery.
Synthetic Strategies: Building the Biphenyl-Pyrazole Core
The synthesis of biphenyl-substituted pyrazoles typically follows a convergent strategy, often involving the preparation of a biphenyl-containing precursor followed by cyclization to form the pyrazole ring. A common and effective method is the reaction of a biphenyl-substituted chalcone with a hydrazine derivative.[7][8][9]
Causality in Synthetic Design
The choice of synthetic route is dictated by the desired substitution pattern on both the pyrazole and biphenyl moieties. The Claisen-Schmidt condensation to form the chalcone intermediate is highly versatile, allowing for a wide variety of commercially available or readily synthesized benzaldehydes and acetophenones to be used as starting materials.[10] This modularity is crucial for systematically studying structure-property relationships. For instance, to investigate the effect of electron-donating or electron-withdrawing groups on the photophysical properties, one can simply vary the substituents on the starting aromatic aldehydes and ketones.
Experimental Protocol: Synthesis of a Bis-Pyrazoline from 4,4'-Diformylbiphenyl
This protocol describes the synthesis of a bis-pyrazoline fluorophore, demonstrating a practical application of the chalcone-based synthetic route.[1]
Step 1: Synthesis of the Bis-Chalcone Intermediate
-
To a stirred solution of 4,4'-diformylbiphenyl (1.0 mmol) and 2-hydroxyacetophenone (2.2 mmol) in ethanol (20 mL), add a catalytic amount of aqueous sodium hydroxide (40%).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water until neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure bis-chalcone.
Step 2: Cyclization to the Bis-Pyrazoline
-
Dissolve the bis-chalcone (1.0 mmol) in glacial acetic acid (15 mL).
-
Add hydrazine hydrate (2.5 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.[9]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield the pure biphenyl-substituted bis-pyrazoline.
Core Photophysical Properties and Their Characterization
A thorough understanding of the photophysical properties of biphenyl-substituted pyrazole fluorophores is essential for their effective application. This section details the key parameters and the experimental protocols for their measurement.
Absorption and Emission Spectroscopy
The absorption and emission spectra provide fundamental information about the electronic transitions of the fluorophore.
-
UV-Vis Absorption Spectroscopy: This technique measures the wavelengths of light absorbed by the molecule, corresponding to the energy required to promote an electron from the ground state to an excited state.
-
Fluorescence Emission Spectroscopy: This measures the spectrum of light emitted as the molecule relaxes from the excited state back to the ground state.
Causality in Spectral Properties: The extended π-conjugation from the biphenyl group is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a red-shift of the absorption and emission maxima compared to pyrazoles with simple phenyl substituents.[11]
-
Sample Preparation: Prepare a stock solution of the biphenyl-substituted pyrazole in a suitable spectroscopic grade solvent (e.g., THF, DMSO) at a concentration of 1 mM. From this, prepare a dilute solution (e.g., 1-10 µM) in the desired solvent. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[12]
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent and record a blank spectrum in both the UV-Vis spectrophotometer and the fluorometer.[13]
-
Absorption Spectrum: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-600 nm). Identify the wavelength of maximum absorption (λabs).
-
Emission Spectrum: Excite the sample at its λabs and record the emission spectrum. The wavelength of maximum emission intensity is the λem.
-
Stokes Shift Calculation: The Stokes shift, a measure of the energy difference between absorption and emission, is calculated as: Stokes Shift (cm⁻¹) = (1/λabs - 1/λem) x 10⁷
A large Stokes shift is highly desirable in many applications as it minimizes the overlap between excitation and emission spectra, improving signal-to-noise.[3][14]
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[15]
Causality in Quantum Yield: The biphenyl group can enhance ΦF by introducing steric hindrance that restricts intramolecular rotations. These rotations often serve as non-radiative decay pathways, and their inhibition promotes radiative decay (fluorescence).
The absolute method using an integrating sphere is the gold standard for accurate quantum yield measurements as it does not rely on reference standards.[15][16]
-
Instrument Setup: Use a calibrated spectrofluorometer equipped with an integrating sphere accessory.
-
Blank Measurement (Solvent): Place a cuvette containing the pure solvent inside the integrating sphere. Record the spectrum of the excitation light scattered by the solvent. This provides the area of the incident light peak (S₀).
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution (absorbance < 0.1). Record the spectrum, which will show a reduced excitation peak and a new emission peak.
-
Data Analysis:
-
The area of the remaining excitation peak is S₁ (photons not absorbed).
-
The area of the emission peak is S₂ (photons emitted).
-
The internal quantum yield is calculated as: ΦF = S₂ / (S₀ - S₁)[15]
-
Fluorescence Lifetime (τ)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be sensitive to its environment.[17]
Causality in Fluorescence Lifetime: The lifetime is influenced by the rates of both radiative and non-radiative decay. Factors that increase the quantum yield, such as the restriction of intramolecular rotation by the biphenyl group, will generally lead to a longer fluorescence lifetime.
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.[18][19][20]
-
Instrument Setup: Use a TCSPC system with a pulsed light source (e.g., a picosecond diode laser) and a sensitive single-photon detector.
-
Instrument Response Function (IRF): Measure the IRF of the system by recording the scattered light from a non-fluorescent solution (e.g., a colloidal silica suspension).
-
Sample Measurement: Acquire the fluorescence decay histogram of the sample solution. The count rate should be kept low (typically 1-5% of the laser repetition rate) to avoid pile-up effects.[18]
-
Data Analysis: Deconvolute the IRF from the sample's fluorescence decay data using fitting software. The decay is typically fitted to a single or multi-exponential decay model to extract the fluorescence lifetime(s).
Advanced Photophysical Phenomena
The unique structure of biphenyl-substituted pyrazoles gives rise to interesting and useful photophysical behaviors.
Solvatochromism
Solvatochromism is the change in the color (absorption and/or emission) of a compound with a change in the polarity of the solvent.[21] This phenomenon is particularly pronounced in molecules that exhibit a significant change in dipole moment upon excitation, a hallmark of ICT states.
The Role of the Biphenyl Moiety: The biphenyl group can act as part of the donor-π-acceptor system that facilitates ICT. The degree of charge separation, and thus the sensitivity to solvent polarity, can be tuned by adding electron-donating or electron-withdrawing substituents to the biphenyl rings. This allows for the rational design of fluorescent probes that can report on the polarity of their microenvironment, for example, within a protein's active site.[18]
Aggregation-Induced Emission (AIEE)
AIEE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation.[6][22] This is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay channels.[23]
The Role of the Biphenyl Moiety: The multiple phenyl rings of the biphenyl group can act as rotors that quench fluorescence in dilute solutions. In the aggregated state, the packing of these bulky groups restricts their rotation, leading to a significant enhancement of fluorescence emission.[24] This property is highly valuable for developing "turn-on" fluorescent probes for biosensing and imaging.
Applications in Drug Discovery and Development
The tunable and sensitive photophysical properties of biphenyl-substituted pyrazole fluorophores make them powerful tools in the drug discovery pipeline.
High-Throughput Screening (HTS)
Fluorophores with large Stokes shifts and high quantum yields are ideal for HTS assays.[15] The large separation between excitation and emission wavelengths reduces background interference and cross-talk between channels, leading to more robust and sensitive assays. Biphenyl-substituted pyrazoles can be designed to act as "turn-on" probes that fluoresce upon binding to a target protein, providing a direct readout of binding events in a high-throughput format.
Fluorescent Probes for Kinase Activity
Kinases are a major class of drug targets. Pyrazole scaffolds are known to be effective kinase inhibitors.[19][25] By incorporating a biphenyl-substituted pyrazole fluorophore into a kinase inhibitor scaffold, it is possible to create fluorescent probes that report on kinase binding. Changes in the fluorescence properties (intensity, wavelength, or lifetime) upon binding can be used to quantify inhibitor affinity and screen for new drug candidates.
Fluorescence Lifetime Imaging (FLIM) in Cellular Systems
FLIM is a powerful imaging technique that provides contrast based on the fluorescence lifetime of a probe, which is independent of its concentration.[17][26] This is particularly useful in complex biological environments where probe concentration can vary. Biphenyl-substituted pyrazole probes, with their environmentally sensitive lifetimes, can be used with FLIM to map changes in the cellular microenvironment, such as polarity or viscosity, or to monitor drug-target engagement in living cells.[16][26]
Data Summary and Visualization
To illustrate the structure-property relationships discussed, the following table summarizes hypothetical photophysical data for a series of biphenyl-substituted pyrazole fluorophores.
| Compound | R1 | R2 | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF | τ (ns) |
| BP-Pz-1 | H | H | 350 | 450 | 6494 | 0.45 | 2.8 |
| BP-Pz-2 | OMe | H | 365 | 475 | 6024 | 0.65 | 3.5 |
| BP-Pz-3 | NO₂ | H | 375 | 510 | 6310 | 0.15 | 1.2 |
| BP-Pz-4 | H | OMe | 355 | 460 | 6380 | 0.52 | 3.1 |
| BP-Pz-5 | H | NMe₂ | 370 | 495 | 6328 | 0.78 | 4.2 |
Data are hypothetical and for illustrative purposes. All measurements are in THF.
Diagrams
// Ground State S0 [label="S₀ (Ground State)", pos="0,0!"]; S0_line [label="", shape=box, style=filled, fillcolor="#4285F4", pos="1.5,0!", width=3, height=0.05];
// Excited State S1 [label="S₁ (Excited State)", pos="0,3!"]; S1_line [label="", shape=box, style=filled, fillcolor="#EA4335", pos="1.5,3!", width=3, height=0.05];
// Absorption S0_line -> S1_line [label="Absorption\n(hν_abs)", fontcolor="#4285F4", color="#4285F4", style=wavy, arrowhead=vee, pos="c,0.5,1.5 c,2.5,1.5"];
// Fluorescence S1_line -> S0_line [label="Fluorescence\n(hν_em)", fontcolor="#34A853", color="#34A853", style=wavy, arrowhead=vee, pos="c,2.5,1.5 c,0.5,1.5"];
// Non-radiative decay S1_line -> S0_line [label="Non-radiative\nDecay", fontcolor="#5F6368", color="#5F6368", style="dashed,wavy", arrowhead=vee, pos="c,2,1.5 c,1,1.5"];
// Vibrational Relaxation node [fontsize=10]; VR1 [label="Vibrational\nRelaxation", pos="3.5,2.5!"]; VR2 [label="Vibrational\nRelaxation", pos="3.5,0.5!"]; S1_line -> S1_line [style="invis"]; // for positioning S0_line -> S0_line [style="invis"]; } caption="Simplified Jablonski diagram illustrating photophysical processes."
Conclusion
Biphenyl-substituted pyrazole fluorophores represent a highly versatile and powerful class of compounds for researchers at the interface of chemistry, biology, and medicine. The strategic introduction of the biphenyl moiety provides a robust handle for tuning key photophysical properties, including absorption/emission wavelengths, quantum efficiency, and environmental sensitivity. By understanding the causal relationships between molecular structure and photophysical behavior, and by employing rigorous characterization protocols, scientists can rationally design and validate novel fluorescent tools. These fluorophores hold immense promise for advancing drug discovery through the development of more sensitive high-throughput screening assays, targeted cellular imaging probes, and sophisticated diagnostic agents.
References
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Melo-Hernández, S., Ríosa, M.-C., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(53). Available at: [Link]
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Gaigalas, A. K. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 27-36. Available at: [Link]
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A Senior Application Scientist's Guide to DFT Calculations for Pyrazole Acrylic Acid Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The intersection of computational chemistry and drug discovery has created powerful new paradigms for understanding molecular behavior and accelerating the development of novel therapeutics. Pyrazole acrylic acid derivatives represent a class of heterocyclic compounds with significant and diverse pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This guide provides an in-depth technical framework for leveraging Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and spectral properties of these promising compounds. Authored from the perspective of a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that researchers can not only perform calculations but also interpret the results with confidence and insight. We will cover the entire computational workflow, from initial structure preparation to advanced property analysis, grounded in principles of scientific integrity and supported by authoritative references.
The Strategic Imperative: Why Use DFT for Pyrazole Acrylic Acids?
Pyrazole derivatives are a cornerstone in medicinal chemistry due to their wide spectrum of biological activities.[3][4] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in drug design.[5][6] When functionalized with an acrylic acid moiety, these compounds gain additional reactive and binding capabilities crucial for interacting with biological targets.
However, synthesizing and screening every possible derivative is a resource-intensive and often inefficient process. This is where theoretical calculations provide a strategic advantage. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for predicting molecular properties with a high degree of accuracy.[7] By modeling these compounds in silico, we can:
-
Predict Molecular Geometry: Determine the most stable three-dimensional conformation, which is critical for understanding receptor binding.
-
Elucidate Electronic Properties: Analyze the distribution of electrons to predict reactivity, stability, and intermolecular interactions.
-
Simulate Spectroscopic Data: Computationally generate IR and UV-Vis spectra to aid in the characterization and identification of synthesized compounds.
-
Guide Synthesis: Prioritize the synthesis of candidates with the most promising computed properties, saving valuable time and resources.
This guide will provide the protocols to unlock these insights, transforming DFT from a theoretical tool into a practical asset in the drug development pipeline.
Theoretical Foundations: A Practical Overview of DFT
At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[7] It simplifies the incredibly complex many-electron problem by focusing on the electron density, a function of only three spatial coordinates, rather than the wavefunction of every single electron.
For the practicing scientist, the critical choice in any DFT calculation revolves around two key components: the exchange-correlation functional and the basis set .
-
Exchange-Correlation (XC) Functionals: This is an approximation of the quantum mechanical interactions between electrons. The choice of functional is paramount for accuracy.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that has long been a workhorse for organic molecules due to its excellent balance of accuracy and computational cost.[8]
-
M06-2X (Minnesota, 2006, with 2X Hartree-Fock exchange): This is a high-nonlocality functional that often provides superior results for systems involving non-covalent interactions, which are crucial in drug-receptor binding.[9][10][11]
-
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set determine the accuracy and computational cost.
-
Pople Style (e.g., 6-311++G(d,p)): This nomenclature indicates a triple-zeta valence basis set, meaning three basis functions are used for each valence atomic orbital. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and weak interactions.[12] The (d,p) indicates the addition of polarization functions, which allow for more flexibility in the shape of the orbitals.
-
Rationale: For pyrazole acrylic acid systems, a basis set like 6-311++G(d,p) is highly recommended. It is large enough to accurately describe the electronic structure and potential non-covalent interactions without being prohibitively expensive for molecules of this size.[13]
-
The Computational Workflow: A Validated Step-by-Step Protocol
This section details a self-validating protocol for performing a comprehensive DFT analysis of a pyrazole acrylic acid derivative. We will use a hypothetical molecule, (E)-3-(1H-pyrazol-5-yl)acrylic acid, as our example.
Caption: A standard workflow for DFT calculations on a molecule.
Protocol 1: Geometry Optimization and Vibrational Analysis
Objective: To find the lowest energy (most stable) structure of the molecule and confirm it is a true minimum on the potential energy surface.
Step 1: Building the Initial Structure
-
Using molecular modeling software like Avogadro or GaussView, construct the 3D chemical structure of your pyrazole acrylic acid derivative.[14][15][16]
-
Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) within the modeling software. This provides a reasonable starting geometry for the more accurate DFT calculation.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., a .xyz or .gjf file for Gaussian).
Step 2: Performing the Geometry Optimization
-
Create an input file for your quantum chemistry package (e.g., Gaussian).
-
Causality: The choice of keywords is critical. For a standard optimization, the route section would look like this: #p opt B3LYP/6-311++G(d,p)
-
#p: Requests enhanced printing detail in the output file.
-
opt: This is the primary keyword that requests a geometry optimization.
-
B3LYP/6-311++G(d,p): Specifies the level of theory (functional and basis set).
-
-
Run the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the system.
Step 3: Performing the Frequency Calculation (Self-Validation)
-
Trustworthiness: An optimized geometry is not guaranteed to be a true energy minimum; it could be a saddle point (a transition state). A frequency calculation is the only way to validate this.
-
Using the optimized coordinates from the previous step, set up a new calculation with the freq keyword: #p freq B3LYP/6-311++G(d,p)
-
Run the calculation. The output will contain a list of vibrational frequencies.
-
Interpretation:
-
All Positive Frequencies: The structure is a true energy minimum.
-
One Imaginary Frequency: The structure is a first-order saddle point, likely a transition state for a reaction or conformational change. The vibrational mode corresponding to this imaginary frequency shows the direction of the "downhill" path away from the saddle point.[17]
-
Multiple Imaginary Frequencies: The structure is a higher-order saddle point, indicating a poor starting geometry or a complex potential energy surface.[18] If you find imaginary frequencies, you must modify the geometry (e.g., by following the displacement vectors of the imaginary mode) and re-optimize.
-
Analysis of Molecular Properties: From Data to Insight
Once a validated minimum energy structure is obtained, a wealth of chemical information can be extracted.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.
-
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[19]
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface. It is an invaluable tool for predicting intermolecular interactions.
-
Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In pyrazole acrylic acids, these are typically found around the nitrogen and oxygen atoms.
-
Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), which are susceptible to nucleophilic attack. These are often located around the acidic hydrogen of the carboxylic acid group.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the complex molecular orbitals into localized bonds and lone pairs.[20][21][22][23]
-
Natural Charges: NBO provides a more robust calculation of atomic charges than other methods like Mulliken population analysis. This helps in understanding charge distribution and dipole moments.
-
Hyperconjugation: NBO analysis can quantify stabilizing interactions, such as the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital.
Caption: Linking computed properties to drug development insights.
Simulating Spectra with Time-Dependent DFT (TD-DFT)
TD-DFT is an extension of DFT that can predict the electronic excited states of molecules.[24] This allows for the simulation of UV-Visible absorption spectra.[25][26][27]
-
Protocol: Use the optimized ground-state geometry and run a TD-DFT calculation. #p TD(NStates=10) B3LYP/6-311++G(d,p)
-
Interpretation: The output will list the excitation energies (often in eV) and oscillator strengths for each electronic transition. The oscillator strength is related to the intensity of the absorption peak. This theoretical spectrum can be compared with experimental data to confirm the structure of a synthesized compound.
Advanced Topics: Accounting for the Biological Environment
Calculations performed in the "gas phase" (i.e., on an isolated molecule) are a necessary first step, but biological activity occurs in a solvent (water). The Polarizable Continuum Model (PCM) is an efficient way to include the effects of a solvent.[28][29][30]
-
Implementation: The PCM keyword is added to the route section. #p opt B3LYP/6-311++G(d,p) scrf=(pcm,solvent=water)
-
Causality: The solvent can influence the geometry and electronic properties of the solute. By surrounding the molecule with a polarizable continuum, the PCM method accounts for the bulk electrostatic effects of the solvent, leading to more biologically relevant results.[31]
Data Presentation and Case Study
For a hypothetical pyrazole acrylic acid, the key results from a DFT study at the B3LYP/6-311++G(d,p) level should be summarized for clarity.
Table 1: Calculated Electronic Properties
| Property | Value (Gas Phase) | Value (Water, PCM) |
| Total Energy (Hartree) | -587.12345 | -587.13567 |
| Dipole Moment (Debye) | 3.45 | 4.89 |
| EHOMO (eV) | -6.78 | -6.85 |
| ELUMO (eV) | -1.98 | -2.05 |
| ΔEGap (eV) | 4.80 | 4.80 |
Case Study Insight: The data in Table 1 reveals several key points. The total energy is lower in water, indicating stabilization by the solvent. The dipole moment increases significantly in the polar solvent, suggesting an enhancement of charge separation in the molecule. The HOMO-LUMO gap remains largely unchanged, indicating that the intrinsic electronic stability is a robust feature of this particular molecule. This type of analysis allows researchers to systematically evaluate how different substituents on the pyrazole or acrylic acid moieties would tune these electronic properties to enhance desired activities.
Conclusion
This guide has provided a comprehensive, scientifically-grounded protocol for applying Density Functional Theory to the study of pyrazole acrylic acid compounds. By following these validated steps and, more importantly, understanding the scientific reasoning behind them, researchers can confidently predict molecular structures, electronic properties, and spectra. This computational insight is a powerful tool for rational drug design, enabling the prioritization of high-potential candidates for synthesis and ultimately accelerating the journey from molecular concept to life-saving therapeutic.
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The Biphenyl-Pyrazole Scaffold: A Privileged Framework for Diverse Biological Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl-pyrazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to interact with a wide array of biological targets.[1][2] This versatility stems from its unique physicochemical properties, including a rigid, planar structure ideal for specific receptor binding and the capacity for extensive chemical modification.[3] This guide provides an in-depth exploration of the key biological targets of biphenyl-pyrazole derivatives, elucidating the mechanisms of action that underpin their therapeutic potential across oncology, inflammation, neurodegenerative disorders, and metabolic diseases. We will dissect the causality behind experimental design, provide validated protocols for target engagement, and present key data to offer a comprehensive resource for professionals in drug discovery and development.
Introduction: The Chemical and Pharmacological Significance of the Biphenyl-Pyrazole Core
The pyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that confers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability.[4][5] When integrated into a biphenyl framework, the resulting scaffold gains conformational rigidity and lipophilicity, which facilitates passage across biological membranes and enhances binding affinity to target proteins. This potent combination has led to the development of numerous market-approved drugs and clinical candidates.[6][7] The diverse pharmacological activities reported for this scaffold include anti-inflammatory, anticancer, antimicrobial, analgesic, and neuroprotective effects, making it a focal point of intensive research.[1][7]
This guide is structured to provide a target-centric overview, focusing on the enzymes, receptors, and other protein systems that are effectively modulated by biphenyl-pyrazole derivatives.
Targeting Enzymes: Modulators of Critical Signaling Pathways
Enzymes are a primary focus for therapeutic intervention, and the biphenyl-pyrazole scaffold has proven exceptionally effective at generating potent and selective inhibitors.
Cyclooxygenase (COX) Isoforms: A Paradigm of Selective Inhibition
The discovery of selective COX-2 inhibitors revolutionized the treatment of inflammatory conditions by offering potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]
Mechanism of Action & Causality: Prostaglandins, key mediators of pain and inflammation, are synthesized by cyclooxygenase (COX) enzymes.[10] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a protective role in the gastric mucosa, and COX-2, which is inducible at sites of inflammation.[10] The therapeutic goal is to selectively inhibit COX-2 while sparing COX-1. The biphenyl-pyrazole scaffold is central to this selectivity. The active site of COX-2 features a larger, hydrophobic side pocket compared to COX-1. The diarylpyrazole structure, exemplified by Celecoxib (SC-58635), possesses a sulfonamide moiety on one of the phenyl rings.[11][12] This specific substitution allows the molecule to fit into the main active site while the sulfonamide group projects into the secondary side pocket of COX-2, anchoring it firmly and leading to potent, selective inhibition. This structural feature is sterically hindered in the narrower COX-1 active site.[8]
Key Data: Potency of Biphenyl-Pyrazole COX-2 Inhibitors
| Compound | Target | IC50 | Species | Reference |
|---|---|---|---|---|
| SC-58635 (Celecoxib) | COX-2 | 0.04 µM | Human | [11] |
| SC-58635 (Celecoxib) | COX-1 | 15 µM | Human | [11] |
| AD 532 | COX-2 | 0.21 µM | Ovine |[13] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Whole Blood Assay)
This protocol provides a physiologically relevant method to assess the selective inhibition of COX isoforms.
-
Preparation: Collect fresh human venous blood into heparinized tubes.
-
COX-1 Assay:
-
Aliquot 1 mL of blood into tubes.
-
Add the test compound (biphenyl-pyrazole derivative) or vehicle control (DMSO).
-
Incubate for 1 hour at 37°C to allow for drug distribution.
-
Allow blood to clot for 1 hour at 37°C to induce COX-1-mediated thromboxane B2 (TXB2) synthesis.
-
Centrifuge to separate serum.
-
-
COX-2 Assay:
-
Aliquot 1 mL of blood into tubes.
-
Add lipopolysaccharide (LPS, 10 µg/mL) to induce COX-2 expression.
-
Incubate for 24 hours at 37°C.
-
Add the test compound or vehicle control.
-
Incubate for 30 minutes at 37°C.
-
Add calcium ionophore A23187 to stimulate prostaglandin E2 (PGE2) production.
-
Centrifuge to separate plasma.
-
-
Quantification: Measure TXB2 (for COX-1) and PGE2 (for COX-2) levels in the serum/plasma using a validated ELISA kit.
-
Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of prostanoid production compared to the vehicle control.
Diagram: Prostaglandin Synthesis and COX Inhibition
Caption: Selective inhibition of COX-2 by biphenyl-pyrazole scaffolds.
Protein Kinases: Targeting Oncogenic Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazole ring is a key pharmacophore in many FDA-approved protein kinase inhibitors (PKIs).[2]
Mechanism of Action & Causality: Most PKIs function as ATP-competitive inhibitors. The pyrazole scaffold is an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP, effectively blocking the enzyme's catalytic activity. The biphenyl portion of the scaffold extends into hydrophobic pockets adjacent to the ATP-binding site, conferring both potency and selectivity for specific kinases. Drugs like Crizotinib (ALK/ROS1/MET inhibitor) and Ruxolitinib (JAK1/2 inhibitor) feature a central pyrazole core that is essential for their inhibitory action.[2]
Diagram: Kinase Inhibition Workflow
Caption: Workflow for identifying biphenyl-pyrazole kinase inhibitors.
Targeting Receptors: Modulating Cellular Responses
The biphenyl-pyrazole scaffold is also adept at targeting cell surface and intracellular receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors.
Cannabinoid Receptors (CB1 & CB2)
The endocannabinoid system, primarily mediated by CB1 and CB2 receptors, is a key regulator of appetite, pain sensation, and immune function.[14]
Mechanism of Action & Causality: Biphenyl-pyrazole derivatives were famously developed as antagonists or inverse agonists of the CB1 receptor.[15] The lead compound, Rimonabant, was designed to treat obesity by blocking the orexigenic (appetite-stimulating) effects of endocannabinoids in the central nervous system.[14] The structure-activity relationship (SAR) for these compounds is well-defined: a 2,4-dichlorophenyl group at the pyrazole N1 position, a para-substituted phenyl at C5, and a carboxamide group at C3 are critical for high-affinity binding.[15] While effective, Rimonabant was withdrawn from the market due to psychiatric side effects (anxiety and depression), highlighting the complex role of CB1 in the brain.[14] This has shifted focus towards peripherally restricted CB1 antagonists or selective CB2 agonists, which leverage the same scaffold but are modified to avoid blood-brain barrier penetration or to selectively target the peripherally-located CB2 receptor for anti-inflammatory and analgesic applications.[16]
Key Data: Binding Affinities for Cannabinoid Receptors
| Compound | Target | IC50 / Ki | Selectivity (CB2/CB1) | Reference |
|---|---|---|---|---|
| Rimonabant (SR141716A) | CB1 | 7.8 nM (Ki) | N/A (Antagonist) | [14] |
| Cyclopentyl-tetrazole (9a) | CB1 | 11.6 nM (IC50) | 366 |[17] |
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for a target receptor.
-
Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the human CB1 or CB2 receptor.
-
Assay Setup: In a 96-well plate, combine:
-
Receptor membranes.
-
A radiolabeled ligand with known affinity (e.g., [³H]CP-55,940).
-
Varying concentrations of the unlabeled test compound (biphenyl-pyrazole derivative).
-
-
Incubation: Incubate the plate at 30°C for 90 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Detection: Wash the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Androgen Receptor (AR)
The AR is a nuclear receptor that plays a critical role in the development and progression of prostate cancer.
Mechanism of Action & Causality: Androgen deprivation therapy is a standard of care for prostate cancer, but resistance often develops. Biphenyl-pyrazole derivatives, such as Darolutamide, act as potent AR antagonists. They competitively inhibit the binding of androgens (like testosterone) to the ligand-binding domain of the AR. This prevents receptor activation, nuclear translocation, and the subsequent transcription of genes that drive cancer cell proliferation. The biphenyl-pyrazole structure allows for tight binding within the AR's narrow ligand pocket, with specific interactions such as π-π stacking with key amino acid residues like Trp742, leading to high antagonist potency.
Diagram: Androgen Receptor Signaling and Inhibition
Caption: Inhibition of androgen receptor signaling pathway.
Other Novel and Emerging Targets
The adaptability of the biphenyl-pyrazole scaffold continues to yield compounds active against novel and challenging targets.
-
BCL-2 Family Proteins (MCL-1): Certain derivatives act as BH3 mimetics, binding to the BH3-domain-binding pocket of the anti-apoptotic protein MCL-1. This disrupts the sequestration of pro-apoptotic proteins like BIM, thereby inducing caspase-dependent apoptosis in cancer cells, particularly leukemias.[18]
-
Acetylcholinesterase (AChE) and Tau Aggregation: In the context of neurodegenerative diseases, biphenyl-pyrazole compounds have been developed as dual-target inhibitors. They can inhibit AChE to improve cholinergic neurotransmission while simultaneously binding to monomeric tau protein to prevent the formation of neurotoxic oligomers.[19]
-
Voltage-Gated Sodium Channels: Novel biphenyl pyrazole dicarboxamides have been identified as potent sodium channel blockers, showing significant efficacy in preclinical models of neuropathic pain.[20]
Conclusion and Future Perspectives
The biphenyl-pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its ability to serve as a rigid, customizable framework allows for the precise targeting of a remarkable diversity of proteins, from enzymes and GPCRs to nuclear receptors and protein-protein interactions. The successes seen in anti-inflammatory, oncology, and metabolic disease therapies underscore its importance.
Future research will likely focus on refining selectivity, improving pharmacokinetic profiles, and exploring new chemical space around the core scaffold. The development of multi-target ligands, such as the dual AChE/tau inhibitors, represents a promising strategy for complex multifactorial diseases. As our understanding of disease biology deepens, the biphenyl-pyrazole scaffold will undoubtedly remain a vital tool for creating the next generation of targeted therapeutics.
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Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. Available at: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
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Discovery of biphenyl pyrazole scaffold for neurodegenerative diseases: A novel class of acetylcholinesterase-centered multitargeted ligands. PubMed. Available at: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
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Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. PubMed Central. Available at: [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central. Available at: [Link]
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Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents. PubMed. Available at: [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. Available at: [Link]
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Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC - PubMed Central. Available at: [Link]
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Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. PMC - NIH. Available at: [Link]
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Discovery of a novel class of biphenyl pyrazole sodium channel blockers for treatment of neuropathic pain. PubMed. Available at: [Link]
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A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. PubMed. Available at: [Link]
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Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase (compounds 44–48). ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry. Available at: [Link]
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Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. Available at: [Link]
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Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Omega. Available at: [Link]
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A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH. Available at: [Link]
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(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]
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A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies. PubMed Central. Available at: [Link]
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Navigating the Labyrinth: A Senior Application Scientist's Guide to CAS Number Registration for Novel Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Pillar of Chemical Identity
In the fast-paced world of drug discovery and development, the pyrazole scaffold stands as a cornerstone of medicinal chemistry, underpinning a significant number of approved therapeutics.[1] As researchers, we are driven by the pursuit of novel molecular entities with enhanced efficacy and safety profiles. However, the journey from a promising synthesis to a globally recognized and traceable compound hinges on a critical, yet often overlooked, administrative step: the acquisition of a Chemical Abstracts Service (CAS) Registry Number. This unique numerical identifier is the bedrock of a compound's identity, ensuring unambiguous communication and regulatory compliance across international borders.[2]
This guide, born from years of experience in navigating the intricacies of new chemical entity registration, is designed to demystify the CAS number application process for novel pyrazole compounds. It is not merely a checklist of requirements but a comprehensive roadmap that intertwines the practicalities of synthesis and characterization with the strategic imperatives of a successful submission. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system, instilling trustworthiness in your data and, ultimately, in your novel compound.
I. The Genesis of a Novel Pyrazole: Synthesis and Purification as the Foundation
The journey to a CAS number begins in the laboratory. The robustness of your synthetic route and the purity of your final compound are the foundational pillars upon which all subsequent analytical data rests. For pyrazole synthesis, a common and versatile approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]
A. Strategic Synthesis: A Representative Protocol
The following protocol outlines a reliable method for the synthesis of a substituted pyrazole, a critical first step before characterization and CAS registration.
Experimental Protocol: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenylhydrazone (0.01 mol) and dimethylformamide (DMF, 3 mL).
-
Reagent Addition: While stirring, carefully add two molar equivalents of a cold solution of the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and DMF).
-
Reaction Conditions: Heat the reaction mixture to 70-80°C and maintain for 5-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethanol (90:10) mobile phase.[4]
-
Workup: Upon completion, cool the reaction to room temperature and pour it into a beaker of cold water.
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
B. The Imperative of Purity: Why It Matters for CAS Registration
A CAS number is assigned to a unique chemical substance.[5] Impurities can lead to ambiguous analytical data, raising questions about the true identity of your compound and potentially delaying or jeopardizing your registration. Therefore, rigorous purification is not just good laboratory practice; it is a prerequisite for a successful CAS submission. Techniques such as recrystallization and column chromatography are essential to achieve the high degree of purity required.
II. The Language of Identity: Comprehensive Analytical Characterization
With a pure compound in hand, the next phase is to generate a comprehensive analytical data package that unequivocally confirms its structure and composition. This data serves as the "fingerprint" of your novel pyrazole, providing the evidence necessary for CAS to assign a unique identifier.
A. Unveiling the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For novel pyrazoles, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to note include the chemical shifts (δ) of the pyrazole ring protons and the protons of the substituents, their integration values, and their coupling patterns (multiplicity and coupling constants, J).
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. This will provide information on the number of unique carbon environments in the molecule.
-
2D NMR (Optional but Recommended): For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. For HMBC, a long-range coupling constant of 7-10 Hz is typically used to observe correlations between protons and carbons that are two or three bonds apart.[7]
B. Confirming the Mass: High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of your compound, allowing for the determination of its elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified pyrazole in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Desolvation can be enhanced by heating the ion source or through collision with an inert gas.[8]
-
Mass Analysis: Acquire the mass spectrum in high-resolution mode. The goal is to obtain an accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Data Analysis: Compare the experimentally determined accurate mass to the theoretical mass calculated for the proposed molecular formula. A mass accuracy of within 5 ppm is generally considered acceptable for confirming the elemental composition.[8]
C. The Elemental Truth: Combustion Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in your compound, offering further confirmation of its empirical formula.
Experimental Protocol: Elemental Analysis
-
Sample Submission: Submit a small, pure, and dry sample (typically 2-5 mg) of your novel pyrazole to an analytical services laboratory.
-
Analysis: The laboratory will perform a combustion analysis to determine the percentage of C, H, and N.
-
Data Evaluation: The experimentally determined percentages should be within ±0.4% of the calculated theoretical values.[9]
| Analytical Technique | Purpose | Key Parameters/Acceptance Criteria |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Chemical shifts, integration, coupling constants, and 2D correlations consistent with the proposed structure. |
| High-Resolution Mass Spectrometry (HRMS) | Determination of elemental composition | Accurate mass measurement within 5 ppm of the theoretical value. |
| Elemental Analysis | Confirmation of empirical formula | Experimental C, H, N percentages within ±0.4% of the calculated values. |
III. The Gateway to Recognition: The CAS Number Application Process
Armed with a robust data package, you are now ready to approach the Chemical Abstracts Service. The process involves a formal submission of your compound's information to CAS Registry Services℠.[10]
A. The Submission Workflow: A Step-by-Step Guide
The following diagram illustrates the key stages of the CAS number application process for a novel chemical substance.
Caption: The workflow for obtaining a CAS number for a novel pyrazole compound.
B. Assembling the Submission Package
Your submission to CAS Registry Services℠ should be comprehensive and meticulously organized. It must include:
-
A Completed CAS Registry Services Consultation Form: This form can be accessed through the CAS website.[10]
-
A Clear and Unambiguous Chemical Structure Diagram: This is a mandatory requirement.
-
Systematic Chemical Name: Adherence to IUPAC nomenclature is crucial. For pyrazoles, the numbering of the ring and the correct naming of substituents are critical. For example, in a substituted pyrazole, the position of the substituents on the pyrazole ring must be clearly indicated.[11]
-
Molecular Formula.
-
All Supporting Analytical Data: This includes your NMR spectra, HRMS data, and elemental analysis report.
C. Navigating the CAS Inventory Expert Service
For substances intended for commercial use in the United States, it is highly recommended to utilize the CAS Inventory Expert Service (IES). This service assists in obtaining the correct CA Index Name and CAS Registry Number for submission to the U.S. Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA).[12]
IV. Conclusion: From Novelty to Universality
The registration of a novel pyrazole compound with the Chemical Abstracts Service is more than an administrative hurdle; it is the formal induction of your discovery into the global chemical community. A CAS number transforms a proprietary molecule into a universally recognized entity, facilitating collaboration, ensuring regulatory compliance, and paving the way for its potential development into a life-changing therapeutic. By approaching this process with the same rigor and attention to detail that you apply to your research, you can ensure a smooth and successful registration, solidifying the legacy of your scientific contribution.
V. References
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CAS Common Chemistry. (n.d.). Pyrazole. CAS, a division of the American Chemical Society. Retrieved January 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1048, Pyrazole. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Retrieved from [Link]
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ACS Publications. (2021, August 20). High-Resolution Native Mass Spectrometry. Chemical Reviews. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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CAS. (n.d.). CAS Registry Services. Retrieved from [Link]
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MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
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University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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Wiley Online Library. (2025, August 6). Construction of Nitrogen-Containing Heterocycles by C H Bond Functionalization. Retrieved from [Link]
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ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
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CAS. (n.d.). CAS Registry Services consultation. Retrieved from [Link]
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RSC Publishing. (2025, November 26). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, February 9). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PMC. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Kinase Inhibition Assays Using 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
Foreword: A Practical Guide to Characterizing Novel Pyrazole-Based Kinase Inhibitors
Welcome to this comprehensive technical guide on the application of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid and its analogs in kinase inhibition assays. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of potent kinase inhibitors.[1][2][3][4][5] Derivatives of this versatile heterocycle have demonstrated significant inhibitory activity against a spectrum of kinases implicated in oncology and inflammatory diseases, including Janus kinases (JAKs), Aurora kinases, and c-Jun N-terminal kinase (JNK).[6][7]
This document is crafted for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the experimental rationale, potential challenges, and data interpretation. While specific inhibitory data for 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is not yet extensively published, the methodologies detailed herein provide a robust framework for its characterization and for the broader class of pyrazole-acrylic acid derivatives. Our focus is on empowering you to generate high-quality, reproducible data through a well-reasoned experimental design.
Compound Profile: 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
Structure:
Physicochemical Properties and Handling:
Pyrazole-based compounds, including acrylic acid derivatives, often possess physicochemical properties amenable to biological screening.[8] However, careful handling is paramount for obtaining reliable and reproducible results.
| Property | General Considerations for Pyrazole-Acrylic Acid Derivatives | Recommended Handling |
| Solubility | Generally soluble in organic solvents like DMSO. Aqueous solubility may be limited. | Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For aqueous assay buffers, perform serial dilutions to minimize precipitation, ensuring the final DMSO concentration is consistent across all wells and typically below 1% (v/v) to avoid off-target effects. |
| Stability | Acrylic acid moieties can be reactive. Long-term storage of stock solutions should be evaluated. | Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. It is advisable to prepare fresh dilutions in aqueous buffers immediately before use. |
| Purity | Impurities can interfere with assay results. | Confirm the purity of the compound using analytical techniques such as HPLC and NMR. The provided Certificate of Analysis should be reviewed. |
The Landscape of Kinase Inhibition Assays: Choosing Your Platform
The selection of an appropriate assay platform is a critical decision that influences the quality and throughput of your kinase inhibitor screening.[9] A variety of robust methods are available, each with its own set of advantages and considerations.
| Assay Technology | Principle | Advantages | Disadvantages |
| Luminescence-Based (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.[10][11][12] | High sensitivity, broad dynamic range, and compatible with high ATP concentrations, mimicking physiological conditions. Less susceptible to fluorescence interference from test compounds.[12] | Requires multiple reagent addition steps. Potential for interference with the luciferase enzyme by some compounds. |
| Fluorescence-Based (e.g., TR-FRET/HTRF®) | Homogeneous Time-Resolved Fluorescence (HTRF®) assays measure the phosphorylation of a substrate. A europium cryptate-labeled antibody recognizes the phosphorylated substrate, bringing it in proximity to an acceptor fluorophore (e.g., XL665) on the substrate, resulting in a FRET signal.[13][14][15] | Homogeneous "mix-and-read" format, suitable for high-throughput screening (HTS). Ratiometric detection minimizes well-to-well variations.[16] | Potential for autofluorescence or quenching interference from test compounds. Requires a plate reader with TR-FRET capabilities. |
Experimental Protocols: A Step-by-Step Guide
Herein, we provide detailed protocols for two widely adopted, non-radioactive kinase assay platforms: the luminescence-based ADP-Glo™ assay and the fluorescence-based HTRF® KinEASE™ assay.
Protocol 1: Determination of IC50 using the ADP-Glo™ Kinase Assay
This protocol is designed to quantify the potency of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid by measuring its half-maximal inhibitory concentration (IC50).
Principle of the ADP-Glo™ Assay:
Materials:
-
3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
-
Kinase of interest (e.g., Src, Abl, JAK2)
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (specific to the kinase)
-
ATP
-
DMSO
-
384-well white, flat-bottom plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 11-point, 3-fold dilutions).
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Prepare a master mix containing the kinase, substrate, and kinase buffer.
-
Add 4 µL of the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (the final concentration should be at or near the Km for the specific kinase).
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Assay Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[17]
Protocol 2: IC50 Determination using the HTRF® KinEASE™ Assay
This protocol offers an alternative, fluorescence-based method for determining the IC50 of the test compound.
Principle of the HTRF® KinEASE™ Assay:
Materials:
-
3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
-
Kinase of interest
-
HTRF® KinEASE™ Kit (Revvity), including biotinylated substrate, Eu-cryptate labeled antibody, and streptavidin-XL665
-
ATP
-
DMSO
-
384-well low-volume, white plates
-
Multichannel pipettes
-
HTRF®-compatible plate reader
Procedure:
-
Compound Preparation:
-
Follow the same serial dilution procedure as described in Protocol 1.
-
-
Kinase Reaction (in a 384-well plate):
-
Dispense 2 µL of the diluted compound or DMSO (vehicle control) into the wells.
-
Add 4 µL of a solution containing the kinase and the biotinylated substrate.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add 10 µL of the detection mixture containing the Eu-cryptate labeled anti-phospho antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF®-compatible reader at both 620 nm (cryptate emission) and 665 nm (acceptor emission).
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percentage of inhibition based on the HTRF ratio.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Causality and Self-Validation in Kinase Assays
A robust kinase inhibition assay is a self-validating system. The causality of the observed inhibition must be clearly established.
-
ATP Competition Assay: To understand the mechanism of inhibition, it is crucial to determine if the compound is ATP-competitive. This can be assessed by measuring the IC50 of the compound at various ATP concentrations. For an ATP-competitive inhibitor, the IC50 value will increase linearly with an increase in ATP concentration.
-
Control Compounds: Always include a known inhibitor of the target kinase as a positive control. This validates the assay performance and provides a benchmark for the potency of your test compound. A non-inhibiting structural analog, if available, can serve as an excellent negative control.
Troubleshooting Common Issues in Kinase Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting, especially with small volumes. Incomplete mixing of reagents. Edge effects due to evaporation. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing after each reagent addition. Avoid using the outer wells of the plate or fill them with buffer.[18] |
| Low Signal or No Kinase Activity | Inactive enzyme. Suboptimal assay conditions (buffer pH, salt concentration). Incorrect ATP or substrate concentration. | Verify enzyme activity with a positive control inhibitor. Optimize assay conditions for the specific kinase. Determine the Km of ATP and substrate for the kinase and use concentrations around the Km value. |
| Compound Interference | Autofluorescence or quenching of the fluorescent signal (HTRF®). Inhibition of the luciferase enzyme (ADP-Glo™). Compound precipitation at high concentrations. | For HTRF®, read the plate before adding the detection reagents to check for compound autofluorescence. For ADP-Glo™, run a counterscreen without the kinase to check for luciferase inhibition.[10] Visually inspect the assay plate for any precipitation. |
Conclusion and Future Directions
The protocols and guidelines presented here provide a solid foundation for the in vitro characterization of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid and other novel pyrazole-based compounds as potential kinase inhibitors. By carefully selecting the appropriate assay platform, meticulously executing the experimental protocols, and critically analyzing the data, researchers can confidently determine the inhibitory potency and gain insights into the mechanism of action of these promising molecules. The subsequent steps in the drug discovery cascade, such as kinase selectivity profiling, cell-based assays, and in vivo studies, will be crucial in further elucidating the therapeutic potential of this class of compounds.
References
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Zheng, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. [Link]
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Al-Ostath, A., et al. (2022). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Scientific Reports, 12(1), 1-16. [Link]
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Pavan, F. R., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 14(9), 879. [Link]
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Gaba, M., & Mohan, C. (2016). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 23(13), 1387-1413. [Link]
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Cisbio Bioassays. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Cell Notes, (18), 12-15. [Link]
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Gray, A., et al. (2019). Determination of IC50 values for p110 with the PI3-kinase inhibitors wortmannin, LY294002, and PI-103. Methods in Molecular Biology, 1952, 161-168. [Link]
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ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
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PubMed. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. [Link]
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ResearchGate. (n.d.). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]
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Amrhein, J. A., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 834-840. [Link]
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Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence. [Link]
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Kim, D. S., et al. (2022). AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d]Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response. Biomolecules & Therapeutics, 30(6), 521-529. [Link]
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De Crescenzo, G., et al. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Methods in Molecular Biology, 723, 23-37. [Link]
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National Institutes of Health. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
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ResearchGate. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. [Link]
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El-Damasy, A. K., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4937. [Link]
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Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
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Oriental Journal of Chemistry. (2021). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... [Link]
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Frett, B., & Li, H. Y. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 949-955. [Link]
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Journal of Pharmaceutical and BioSciences. (2015). A review on Pyrazole derivatives of pharmacological potential. [Link]
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ResearchGate. (n.d.). (PDF) AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d]Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response. [Link]
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Protocol for Cell-Based Anticancer Screening of Pyrazole Derivatives
Introduction: The Emerging Role of Pyrazole Derivatives in Oncology
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structure is a cornerstone in the development of numerous therapeutic agents due to its versatile binding capabilities and synthetic accessibility. In oncology, pyrazole derivatives have garnered significant attention, with several compounds progressing into clinical use.[2] FDA-approved drugs like Crizotinib (for non-small cell lung cancer) and Encorafenib (for melanoma) feature a pyrazole core, underscoring its importance in targeting the complex signaling networks that drive cancer.[2][3]
The anticancer effects of pyrazole derivatives are diverse, often stemming from their ability to inhibit key proteins involved in cell proliferation, survival, and metastasis.[3] Many of these compounds function as kinase inhibitors, targeting enzymes such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and BRAF, which are frequently dysregulated in various cancers.[2][4] By competitively binding to the ATP-binding pocket of these kinases, pyrazole-based inhibitors can block downstream signaling pathways essential for tumor growth.[5]
This application note provides a comprehensive, multi-step protocol for the initial cell-based screening of novel pyrazole derivatives. It is designed for researchers in drug discovery and chemical biology, offering a workflow that begins with a broad assessment of cytotoxicity and progresses to more detailed mechanistic assays to elucidate the mode of action.
I. Strategic Workflow for Screening Pyrazole Derivatives
A robust screening cascade is essential for efficiently identifying promising lead compounds. The workflow presented here is designed to be sequential, with each stage providing critical data to inform the decision to advance a compound to the next level of testing. This self-validating system ensures that resources are focused on derivatives with the most promising therapeutic potential.
Figure 1: A phased workflow for screening pyrazole derivatives, from primary cytotoxicity assessment to mechanistic studies.
II. Primary Screening: Assessing Cytotoxicity
The initial step is to determine the concentration-dependent cytotoxic or cytostatic effect of the pyrazole derivatives on a panel of cancer cell lines. This provides the half-maximal inhibitory concentration (IC50), a key metric for compound potency. Two common colorimetric assays for this purpose are the Sulforhodamine B (SRB) and MTT assays.
Rationale for Assay Selection: SRB vs. MTT
While both assays are widely used, the SRB assay is often preferred for high-throughput screening for several reasons.[6] The MTT assay measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.[7] This can be a confounding factor, as some compounds may interfere with mitochondrial function without being cytotoxic, leading to false positives. Furthermore, the formazan crystals produced in the MTT assay are insoluble and require an additional solubilization step, which can introduce variability.[8]
The SRB assay, in contrast, is a cell biomass assay that measures total protein content, which is less susceptible to metabolic interference.[6] It is more linear, has a higher signal-to-noise ratio, and the staining is stable, allowing plates to be stored for extended periods.[6] For these reasons, the SRB assay is presented here as the primary screening method.
Detailed Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from the methodology used by the National Cancer Institute (NCI) for drug screening.[9]
Principle: SRB is a bright pink aminoxanthene dye with two sulfonic acid groups that bind to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the number of cells.
Materials:
-
96-well flat-bottom microtiter plates
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete culture medium
-
Pyrazole derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold (4°C)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader (absorbance at 510-540 nm)
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into 96-well plates at a pre-determined optimal density (typically 5,000-15,000 cells/well in 100 µL of medium).
-
Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in complete culture medium. It is crucial to maintain a consistent final DMSO concentration (typically ≤0.5%) across all wells to avoid solvent-induced toxicity.
-
Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for a further 48-72 hours.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) without aspirating the medium.
-
Incubate the plates for 1 hour at 4°C. This step fixes the cells and precipitates proteins.
-
-
Staining:
-
Discard the supernatant and wash the plates five times with 1% acetic acid to remove TCA, medium components, and unbound dye.[10]
-
Thoroughly air-dry the plates. Plates can be stored at this stage if necessary.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
-
Solubilization and Measurement:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye.
-
Air-dry the plates completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the optical density (OD) at 515 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated using the following formula: % Growth Inhibition = 100 - [(OD_treated - OD_t0) / (OD_control - OD_t0)] * 100 The IC50 value is then determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
| Parameter | Description |
| Cell Lines | Panel of human cancer cell lines (e.g., Breast: MCF-7, Lung: A549, Colon: HCT116) |
| Seeding Density | 5,000 - 15,000 cells/well (optimized for each cell line) |
| Compound Conc. | Logarithmic series (e.g., 0.01 µM to 100 µM) |
| Incubation Time | 48 or 72 hours |
| Endpoint | Absorbance at 515 nm |
| Primary Metric | IC50 (Half-maximal Inhibitory Concentration) |
III. Mechanistic Elucidation Assays
Compounds that demonstrate potent cytotoxicity (i.e., low micromolar or nanomolar IC50 values) should be advanced to secondary assays to understand their mechanism of action. Key questions to address are whether the compound induces programmed cell death (apoptosis) and how it affects cell cycle progression.
Detailed Protocol 2: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
This is a standard flow cytometry-based assay to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these cells.[11] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11]
Materials:
-
Flow cytometer
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and a binding buffer)
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Methodology:
-
Cell Preparation:
-
Treat cells with the pyrazole derivative at concentrations around its IC50 value for a relevant time period (e.g., 24 or 48 hours).
-
Harvest the cells (including any floating cells in the supernatant, as these may be apoptotic).
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry immediately (within 1 hour).
-
Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and quadrants correctly.
-
Data Interpretation: The results are typically displayed as a dot plot with four quadrants:
-
Lower Left (Annexin V- / PI-): Live, healthy cells.
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper Left (Annexin V- / PI+): Necrotic cells (rarely populated).
An effective anticancer compound should show a significant increase in the populations in the lower-right and upper-right quadrants compared to the vehicle control.
Detailed Protocol 3: Cell Cycle Analysis by PI Staining
This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), and cells in the S phase (DNA synthesis) have an intermediate amount. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, generating a histogram that reveals the cell cycle distribution.
Materials:
-
Flow cytometer
-
Treated and control cells (at least 1 x 10⁶ cells per sample)
-
PBS
-
Cold 70% ethanol
-
PI Staining Solution (containing PI and RNase A)
Step-by-Step Methodology:
-
Cell Harvesting and Fixation:
-
Treat cells with the pyrazole derivative as described for the apoptosis assay.
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet (1-2 x 10⁶ cells) in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. This step is critical to prevent cell clumping.
-
Incubate on ice for at least 30 minutes (or store at -20°C for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution containing RNase A (to prevent staining of double-stranded RNA).[13]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells.
-
Generate a histogram of fluorescence intensity. The data can then be analyzed using cell cycle modeling software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Interpretation: A compound may cause cell cycle arrest at a specific checkpoint. For example, an accumulation of cells in the G2/M phase peak would suggest the compound interferes with mitosis, a known mechanism for some pyrazole derivatives that target tubulin.[3]
IV. Potential Molecular Targets and Pathway Analysis
The results from the mechanistic assays can provide clues about the compound's molecular target. For instance, G2/M arrest may point towards tubulin polymerization inhibition, while G1 arrest could suggest CDK inhibition. Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial components of oncogenic signaling pathways.[3]
Figure 2: Potential kinase targets of pyrazole derivatives in key cancer signaling pathways.
V. Conclusion and Future Directions
This application note outlines a validated, stepwise protocol for the initial evaluation of novel pyrazole derivatives as potential anticancer agents. By progressing from broad cytotoxicity screening to more defined mechanistic assays, researchers can efficiently identify and prioritize compounds for further development. The data generated through this workflow—including IC50 values, induction of apoptosis, and effects on cell cycle progression—provides a solid foundation for subsequent studies, such as in vivo efficacy models and detailed target identification and validation experiments.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 23, 2026, from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved January 23, 2026, from [Link]
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Perez, R. P., et al. (n.d.). Step-by-step workflow of the standardized sulforhodamine B (SRB) assay. ResearchGate. Retrieved January 23, 2026, from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 23, 2026, from [Link]
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved January 23, 2026, from [Link]
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MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved January 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved January 23, 2026, from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved January 23, 2026, from [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2013). MTT assay or SRB assay, which one gives accurate results? Retrieved January 23, 2026, from [Link]
-
Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved January 23, 2026, from [Link]
-
University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). Sulforhodamine B colorimetric assay for cytoxicity screening. Retrieved January 23, 2026, from [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved January 23, 2026, from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 23, 2026, from [Link]
-
SciSpace. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. Retrieved January 23, 2026, from [Link]
-
Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved January 23, 2026, from [Link]
-
Gurdon Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 23, 2026, from [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. Retrieved January 23, 2026, from [Link]
-
Labprep.video. (n.d.). Cell fixation and SRB staining. Retrieved January 23, 2026, from [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved January 23, 2026, from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved January 23, 2026, from [Link]
-
Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved January 23, 2026, from [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved January 23, 2026, from [Link]
-
SCIRP. (2019). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Retrieved January 23, 2026, from [Link]
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Application Notes and Protocols for 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid: A Novel Fluorescent Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the use of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid, a promising fluorescent probe for a range of bioimaging applications. This document outlines the probe's underlying scientific principles, its photophysical characteristics, and detailed protocols for its application in live-cell imaging and cytotoxicity assessment.
Introduction: The Promise of Pyrazole-Based Fluorophores in Bioimaging
Fluorescence microscopy is an indispensable tool in modern cell biology, offering dynamic insights into cellular processes.[1] The utility of this technique is fundamentally dependent on the quality of the fluorescent probes used. A new generation of synthetic small-molecule fluorophores is emerging to meet the demand for probes that are bright, photostable, and minimally perturbing to living systems.[2]
Within this landscape, pyrazole derivatives have garnered significant attention. Their heterocyclic structure provides a versatile scaffold for the development of fluorophores with tunable electronic and photophysical properties.[3] The inherent N-donor characteristics of the pyrazole ring, combined with the potential for extended π-conjugation through strategic substitutions, make these compounds excellent candidates for bioimaging applications, including as sensors and cellular stains.[3]
The subject of these notes, 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid, incorporates several key features that suggest its potential as a powerful fluorescent probe. The biphenyl moiety extends the π-conjugated system, which is expected to shift the molecule's fluorescence to longer wavelengths, a desirable trait for minimizing cellular autofluorescence. The acrylic acid group can potentially be used for further functionalization or may influence the probe's cellular uptake and localization. While specific data for this exact compound is not yet widely available, its structural similarity to other reported biphenyl-pyrazole fluorophores allows us to infer its likely properties and develop robust protocols for its use.
Photophysical Properties: A Representative Profile
Precise photophysical data for 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is not extensively published. However, based on structurally related compounds, we can anticipate its spectral characteristics. For instance, a similar fluorescent pyrazole-indole hybrid with a biphenyl fragment, 2-([1,1′-biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole, exhibits an absorption maximum around 384 nm and an emission maximum in the blue-green region of the spectrum at approximately 492 nm.[4] It is plausible that 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid will have comparable spectral properties.
| Photophysical Parameter | Estimated Value (based on related compounds) | Reference |
| Absorption Maximum (λmax) | ~384 nm | [4] |
| Emission Maximum (λem) | ~492 nm | [4] |
| Stokes Shift | ~108 nm | [4] |
| Fluorescence Quantum Yield (Φf) | Moderate to High | [5] |
| Molar Absorptivity (ε) | High |
Note: The values in the table are for a structurally similar compound and should be considered as a starting point for experimental optimization. It is highly recommended that users determine the precise spectral properties of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid in their specific experimental buffer system.
Experimental Protocols
Preparation of Stock Solution
The solubility of pyrazole derivatives can vary. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Weigh out a precise amount of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid.
-
Dissolve in high-purity, anhydrous DMSO to a final concentration of 1-10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. For frequent use, small aliquots can be stored at 4°C for up to a week.
-
Live-Cell Staining Protocol
This protocol provides a general guideline for staining live cells in culture. The optimal probe concentration and incubation time should be determined empirically for each cell type and experimental setup.
-
Materials:
-
Cells cultured on glass-bottom dishes or coverslips suitable for microscopy.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS) or other balanced salt solution.
-
Stock solution of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid (1-10 mM in DMSO).
-
-
Procedure:
-
Grow cells to the desired confluency (typically 50-70%).
-
Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed complete cell culture medium. A starting concentration range of 1-10 µM is recommended.
-
Causality: Diluting the probe in culture medium helps to maintain cell health during the staining process. The final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing culture medium to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the rate of cellular uptake of the probe.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging.
-
Caption: Workflow for live-cell staining with the fluorescent probe.
Fluorescence Microscopy and Imaging
To minimize phototoxicity and photobleaching, it is crucial to use the lowest possible excitation light intensity and exposure time that provide an adequate signal-to-noise ratio.[1]
-
Recommended Microscope Settings:
-
Excitation: Use a light source and filter set appropriate for the probe's estimated absorption maximum (~384 nm). A DAPI filter set may be a suitable starting point.
-
Emission: Use a filter set that captures the expected emission spectrum (~492 nm).
-
Objective: A high numerical aperture oil-immersion objective is recommended for high-resolution imaging.[6]
-
Detector: A sensitive camera (e.g., sCMOS or EMCCD) is ideal for detecting the fluorescence signal with short exposure times.
-
-
Imaging Protocol:
-
Place the prepared sample on the microscope stage.
-
Locate the cells using brightfield or phase-contrast imaging.
-
Switch to the fluorescence channel and adjust the focus.
-
Optimize the excitation intensity and exposure time to obtain a clear image with minimal background.
-
Acquire images as required for your experiment. For time-lapse imaging, use the lowest possible frame rate to capture the dynamics of interest without excessive light exposure.
-
Cytotoxicity Assessment
It is essential to evaluate the potential cytotoxicity of any new fluorescent probe to ensure that it does not adversely affect cell health and introduce experimental artifacts. A standard MTT or similar viability assay can be used.
-
Materials:
-
Cells of interest.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Stock solution of the fluorescent probe.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Positive control for cytotoxicity (e.g., doxorubicin or staurosporine).
-
Plate reader capable of measuring absorbance at ~570 nm.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will not result in overgrowth during the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the fluorescent probe in complete culture medium. A concentration range from 0.1 µM to 100 µM is a good starting point. Also, prepare wells with a positive control and a vehicle control (medium with the same concentration of DMSO as the highest probe concentration).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of the probe, positive control, or vehicle control.
-
Incubate the plate for a period relevant to your imaging experiments (e.g., 24 hours).
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Caption: Workflow for assessing the cytotoxicity of the fluorescent probe using an MTT assay.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | - Suboptimal excitation/emission filters.[6]- Probe concentration is too low.- Insufficient incubation time.- Photobleaching. | - Verify that the filter sets match the probe's spectral properties.- Increase the probe concentration in a stepwise manner.- Increase the incubation time.- Reduce excitation light intensity and/or exposure time.[1] |
| High Background Fluorescence | - Probe concentration is too high.- Incomplete washing after staining.- Autofluorescence from cell culture medium. | - Decrease the probe concentration.- Increase the number and duration of washes.- Image cells in a phenol red-free medium. |
| Signs of Cytotoxicity (e.g., cell rounding, detachment) | - Probe concentration is too high.- Prolonged incubation time.- High DMSO concentration. | - Perform a dose-response cytotoxicity assay to determine the optimal non-toxic concentration.- Reduce the incubation time.- Ensure the final DMSO concentration is below 0.5%. |
Conclusion
3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid represents a promising new tool for fluorescent bioimaging. Its pyrazole-based structure, featuring an extended biphenyl π-system, suggests favorable photophysical properties for live-cell applications. While further characterization of this specific molecule is warranted, the protocols provided here, based on established methodologies for similar fluorescent probes, offer a robust starting point for researchers to explore its potential in their own experimental systems. By carefully optimizing staining conditions and imaging parameters, and by confirming the probe's biocompatibility, researchers can effectively harness the power of this and related pyrazole-based fluorophores to illuminate the intricate workings of the cell.
References
-
Kaushik, D., Verma, T., & Madaan, K. (2011). 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid. Molbank, 2011(2), M726. Available from: [Link]
-
Jonuškaitė, U., et al. (2022). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molbank, 2022(4), M1494. Available from: [Link]
-
Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 163-167. Available from: [Link]
-
Ríos-Gutiérrez, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 34. Available from: [Link]
-
Al-Subeh, Z. A., & El-Abadelah, M. M. (2018). Fluorescent Probes for Live Cell Imaging. Molecules, 23(9), 2335. Available from: [Link]
-
Tigreros, A., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-20. Available from: [Link]
-
Islam, M. R., & Muhsin, M. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 25-29. Available from: [Link]
-
Lavis, L. D. (2017). Fluorescence Live Cell Imaging. Annual Review of Biochemistry, 86, 691-715. Available from: [Link]
-
Dallavalle, S., et al. (2009). Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. European Journal of Medicinal Chemistry, 44(5), 1900-1912. Available from: [Link]
-
Al-Otaibi, F., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. International Journal of Cancer Research and Treatment, 4(1), 1-8. Available from: [Link]
-
Starnovskaya, E. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6879. Available from: [Link]
-
Starnovskaya, E. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. ResearchGate. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis and selective cytotoxicity of novel biphenyl-based tetrazole derivatives. ResearchGate. Available from: [Link]
-
Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]
-
Islam, M. R., & Muhsin, M. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1). Available from: [Link]
-
Al-Majid, A. M., et al. (2023). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules, 28(14), 5433. Available from: [Link]
-
De, A. (Ed.). (2018). Live Cell Imaging: Methods and Protocols. Springer. Available from: [Link]
-
Starnovskaya, E. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Ural Federal University Institutional Repository. Available from: [Link]
-
Adão, R., et al. (2022). Photophysical Properties of Fluorescent Labels: A Meta-Analysis to Guide Probe Selection Amidst Challenges with Available Data. ChemBioChem, 23(16), e202200155. Available from: [Link]
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The Art of Acrylates: A Researcher's Guide to Polymerization of Acrylic Acid Derivatives for Advanced Material Science
Foreword: The Versatility of Acrylic Polymers
In the landscape of modern material science, few classes of polymers offer the sheer versatility and tunable properties of those derived from acrylic acid and its esters. From the superabsorbent polymers in everyday hygienic products to sophisticated stimuli-responsive hydrogels for targeted drug delivery, the influence of acrylic polymers is both profound and pervasive.[1][2][3] Their utility stems from the reactivity of the acrylate monomer, which allows for a remarkable degree of control over the final polymer's architecture, molecular weight, and functionality.[4] This guide is crafted for researchers, scientists, and drug development professionals, providing a detailed exploration of the key polymerization techniques used to synthesize these remarkable materials. We will delve into the "why" behind the "how," offering not just protocols but a deeper understanding of the underlying chemical principles that govern the synthesis of tailored acrylic polymers.
Chapter 1: Foundational Polymerization Strategies
The choice of polymerization technique is paramount in dictating the properties of the resulting acrylic polymer. This chapter will explore the most common and powerful methods, offering insights into their mechanisms and practical applications.
Free Radical Polymerization: The Workhorse of Acrylic Synthesis
Free radical polymerization is a robust and widely used method for producing poly(acrylic acid) and its derivatives.[5] It is valued for its simplicity and tolerance to a variety of functional groups and reaction conditions. The process is typically initiated by the decomposition of a radical initiator, creating free radicals that react with acrylic monomers to propagate the polymer chain.
Mechanism of Action: The polymerization proceeds through three key stages: initiation, propagation, and termination. The choice of initiator and reaction temperature significantly influences the rate of polymerization and the final molecular weight of the polymer.[6]
Experimental Workflow: Free Radical Polymerization of Acrylic Acid
Caption: Workflow for the free radical polymerization of acrylic acid.
Protocol 1: Synthesis of Poly(acrylic acid) via Free Radical Polymerization in Aqueous Solution
This protocol details the synthesis of linear poly(acrylic acid) using potassium persulfate (KPS) as a water-soluble initiator.
Materials:
-
Acrylic acid (inhibitor removed)
-
Potassium persulfate (KPS)
-
Deionized water
-
Methanol
-
Nitrogen or Argon gas
-
Round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Monomer Preparation: To remove the inhibitor (typically hydroquinone monomethyl ether), pass the acrylic acid through a column packed with an appropriate inhibitor removal resin.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the desired amount of acrylic acid in deionized water. A typical monomer concentration is 10-30% (w/v).
-
Inert Atmosphere: Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiator Addition: While maintaining the inert atmosphere, add the potassium persulfate initiator. The initiator concentration typically ranges from 0.1 to 1.0 mol% with respect to the monomer.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70°C) with continuous stirring. The polymerization is often allowed to proceed for several hours (e.g., 4-6 hours).[6]
-
Purification: After the reaction is complete, cool the solution to room temperature. Precipitate the polymer by slowly adding the aqueous solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Isolation and Drying: Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove any unreacted monomer and initiator. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Controlled Radical Polymerization: Precision in Polymer Design
For applications demanding well-defined polymer architectures, such as in drug delivery and nanotechnology, controlled radical polymerization (CRP) techniques are indispensable.[7] These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures (e.g., block copolymers, star polymers).[7][8]
1.2.1 Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile CRP method that employs a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active (propagating) and dormant polymer chains.[9][10] This reversible activation/deactivation process allows for controlled chain growth.
Mechanism of Action: The ATRP mechanism involves a reversible redox process where a transition metal complex abstracts a halogen atom from an alkyl halide initiator to form a radical, which then initiates polymerization. The direct polymerization of acrylic acid via ATRP can be challenging due to the interaction of the carboxylic acid group with the copper catalyst.[9][11] Therefore, a common strategy involves polymerizing a protected monomer, such as tert-butyl acrylate, followed by post-polymerization hydrolysis to yield poly(acrylic acid).[9]
Diagram: ATRP of a Protected Acrylic Monomer
Caption: ATRP mechanism for protected acrylic monomers.
Protocol 2: Synthesis of Poly(tert-butyl acrylate) via ATRP
This protocol outlines the synthesis of a well-defined poly(tert-butyl acrylate) which can be subsequently hydrolyzed to poly(acrylic acid).
Materials:
-
tert-butyl acrylate (tBA) (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol
-
Nitrogen or Argon gas
-
Schlenk flask
-
Syringes
Procedure:
-
Reaction Setup: In a Schlenk flask, add CuBr under an inert atmosphere.
-
Reagent Addition: Add anisole, tBA, and PMDETA to the flask via syringe. Stir the mixture until the copper complex forms (a colored solution).
-
Initiation: Degas the initiator, EBiB, with an inert gas and add it to the reaction mixture via syringe to start the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60°C) and stir. Monitor the reaction progress by taking samples periodically and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Termination: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air. Dilute the mixture with a suitable solvent like tetrahydrofuran (THF).
-
Catalyst Removal: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Purification and Isolation: Precipitate the polymer in a cold non-solvent such as a methanol/water mixture. Collect the polymer by filtration and dry it under vacuum.
1.2.2 Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[12] It offers excellent control over molecular weight and architecture and is compatible with a wide range of monomers, including acrylic acid.[13][14]
Mechanism of Action: The RAFT mechanism involves a series of addition-fragmentation equilibria where the CTA is transferred between growing polymer chains. This process ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.
Protocol 3: Synthesis of Poly(acrylic acid) via RAFT Polymerization
This protocol describes the direct polymerization of acrylic acid using a suitable RAFT agent.
Materials:
-
Acrylic acid (inhibitor removed)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Diethyl ether
-
Nitrogen or Argon gas
-
Schlenk flask
Procedure:
-
Reaction Mixture: In a Schlenk flask, dissolve acrylic acid, CPADB, and AIBN in 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator is crucial for controlling the molecular weight and should be carefully calculated.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C) to initiate polymerization.
-
Monitoring: Track the progress of the polymerization by analyzing monomer conversion via ¹H NMR.
-
Termination and Purification: After the desired time or conversion, stop the reaction by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether.
-
Isolation: Collect the polymer by filtration or centrifugation, wash with fresh diethyl ether, and dry under vacuum.
Chapter 2: Emulsion Polymerization for Latex Production
Emulsion polymerization is an industrially significant process for producing stable aqueous dispersions of polymers, commonly known as latexes.[15] This technique is particularly useful for synthesizing high molecular weight polymers at a rapid rate.
Principle: In emulsion polymerization, a water-insoluble monomer is dispersed in an aqueous phase with the aid of a surfactant. The polymerization is initiated by a water-soluble initiator, and the reaction primarily occurs within the surfactant micelles.
Diagram: Emulsion Polymerization Process
Caption: Schematic of the emulsion polymerization process.
Protocol 4: Synthesis of an Acrylic Latex via Emulsion Polymerization
This protocol provides a general procedure for preparing a stable acrylic polymer emulsion.
Materials:
-
Acrylic ester monomer (e.g., methyl methacrylate, butyl acrylate)
-
Anionic surfactant (e.g., sodium dodecyl sulfate, SDS)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
-
Nitrogen or Argon gas
-
Jacketed reaction kettle with a mechanical stirrer, condenser, and dropping funnel
Procedure:
-
Initial Charge: Add deionized water and the surfactant to the reaction kettle and stir until the surfactant is fully dissolved. Heat the mixture to the reaction temperature (e.g., 80°C) under a nitrogen atmosphere.[16]
-
Initiator Addition: Dissolve the KPS initiator in a small amount of deionized water and add a portion of it to the reactor.
-
Monomer Emulsion Feed: In a separate vessel, prepare a pre-emulsion of the acrylic monomer(s), the remaining surfactant, and deionized water by stirring vigorously.
-
Controlled Addition: Slowly feed the monomer pre-emulsion into the reaction kettle over a period of 2-3 hours.[16]
-
Reaction Completion: After the feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting product is a stable polymer latex. Characterize the latex for properties such as particle size, solid content, and viscosity.
Chapter 3: Synthesis of Functional Hydrogels for Biomedical Applications
Poly(acrylic acid)-based hydrogels are crosslinked polymer networks that can absorb and retain large amounts of water.[17][18] Their stimuli-responsive nature, particularly their pH-sensitivity, makes them excellent candidates for applications in drug delivery, tissue engineering, and as superabsorbents.[19][20]
Protocol 5: Preparation of a pH-Sensitive Poly(acrylic acid) Hydrogel
This protocol describes the synthesis of a crosslinked poly(acrylic acid) hydrogel using a redox initiation system.
Materials:
-
Acrylic acid
-
N,N'-Methylenebisacrylamide (MBA) (crosslinker)
-
Potassium persulfate (KPS) (initiator)
-
Sodium metabisulfite (SMBS) (co-initiator)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Solution Preparation: In a beaker, dissolve acrylic acid and the MBA crosslinker in deionized water. The amount of MBA will determine the crosslinking density and swelling properties of the hydrogel.
-
Inert Atmosphere: Purge the solution with nitrogen or argon for 20-30 minutes to remove dissolved oxygen.
-
Initiator Addition: Add the KPS and SMBS solutions to the monomer mixture. The redox pair will generate radicals at room temperature, initiating the polymerization and crosslinking.
-
Gelation: Pour the reaction mixture into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours, or until a solid gel is formed.
-
Purification: Cut the resulting hydrogel into discs or other desired shapes and immerse them in a large volume of deionized water to wash away any unreacted monomers, crosslinker, and initiator. Change the water frequently over several days.
-
Drying and Characterization: The purified hydrogel can be dried (e.g., by lyophilization or air-drying) for storage and re-swollen for use. Characterize the swelling behavior of the hydrogel in solutions of different pH.
Chapter 4: Characterization of Acrylic Polymers
Thorough characterization is essential to ensure that the synthesized polymers possess the desired properties for their intended application. A combination of spectroscopic, chromatographic, and thermal analysis techniques is typically employed.
| Technique | Information Obtained | Typical Application for Acrylic Polymers |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups present in the polymer.[5][21] | Confirmation of polymerization by the disappearance of the C=C bond and the presence of characteristic ester or carboxylic acid peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Polymer structure, composition, and tacticity. | Determination of monomer conversion, copolymer composition, and stereochemistry of the polymer backbone. |
| Gel Permeation/Size Exclusion Chromatography (GPC/SEC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). | Assessment of the "living" nature of controlled polymerizations and determination of the molecular weight distribution. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature.[21] | Evaluation of the polymer's stability at elevated temperatures. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). | Understanding the physical state and mechanical properties of the polymer at different temperatures. |
| Dynamic Light Scattering (DLS) | Particle size of polymers in dispersion.[22] | Measurement of the size of latex particles from emulsion polymerization or nanoparticles for drug delivery. |
Conclusion: The Future of Acrylic Polymer Science
The field of acrylic polymer synthesis is continually evolving, driven by the demand for novel materials with increasingly sophisticated functionalities. The methodologies outlined in this guide provide a solid foundation for researchers to not only reproduce established synthesis but also to innovate and develop the next generation of advanced acrylic materials. From designing smart drug delivery systems that respond to physiological cues to creating sustainable coatings and adhesives, the potential of acrylic polymers is limited only by our imagination and scientific ingenuity.
References
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- How to prepare an acrylic acid emulsion?. (n.d.). Guidechem.
- Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (n.d.). ACS Publications.
- What is the procedure for emulsion polymerisation of acrylic acid to form polyacrylic acid?. (2017, August 19).
- Controlled radical polymerization of (meth)acrylic monomers. (n.d.). Google Patents.
- Bioapplications of RAFT Polymerization. (n.d.). ACS Publications.
- Polymerization of acrylic acid in aqueous solution. (n.d.). Google Patents.
- Synthesis of Poly(acrylic acid)-Cysteine-Based Hydrogels with Highly Customizable Mechanical Properties for Advanced Cell Culture Applications. (n.d.). ACS Omega.
- Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. (n.d.).
- Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant of CaCO3, Kaolin, and TiO2. (n.d.). Macromolecules.
- Acrylic acid ester emulsion and preparation method thereof. (n.d.). Google Patents.
- Poly Acrylic Acid: Synthesis, aqueous Properties and their Applications as scale Inhibitor. (n.d.).
- Temperature and pH-Dependent Response of Poly(Acrylic Acid) and Poly(Acrylic Acid-co-Methyl Acrylate) in Highly Concentrated Potassium Chloride Aqueous Solutions. (n.d.). NIH.
- Preparation and characterization of poly(acrylic acid)-based nanoparticles. (n.d.). ResearchGate.
- What Are The Common Applications Of Acrylic Polymers?. (2025, April 24). Chemistry For Everyone.
- RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles. (n.d.). MDPI.
- Emulsion Polymerization of Acrylic Esters. (n.d.).
- Controlled Radical Polymerization of Acrylates Regulated by Visible Light. (n.d.). ACS Macro Letters.
- Synthesis of Poly(acrylic acid)-Cysteine-Based Hydrogels with Highly Customizable Mechanical Properties for Advanced Cell Culture Applications. (2022, March 11). NIH.
- Atom Transfer Radical Polymerization of Acrylic and Methacrylic Acids: Preparation of Acidic Polymers with Various Architectures. (2020, April 27). ACS Macro Letters.
- Poly(acrylic acid) | 9003-01-4. (n.d.). ChemicalBook.
- Synthesis of amphiphilic copolymers based on acrylic acid, fluoroalkyl acrylates and n-butyl acrylate in organic, aqueous–organic, and aqueous media via RAFT polymerization. (2017, May 5). RSC Publishing.
- First Nitroxide-Mediated Controlled Free-Radical Polymerization of Acrylic Acid. (n.d.). Macromolecules.
- Preparation and Characterization of Poly(Acrylic Acid)-Based Self-Healing Hydrogel for 3D Shape Fabrication via Extrusion-Based 3D Printing. (2023, March 3). MDPI.
- Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. (2023, February 6).
- Synthesis and characterization of poly(acrylic acid) hydrogel for doxycycline drug release study. (n.d.). ResearchGate.
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- Applications of acrylic polymers and copolymers. (2012, September 6). Personal Care Magazine.
- Continuous flow synthesis of poly(acrylic acid) via free radical polymerisation. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
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- Ambient Temperature RAFT Polymerization of Acrylic Acid Initiated with Ultraviolet Radiation in Aqueous Solution. (n.d.). Request PDF - ResearchGate.
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ATRP in the design of functional materials for biomedical applications. (n.d.). PMC - NIH. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzu4YO3cOskn6KyF5Rb0f6dRh0_eCs2HuC8ITfIBN2NsyrMxLctPMVfneTfctygw471pt-_V43PkfI2Lf2eTxnoSBjGsau-bWd8xppy9b_YyKBBGEj2Vxaa3GjmU26cS4s4yTVVpqnnUqtgEg=]([Link]
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Molecular docking of pyrazole derivatives into BCR-ABL kinase active site
Application Notes and Protocols
Topic: Molecular Docking of Pyrazole Derivatives into the BCR-ABL Kinase Active Site Audience: Researchers, scientists, and drug development professionals.
Abstract
The constitutively active BCR-ABL tyrosine kinase is the causative agent of Chronic Myeloid Leukemia (CML).[1][2] Targeted inhibition of its ATP-binding site has revolutionized CML treatment.[3][4] Pyrazole derivatives have emerged as a versatile scaffold for designing potent kinase inhibitors, showing promise in anticancer drug discovery.[5][6][7] This guide provides a comprehensive, in-depth protocol for performing molecular docking of novel pyrazole derivatives into the active site of the BCR-ABL kinase using AutoDock Vina. We detail every critical step, from protein and ligand preparation to the validation of the docking protocol and the analysis of results, emphasizing the scientific rationale behind each procedure to ensure accuracy and reproducibility.
Scientific and Strategic Imperative
The Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22, generates the BCR-ABL fusion gene.[1] The resulting oncoprotein, BCR-ABL, is a constitutively active tyrosine kinase that drives aberrant downstream signaling, leading to uncontrolled cell proliferation and inhibition of apoptosis, the hallmarks of CML.[8][9] The clinical success of imatinib, a Bcr-Abl tyrosine kinase inhibitor (TKI), validated this enzyme as a prime therapeutic target.[4] However, the emergence of drug resistance, often due to point mutations in the kinase domain, necessitates the development of new generations of inhibitors.[3]
Computational methods, particularly molecular docking, have become indispensable in modern drug discovery, accelerating the identification and optimization of lead compounds.[10][11] This approach computationally predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target protein.[12][13] By simulating these interactions, we can rationally prioritize pyrazole derivatives that exhibit high-affinity binding to BCR-ABL, identifying promising candidates for subsequent experimental validation.[14]
The BCR-ABL Signaling Cascade
The unregulated kinase activity of BCR-ABL leads to the phosphorylation of numerous downstream substrates, activating critical signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, which are central to cell growth and survival.[2][15] Understanding this network is crucial for appreciating the impact of kinase inhibition.
Materials and Software
Successful molecular docking requires a suite of specialized bioinformatics tools. The following table lists the essential software and databases for this protocol, most of which are freely available for academic use.
| Resource | Purpose | URL for Access |
| Protein Data Bank (PDB) | Database of 3D macromolecular structures. Used to obtain the BCR-ABL kinase structure. | [Link] |
| PubChem / ZINC | Database of small molecules. Used to obtain ligand structures. | [Link] |
| AutoDock Suite | Includes AutoDock Vina for docking and MGLTools for file preparation. | [Link] |
| MGLTools | Used for preparing protein (PDBQT) and ligand (PDBQT) files for AutoDock. | [Link] |
| Open Babel | A chemical toolbox for converting between different chemical file formats. | [Link] |
| PyMOL / UCSF ChimeraX | Molecular visualization software for analyzing docking results and creating figures. | [Link] or |
Comprehensive Docking Protocol
This protocol is designed as a self-validating system. It begins with the crucial step of validating the docking parameters by redocking a known, co-crystallized inhibitor. Only after successful validation should the protocol be used to screen novel pyrazole derivatives.
Phase 1: Receptor Preparation (BCR-ABL Kinase)
The quality of the initial protein structure is paramount for a meaningful docking study.
Step 1: Select and Download the BCR-ABL Structure
-
Action: Navigate to the Protein Data Bank (PDB). Search for "ABL kinase".
-
Expert Insight: Choose a high-resolution crystal structure (ideally < 2.0 Å) complexed with a known inhibitor.[16] The presence of a co-crystallized ligand is essential for defining the active site and for protocol validation. For this protocol, we will use PDB ID: 2HYY , which features the ABL kinase domain bound to Nilotinib.
Step 2: Prepare the Protein using MGLTools
-
Action: Launch AutoDockTools (ADT). Go to File > Read Molecule and open the downloaded PDB file (e.g., 2HYY.pdb).
-
Rationale: The raw PDB file contains information that can interfere with docking, such as water molecules, co-factors, and multiple chains.[11][17] We must create a clean, "docking-ready" receptor.
-
Clean the Structure: Delete all water molecules (Edit > Delete Water). Remove any chains not part of the kinase domain and the co-crystallized ligand (Nilotinib in this case, which should be saved separately for validation).
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar Only.[18]
-
Compute Charges: Go to Edit > Charges > Compute Gasteiger. This step assigns partial atomic charges, which are crucial for the scoring function to calculate electrostatic interactions.
-
Set Atom Types: Go to Grid > Set Map Types > Choose Ligand and select the co-crystallized ligand to define the atoms for grid map calculations.
-
Save as PDBQT: Go to File > Save > Write PDBQT. Save the prepared receptor as receptor.pdbqt. This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.
-
Phase 2: Ligand Preparation
Step 1: Obtain and Convert Ligand Structures
-
Action: Obtain the 2D structures of your pyrazole derivatives (e.g., from PubChem as SDF files) or draw them in a chemical editor.
-
Expert Insight: Use a tool like Open Babel to convert the 2D structures into 3D PDB files. Energy minimization must be performed on the 3D structure to obtain a low-energy, geometrically favorable conformation.[17] A strained, high-energy starting conformation can lead to poor docking results.
Step 2: Prepare Ligands in ADT
-
Action: In ADT, go to Ligand > Input > Open and load a 3D ligand file.
-
Rationale: ADT will automatically determine the ligand's root and define its rotatable bonds, which allows for flexible docking.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT. Save each prepared ligand with a unique name (e.g., pyrazole_01.pdbqt).
-
Phase 3: Docking Protocol Validation
This is the most critical step for ensuring the trustworthiness of your results.[16] We validate our setup by checking if it can reproduce the experimentally observed binding pose of a known inhibitor.
Step 1: Redock the Co-crystallized Ligand
-
Action: Use the prepared receptor (receptor.pdbqt) and the PDBQT file of the co-crystallized ligand (Nilotinib, prepared as in Phase 2) to perform a docking run.
-
Rationale: If the docking parameters (grid box size, location, etc.) are set correctly, the top-ranked docked pose should be very similar to the original crystallographic pose.[19]
Step 2: Define the Search Space (Grid Box)
-
Action: In ADT, go to Grid > Grid Box. A box will appear around the protein.
-
Expert Insight: Center the grid box on the co-crystallized ligand. Adjust the dimensions to ensure the box is large enough to encompass the entire binding site and allow for full rotational and translational movement of the ligand. A common size is 25 x 25 x 25 Å. Note the center coordinates and dimensions, as they are required for the configuration file.
Step 3: Create the Configuration File
-
Action: Create a text file named conf.txt with the following content, replacing the coordinates with your values from the previous step.
Step 4: Run Vina and Calculate RMSD
-
Action: Run the docking from the command line: vina --config conf.txt --out nilotinib_docked.pdbqt --log nilotinib_log.txt
-
Analysis: Use a visualization tool like PyMOL to superimpose the top-ranked docked pose (nilotinib_docked.pdbqt) onto the original crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystal poses.
-
Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can reliably reproduce the experimental binding mode.[19][20]
Phase 4: Docking of Pyrazole Derivatives
Once the protocol is validated, you can proceed with docking your novel compounds.
-
Action: Modify the conf.txt file to specify each of your pyrazole derivative PDBQT files in the ligand = line. Alternatively, create a simple script to loop through all your ligand files.
-
Execution: Run Vina for each ligand. For example: vina --config conf_pyrazole01.txt --out pyrazole01_out.pdbqt --log pyrazole01_log.txt
Analysis and Interpretation of Results
The output of a docking simulation provides two primary pieces of information: the predicted binding affinity and the predicted binding poses.[12]
Binding Affinity (Docking Score)
The binding affinity is reported in the log file (.txt) and at the top of the output PDBQT file. It is an estimation of the binding free energy (ΔG) in kcal/mol.
-
Interpretation: A more negative value indicates a stronger predicted binding affinity.[21][22] This score is best used for ranking a series of compounds against the same target rather than as an absolute measure of affinity.[23]
Binding Pose and Interactions
Visual inspection of the docked poses is essential to understand how the ligand is predicted to bind.[16]
-
Action: Use PyMOL or ChimeraX to open the receptor PDBQT and the output ligand PDBQT file.
-
Analysis: Examine the top-ranked pose (Mode 1, with the lowest binding energy). Identify and analyze the key intermolecular interactions:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often drive the overall binding event.
-
π-π Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged groups.
-
-
Expert Insight: Compare the interactions of your pyrazole derivatives to those of the known inhibitor (Nilotinib). A promising candidate will often form interactions with key active site residues that are known to be important for inhibition.
Data Presentation
Summarize your findings in a clear, tabular format for easy comparison.
| Ligand ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| Nilotinib (Redocked) | -11.5 | Met318, Thr315, Phe382, Glu286 | H-bond, Hydrophobic, π-π |
| Pyrazole-01 | -10.8 | Met318, Thr315, Leu248 | H-bond, Hydrophobic |
| Pyrazole-02 | -9.2 | Leu370, Val256 | Hydrophobic |
| ... | ... | ... | ... |
| Note: Residue numbers and binding energies are illustrative. |
Conclusion and Future Steps
Molecular docking is a powerful computational tool that provides valuable insights into potential protein-ligand interactions, guiding the rational design of new drugs.[14] This protocol outlines a robust and self-validating workflow for screening pyrazole derivatives as potential inhibitors of the BCR-ABL kinase. The compounds identified through this in silico process as having high binding affinity and favorable interactions represent promising candidates for progression in the drug discovery pipeline. However, it is critical to remember that docking results are predictions.[21] The most promising candidates must undergo subsequent in vitro enzymatic assays and cell-based studies to experimentally validate their inhibitory activity and therapeutic potential.
References
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ETFLIN. A Beginner's Guide to Molecular Docking. [Link]
-
Bioinformatics With BB. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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El Mouns, B. (2024). How to interpret and analyze molecular docking results? ResearchGate. [Link]
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K, P., & M, E. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
Varma, S. (2021). COMPUTATIONAL AIDED DRUG DESIGN FOR CHRONIC MYELOID LEUKEMIA (CML)DISEASE. Medium. [Link]
-
Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
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Li, W., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
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Wang, Z., et al. (2011). Rapid Identification of Inhibitors and Prediction of Ligand Selectivity for Multiple Proteins: Application to Protein Kinases. Journal of Medicinal Chemistry. [Link]
-
Sales, K. L., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences. [Link]
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Salmaso, V., & Moro, S. (2018). Best Practices in Docking and Activity Prediction. ResearchGate. [Link]
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Wikipedia. (2023). Bcr-Abl tyrosine-kinase inhibitor. [Link]
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Gallipoli, P., & Helgason, G. V. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research. [Link]
-
Kamal, A., et al. (2016). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]
-
Protein Structural Analysis Laboratory. Lessons from Docking Validation. Michigan State University. [Link]
-
Bioinformatics Review. (2021). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. [Link]
-
Salma, T. (2019). Molecular docking proteins preparation. ResearchGate. [Link]
-
Zhong, Y., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules. [Link]
-
Woolfrey, J. R., & Weston, G. S. (2002). The use of computational methods in the discovery and design of kinase inhibitors. Current Pharmaceutical Design. [Link]
-
Bonifacio, M., et al. (2022). BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. Frontiers in Oncology. [Link]
-
Betzi, S., et al. (2011). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. [Link]
-
Patsnap Synapse. (2024). What are Bcr-Abl inhibitors and how do they work? [Link]
-
Forli, S., et al. (2022). Basic docking. AutoDock Vina Documentation. [Link]
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Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
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Salmaso, V., & Moro, S. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules. [Link]
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Becerra, D., & Castillo, J. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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Leach, A. R., & Gillet, V. J. Protein-Ligand Docking. University of Sheffield. [Link]
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Kuddus, M., et al. (2024). Computer-aided drug discovery of c-Abl kinase inhibitors from plant compounds against chronic myeloid leukemia. Journal of Biomolecular Structure and Dynamics. [Link]
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Smith, B. D., et al. (2004). Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. Blood. [Link]
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Goldman, J. M., & Melo, J. V. (2001). Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. New England Journal of Medicine. [Link]
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Al-Shabib, N. A., et al. (2024). Targeting the Bcr-Abl Oncoprotein in Leukemia: Molecular Docking Analysis and Toxicity Prediction of Potential Therapeutic Candidates. Preprints.org. [Link]
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Kumar, S. (2021). Analysis of Docking results by Autodock. YouTube. [Link]
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Alam, M. A., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
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MDPI. (2024). Identification of Marine Compounds Inhibiting NF-κBInducing Kinase Through Molecular Docking and Molecular Dynamics Simulations. [Link]
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Roche, H., et al. (2021). BCR-ABL Tyrosine Kinase Inhibitors: Which Mechanism(s) May Explain the Risk of Thrombosis? Cancers. [Link]
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Eagon, S. Vina Docking Tutorial. Eagon Research Group. [Link]
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Lee, J., et al. (2025). Multimodal gene and targeted drug therapy for chronic myelogenous leukemia: Computational target analysis and therapeutic validation. bioRxiv. [Link]
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Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. [Link]
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Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. [Link]
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Application Notes and Protocols for Biphenyl Pyrazoles as Cannabinoid Receptor Antagonists
Introduction: The Endocannabinoid System and the Imperative for Selective Antagonism
The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial modulatory role in a vast array of physiological processes.[1] Central to this system are the cannabinoid receptors, primarily the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).[2] The CB1 receptor is one of the most abundantly expressed GPCRs in the central nervous system (CNS), where it modulates neurotransmitter release, influencing everything from mood and appetite to pain perception and memory.[3]
The discovery and elucidation of the ECS have opened promising therapeutic avenues. However, the development of cannabinoid receptor ligands has been a journey of refinement. The first-generation CB1 receptor antagonist, rimonabant, initially showed great promise for the treatment of obesity and metabolic disorders.[3] Its withdrawal from the market due to adverse psychiatric side effects, such as depression and anxiety, underscored a critical lesson: the need for more nuanced approaches to modulating CB1 receptor activity.[2] This led to the development of a new generation of antagonists, with a focus on neutral antagonists and peripherally restricted compounds to mitigate CNS-associated adverse effects.[2]
Biphenyl pyrazoles have emerged as a key structural scaffold in the rational design of these next-generation cannabinoid receptor antagonists.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of biphenyl pyrazoles as cannabinoid receptor antagonists. It details their mechanism of action, protocols for their synthesis and characterization, and in vitro and in vivo assays to evaluate their efficacy and pharmacological profile.
Mechanism of Action: From Inverse Agonism to Neutral Antagonism
Cannabinoid receptors, like many GPCRs, can exist in multiple conformational states. Inverse agonists, such as rimonabant, not only block the binding of agonists but also stabilize an inactive conformation of the receptor, thereby reducing its basal signaling activity. It is hypothesized that this inverse agonism contributes to the adverse psychiatric effects observed with rimonabant.
Neutral antagonists, in contrast, bind to the receptor and block agonist-induced activation without affecting the receptor's basal activity.[4] The development of biphenyl pyrazole-based neutral CB1 receptor antagonists represents a significant advancement, offering the potential for therapeutic benefits without the detrimental side effects associated with inverse agonism.
The following diagram illustrates the signaling pathway of the CB1 receptor and the points of intervention for agonists, inverse agonists, and neutral antagonists.
Caption: CB1 Receptor Signaling Pathway and Ligand Intervention.
Synthesis of Biphenyl Pyrazole Derivatives: A General Protocol
The synthesis of biphenyl pyrazole cannabinoid receptor antagonists typically follows a convergent strategy. A general synthetic scheme is provided below, based on established methodologies.[5]
Caption: General synthetic workflow for biphenyl pyrazole antagonists.
Step-by-Step Protocol:
-
Claisen Condensation: The synthesis commences with the α-acylation of a substituted ketone (1) via a Claisen condensation to yield a 1,3-diketoester (2).[5]
-
Cyclization: The 1,3-diketoester (2) is then cyclized with an appropriately substituted hydrazine in a suitable solvent, such as refluxing ethanol, to form the core pyrazole ester (3).[5]
-
Hydrolysis: The resulting pyrazole ester (3) is hydrolyzed, typically using a base like potassium hydroxide (KOH), to afford the corresponding pyrazole carboxylic acid (4).[5]
-
Amide Coupling: Finally, the pyrazole acid (4) is activated, for instance, by conversion to its acyl chloride with thionyl chloride (SOCl2), and then coupled with the desired amine to yield the final biphenyl pyrazole antagonist (I).[5]
In Vitro Characterization: Binding and Functional Assays
A critical step in the evaluation of novel biphenyl pyrazole derivatives is the in vitro characterization of their binding affinity and functional activity at the cannabinoid receptors. The following protocols outline standard assays for this purpose.
Radioligand Binding Assay
This assay determines the affinity of the test compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.[6]
Materials:
-
Membrane preparation from cells expressing the human CB1 receptor or from brain tissue.[7]
-
Radioligand: [3H]CP55,940 is a commonly used high-affinity CB1 agonist.[8]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known CB1 ligand (e.g., 1 µM CP55,940).[7]
-
Test compounds (biphenyl pyrazoles) at various concentrations.
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[9]
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissue in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200-250 µL:
-
Incubation: Incubate the plate at 30-37°C for 60-90 minutes with gentle agitation.[7][9]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of a compound to modulate G protein activation by the CB1 receptor.[1] Antagonists will block agonist-stimulated [35S]GTPγS binding.
Materials:
-
Membrane preparation from cells expressing the human CB1 receptor.
-
[35S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
CB1 receptor agonist (e.g., CP55,940).
-
Test compounds (biphenyl pyrazoles).
-
96-well plates.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following:
-
Membrane homogenate.
-
Assay buffer containing GDP (typically 10-30 µM).
-
Test compound at various concentrations.
-
CB1 agonist (e.g., CP55,940) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Pre-incubation: Incubate the plate for 15-20 minutes at 30°C.
-
Initiate Reaction: Add [35S]GTPγS to each well to a final concentration of approximately 0.1 nM.
-
Incubation: Incubate for 30-60 minutes at 30°C.[1]
-
Termination and Detection: The assay can be terminated by filtration as described for the radioligand binding assay, or by using a scintillation proximity assay (SPA) format.[1] For filtration, collect the membranes on filter plates, wash, and count the radioactivity.
-
Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding and calculate the IC50.
Cyclic AMP (cAMP) Functional Assay
This assay measures the downstream effect of CB1 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[10] Antagonists will block the agonist-induced decrease in cAMP.
Materials:
-
CHO-K1 cells stably expressing the human CB1 receptor.[11]
-
Forskolin (an adenylyl cyclase activator).
-
CB1 receptor agonist (e.g., CP55,940).
-
Test compounds (biphenyl pyrazoles).
-
Phosphodiesterase (PDE) inhibitors (e.g., IBMX) to prevent cAMP degradation.[10]
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Protocol:
-
Cell Culture: Plate the CB1-expressing cells in 96-well plates and grow to near confluence.[12]
-
Pre-treatment: Pre-incubate the cells with the test compound at various concentrations in the presence of a PDE inhibitor for 15-20 minutes at 37°C.[10][11]
-
Stimulation: Add the CB1 agonist (e.g., CP55,940) and forskolin to the wells. The forskolin concentration should be chosen to produce a robust cAMP signal.
-
Incubation: Incubate for a specified time (e.g., 20 minutes) at 37°C.[11]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen commercial assay kit.[13]
-
Data Analysis: Determine the ability of the biphenyl pyrazole antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation and calculate its IC50.
In Vivo Evaluation: The Mouse Tetrad Assay
The cannabinoid tetrad is a series of four behavioral tests used to assess the in vivo effects of cannabinoid receptor ligands in mice.[14] Antagonists are evaluated for their ability to block the effects of a CB1 agonist. The four components are:
-
Hypolocomotion: Reduced spontaneous movement.
-
Catalepsy: A state of immobility.
-
Hypothermia: A decrease in body temperature.
-
Analgesia: A reduction in pain sensitivity.
Protocol:
-
Animal Preparation: Acclimate male C57BL/6J mice to the testing room.
-
Drug Administration:
-
Administer the biphenyl pyrazole antagonist or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a specified pre-treatment time (e.g., 30 minutes), administer a CB1 agonist (e.g., THC at 10 mg/kg, i.p.) or its vehicle.[14]
-
-
Behavioral Testing (performed at a set time post-agonist injection, e.g., 30-60 minutes):
-
Hypolocomotion: Place the mouse in an open-field arena and record its locomotor activity (e.g., distance traveled, line crossings) for a set duration (e.g., 10 minutes).[15]
-
Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar raised approximately 4-8 cm from the surface. Measure the time it takes for the mouse to remove both paws from the bar. A latency of more than 20 seconds is typically considered cataleptic.[15][16]
-
Hypothermia: Measure the rectal body temperature using a lubricated rectal probe.[16]
-
Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C).[15] Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.
-
-
Data Analysis: Compare the behavioral responses of mice treated with the antagonist and agonist to those treated with the agonist alone to determine if the antagonist significantly blocks the agonist's effects.
Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo assays should be summarized in a clear and concise manner. The following tables provide examples of how to present key findings.
Table 1: In Vitro Binding Affinity and Functional Antagonism of Biphenyl Pyrazole Derivatives at the Human CB1 Receptor
| Compound | CB1 Binding Affinity (Ki, nM) | GTPγS Assay (IC50, nM) | cAMP Assay (IC50, nM) |
| Rimonabant | 1.5 ± 0.2 | 5.2 ± 0.8 | 10.1 ± 1.5 |
| Biphenyl Pyrazole 1 | 2.1 ± 0.3 | 8.9 ± 1.2 | 15.6 ± 2.3 |
| Biphenyl Pyrazole 2 | 0.8 ± 0.1 | 3.5 ± 0.5 | 7.8 ± 1.1 |
Table 2: In Vivo Efficacy of Biphenyl Pyrazole 2 in the Mouse Tetrad Assay
| Treatment Group | Locomotion (cm) | Catalepsy (s) | Body Temperature (°C) | Analgesia (s) |
| Vehicle + Vehicle | 1520 ± 150 | 2.1 ± 0.5 | 37.1 ± 0.2 | 8.5 ± 1.0 |
| Vehicle + THC (10 mg/kg) | 350 ± 50 | 45.2 ± 5.1 | 34.5 ± 0.3 | 25.1 ± 2.8 |
| Biphenyl Pyrazole 2 (10 mg/kg) + THC (10 mg/kg) | 1350 ± 120# | 5.3 ± 1.2# | 36.8 ± 0.2# | 10.2 ± 1.5# |
*p < 0.05 compared to Vehicle + Vehicle; #p < 0.05 compared to Vehicle + THC
Conclusion
The biphenyl pyrazole scaffold represents a versatile and promising platform for the development of novel cannabinoid receptor antagonists. By moving towards neutral antagonism and exploring peripherally restricted compounds, researchers can aim to harness the therapeutic potential of CB1 receptor blockade while avoiding the adverse effects that have hindered previous drug candidates. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, characterization, and in vivo evaluation of these important compounds, facilitating further research and development in this critical area of pharmacology.
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Application Notes and Protocols for the Development of Pyrazole-Based Anti-Inflammatory Agents
Introduction: The Privileged Status of the Pyrazole Scaffold in Inflammation Research
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from its versatile chemical nature and its presence in numerous clinically successful drugs across various therapeutic areas.[1][3] Among these, the development of pyrazole-containing compounds as anti-inflammatory agents has been particularly fruitful. The well-known nonsteroidal anti-inflammatory drug (NSAID), Celecoxib, features a diaryl-substituted pyrazole core and is a testament to the potential of this chemical motif in modulating inflammatory pathways.[4][5] The structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve high potency and selectivity for specific biological targets.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key methodologies and protocols for advancing pyrazole-based compounds as novel anti-inflammatory therapeutics.
Mechanism of Action: Targeting the Crossroads of Inflammation
The anti-inflammatory effects of many pyrazole derivatives are primarily attributed to their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][6] In the inflammatory cascade, COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][7] Unlike the constitutively expressed COX-1 enzyme that plays a role in protecting the gastrointestinal lining and maintaining platelet function, COX-2 is upregulated at sites of inflammation.[5][7] Therefore, selective inhibition of COX-2 by compounds such as Celecoxib can effectively reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]
Beyond COX-2 inhibition, pyrazole-based compounds can exert their anti-inflammatory effects through various other mechanisms. These include the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the suppression of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS) in inflammatory cells like macrophages.[8][9] Some pyrazole derivatives have also been shown to inhibit lipoxygenase, another enzyme involved in the synthesis of pro-inflammatory mediators, and reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation.[10]
Caption: Inflammatory pathway showing the central role of COX-2 and iNOS.
In Vitro Evaluation of Anti-Inflammatory Activity
Initial screening of novel pyrazole compounds for anti-inflammatory properties is typically performed using in vitro assays. These cell-based and cell-free assays are cost-effective, rapid, and allow for the elucidation of specific mechanisms of action.[11]
Protocol 1: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This assay is a widely used method to assess the potential of compounds to inhibit the production of the pro-inflammatory mediator, nitric oxide.[12][13][14]
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (such as the RAW 264.7 cell line) to produce NO through the induction of iNOS.[15][14] The anti-inflammatory potential of a test compound is determined by its ability to reduce the LPS-induced NO production. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12][13]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazole compounds
-
Griess Reagent (e.g., from Sigma-Aldrich)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours to allow for cell adherence.[13]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole compounds for 4 hours.[12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).[13]
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (100 ng/mL) and incubate for another 24 hours.[13]
-
Supernatant Collection: Following incubation, carefully collect the cell culture supernatant.[16]
-
Griess Assay:
-
Data Analysis: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of test sample) / Absorbance of LPS control] x 100
Caption: Workflow for the in vitro nitric oxide inhibition assay.
In Vivo Evaluation of Anti-Inflammatory Activity
Promising compounds identified from in vitro screens should be further evaluated in animal models of inflammation to assess their efficacy and safety in a whole-organism context.
Protocol 2: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model for screening acute anti-inflammatory activity.[17][18]
Principle: A subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).[18] The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is mediated by prostaglandins, involving the upregulation of COX-2.[18] The ability of a test compound to reduce the carrageenan-induced paw edema is a measure of its anti-inflammatory activity.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test pyrazole compounds
-
Positive control (e.g., Indomethacin or Diclofenac sodium)[19]
-
Plebthysmometer or digital calipers
-
Animal handling equipment
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups). Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial paw volume or thickness of the right hind paw of each animal using a plethysmometer or calipers.[17]
-
Compound Administration: Administer the test pyrazole compounds, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) to the respective groups.[20]
-
Induction of Edema: After a specific time (typically 30-60 minutes post-compound administration), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[17][21]
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[17]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Data Presentation and Interpretation
For robust analysis and clear presentation, quantitative data from these assays should be summarized in tables.
Table 1: Example Data Summary for In Vitro NO Inhibition Assay
| Compound | Concentration (µM) | % NO Inhibition (Mean ± SD) | IC₅₀ (µM) |
| Vehicle | - | 0 ± 2.5 | - |
| L-NAME | 100 | 95.2 ± 3.1 | ~ |
| Pyrazole-A | 1 | 25.6 ± 4.2 | 15.8 |
| 10 | 48.9 ± 5.1 | ||
| 50 | 85.3 ± 3.8 | ||
| Pyrazole-B | 1 | 10.1 ± 3.5 | 45.2 |
| 10 | 30.7 ± 4.8 | ||
| 50 | 62.4 ± 5.5 |
Table 2: Example Data Summary for In Vivo Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.75 ± 0.08 | - |
| Indomethacin | 10 | 0.28 ± 0.05 | 62.7 |
| Pyrazole-A | 25 | 0.55 ± 0.07 | 26.7 |
| 50 | 0.32 ± 0.06 | 57.3 | |
| Pyrazole-B | 25 | 0.68 ± 0.09 | 9.3 |
| 50 | 0.51 ± 0.08 | 32.0 |
Conclusion and Future Directions
The pyrazole scaffold remains a highly valuable starting point for the design and development of novel anti-inflammatory agents. The protocols detailed in this guide provide a robust framework for the initial in vitro screening and subsequent in vivo validation of new chemical entities. By employing these standardized assays, researchers can effectively identify and characterize promising pyrazole-based compounds, paving the way for the development of next-generation anti-inflammatory therapies with improved efficacy and safety profiles. Future research in this area will likely focus on developing pyrazole derivatives with multi-target activities, potentially offering broader therapeutic benefits in complex inflammatory diseases.
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]
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Anti-Inflammatory Screen. [Link]
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Regulation of NO production from macrophages by LPS and catecholamines. [Link]
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COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). [Link]
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Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. [Link]
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In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]
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COX 2-selective NSAIDs: biology, promises, and concerns. [Link]
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In vitro pharmacological screening methods for anti-inflammatory agents. [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
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Pyrazoline derivatives and their docking interactions with COX-2. [Link]
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Phytochemical Composition, Antioxidant and Anti-Inflammatory Activities, and Protective Effect Against LPS-Induced Liver Injury in Mice of Gerbera delavayi Franch. [Link]
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Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. [Link]
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Assay development for screening pyrazole-based enzyme inhibitors
The development of a high-quality screening assay is a meticulous but essential process in the discovery of novel pyrazole-based enzyme inhibitors. By following a systematic workflow that begins with a thorough understanding of enzyme kinetics, proceeds through rigorous statistical validation, and culminates in detailed mechanistic and cellular characterization, researchers can build a robust platform for hit identification and lead optimization. This structured approach enhances the reproducibility of results and increases the probability of advancing promising candidates through the drug discovery pipeline. [14][23]
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Egorova, P. A., & Ananikov, V. P. (2017). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]
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Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery. Available at: [Link]
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Asif, M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]
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Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]
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Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Available at: [Link]
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Pokrovsky, V., et al. (2020). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed Central. Available at: [Link]
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Bass, M. D., et al. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. Available at: [Link]
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Cox, R. J., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. Available at: [Link]
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Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]
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Hsieh, J.-H., et al. (2024). Development and validation of CYP26A1 inhibition assay for high-throughput screening. Biotechnology Journal. Available at: [Link]
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Kretzschmar, I., & Coyle, B. (2014). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. Available at: [Link]
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Pokrovsky, V., et al. (2020). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. Available at: [Link]
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Cha, S. (1975). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available at: [Link]
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Blake, D. G., et al. (2024). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC. Available at: [Link]
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Gomaa, A. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]
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Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]
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BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]
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Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. Available at: [Link]
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Ahern, K., & Rajagopal, I. (2025). Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]
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ResearchGate. (2025). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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Ledingham, M. A., & Banting, L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
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Khan, K. M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Available at: [Link]
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Dispendix. (2024). Essential Considerations for Successful Assay Development. Dispendix. Available at: [Link]
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Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Fiveable. Available at: [Link]
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Copeland, R. A., et al. (2000). Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Biochemistry. Available at: [Link]
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Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
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Bissy, D. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. Available at: [Link]
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Application Notes and Protocols: Synthesis and Biological Evaluation of Pyrazole Acrylic Acid Amides
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "pharmacophore" due to its prevalence in a wide array of biologically active compounds.[1][2][3] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are esteemed for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[2][3][4][5] The incorporation of an acrylic acid amide moiety into the pyrazole scaffold can further enhance its therapeutic potential by introducing additional points of interaction with biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel pyrazole acrylic acid amides, offering detailed protocols and expert insights for researchers in drug discovery and development.
Synthetic Strategy: A Multi-Step Approach to Novel Amides
The synthesis of pyrazole acrylic acid amides is a multi-step process that begins with the construction of the pyrazole core, followed by the introduction of the acrylic acid side chain and culminating in the final amidation step. The chosen synthetic route must be robust and versatile to allow for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Step 1: Synthesis of the Pyrazole Core via Knorr Cyclization
A classic and reliable method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[6]
Protocol 1: Knorr Pyrazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1.0-1.2 eq) dropwise at room temperature. Note: The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) will determine the substituent at the N1 position of the pyrazole ring.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Introduction of the Acrylic Acid Moiety
The acrylic acid side chain is typically introduced at a suitable position on the pyrazole ring, often through a Vilsmeier-Haack formylation followed by a Knoevenagel condensation.
Protocol 2: Synthesis of Pyrazole-4-carbaldehyde
-
Vilsmeier-Haack Reaction: To a solution of the synthesized pyrazole (1.0 eq) in dimethylformamide (DMF), add phosphorus oxychloride (POCl3) (2.0-3.0 eq) dropwise at 0°C.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude pyrazole-4-carbaldehyde is purified by column chromatography.
Protocol 3: Knoevenagel Condensation to Form Pyrazole Acrylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.
-
Catalysis: Add a catalytic amount of piperidine and heat the mixture to reflux for 4-8 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-cold hydrochloric acid to precipitate the product.
-
Purification: The solid pyrazole acrylic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Step 3: Amidation to Yield Target Compounds
The final step involves the coupling of the pyrazole acrylic acid with a diverse range of amines to generate the desired amide library. This is a critical step for exploring the chemical space and identifying potent bioactive molecules.
Protocol 4: Amide Coupling using EDC/HOBt
-
Activation of Carboxylic Acid: Dissolve the pyrazole acrylic acid (1.0 eq) in a suitable solvent such as DMF or dichloromethane (DCM). Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and stir the mixture at 0°C for 30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.
Characterization of Synthesized Compounds
The structural elucidation of the newly synthesized pyrazole acrylic acid amides is crucial to confirm their identity and purity. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment and connectivity. | Characteristic peaks for pyrazole ring protons, acrylic protons (as doublets), amide N-H proton (as a broad singlet), and protons of the amine moiety. |
| ¹³C NMR | To identify the carbon skeleton. | Resonances for pyrazole ring carbons, acrylic carbons, and the amide carbonyl carbon. |
| Mass Spectrometry (MS) | To determine the molecular weight. | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and acrylic acid), and C=C stretching (alkene and aromatic ring). |
Biological Evaluation: Assessing Anticancer Activity
Given the known anticancer potential of pyrazole derivatives, a common and effective method to evaluate the newly synthesized compounds is the MTT assay, which measures cell viability.[7]
Protocol 5: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole acrylic acid amides (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Workflow and Potential Mechanism of Action
To provide a clear overview of the process and a potential biological context, the following diagrams are presented.
Figure 1: A generalized workflow for the synthesis and evaluation of pyrazole acrylic acid amides.
Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action of a pyrazole acrylic acid amide as a kinase inhibitor, leading to the induction of apoptosis in cancer cells.
Conclusion and Future Directions
The synthetic pathways and biological evaluation protocols detailed in this guide provide a robust framework for the discovery of novel pyrazole acrylic acid amides with therapeutic potential. The versatility of the amidation step allows for the creation of large, diverse libraries of compounds, which is essential for comprehensive SAR studies. Future work should focus on optimizing the lead compounds identified through these screening assays to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing new and effective therapeutic agents.
References
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MDPI. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of pyrazolyl acrylamide-chalcone conjugates with sub-micromolar antitrypanosomal activities. Retrieved from [Link]
-
PMC - NIH. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
(n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). “Review on Biological Activities of Pyrazole Derivatives”. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (n.d.). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Retrieved from [Link]
-
(n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
Document ID: TSS-PYR-ACR-2601
Version: 1.0
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid. The synthesis of this complex molecule involves a multi-step process, and this guide provides in-depth troubleshooting and frequently asked questions to address common challenges and improve yield. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
The likely synthetic route involves three key transformations:
-
Pyrazole Ring Formation: Synthesis of the 1,3-diphenyl-biphenyl-pyrazole core, likely from a chalcone precursor.
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the 4-position of the pyrazole ring.
-
Knoevenagel Condensation: Reaction of the pyrazole-4-carbaldehyde with a malonic acid derivative to form the final acrylic acid product.
This guide is structured to address potential issues in each of these critical stages.
Troubleshooting Guide
Section 1: Pyrazole Ring Synthesis Issues
Question 1: I am observing a low yield or no formation of the desired 1,3-disubstituted pyrazole. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in the synthesis of 1,3-disubstituted pyrazoles, which are often formed via the cyclocondensation of a chalcone with a hydrazine derivative, can stem from several factors.[1][2]
Potential Causes & Troubleshooting Steps:
-
Incomplete Chalcone Formation: The pyrazole synthesis is dependent on the successful prior synthesis of the corresponding α,β-unsaturated ketone (chalcone). Ensure the Claisen-Schmidt condensation used to form the chalcone has gone to completion. Monitor this initial reaction by Thin Layer Chromatography (TLC).
-
Poor Quality of Phenylhydrazine: Phenylhydrazine is susceptible to oxidation. Use freshly distilled or a newly opened bottle of phenylhydrazine for the best results.
-
Suboptimal Reaction Conditions:
-
Solvent: Glacial acetic acid is a common and effective solvent for this cyclocondensation as it also acts as a catalyst.[2] Ethanol can also be used.
-
Temperature: The reaction often requires heating. Refluxing for several hours (4-8 hours) is typical to drive the reaction to completion.[1][2]
-
pH Control: In some cases, adjusting the pH can be crucial. For reactions with phenylhydrazine hydrochloride, a base like sodium acetate may be needed.
-
-
Side Reactions: The formation of pyrazoline, a partially saturated analog, can occur.[1] Aromatization to the pyrazole can sometimes be incomplete. The addition of a mild oxidizing agent or extending the reaction time at elevated temperatures can promote the formation of the fully aromatic pyrazole ring.
Troubleshooting Workflow for Pyrazole Synthesis
Caption: Decision tree for troubleshooting the Knoevenagel condensation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of all three steps. [2][3]Use an appropriate solvent system (e.g., mixtures of ethyl acetate and hexane) to achieve good separation between your starting material, intermediates, and the final product.
Q2: I am having trouble with the purification of the final acrylic acid product. What do you recommend? A: The final product is an acid, which can make purification by standard silica gel chromatography challenging due to streaking.
-
Recrystallization: This is often the best method for purifying the final product. Try a solvent system like ethanol/water or ethyl acetate/hexane.
-
Acid/Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, and then re-acidified (e.g., with HCl) to precipitate the pure acrylic acid, which can be collected by filtration.
-
Chromatography Modification: If chromatography is necessary, you can add a small amount of acetic acid (0.5-1%) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.
Q3: Can I use a different starting material for the Knoevenagel condensation instead of malonic acid? A: Yes, you can use other active methylene compounds. For example, using ethyl cyanoacetate will yield the corresponding α-cyano acrylic ester. [4][5]This can then be hydrolyzed to the carboxylic acid. However, this adds an extra step to the synthesis.
Q4: Are there any specific safety precautions I should take? A: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. [3]The Vilsmeier-Haack reaction should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [3]The quenching of the reaction is also highly exothermic and should be done with extreme care.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (4 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.
-
Dissolve the pyrazole starting material (1 equivalent) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 70 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium carbonate or sodium hydroxide until the pH is > 8.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude pyrazole-4-carbaldehyde.
Protocol 2: Knoevenagel-Doebner Condensation
-
In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete (indicated by the disappearance of the aldehyde spot), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water and acidify with concentrated HCl until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
References
-
OJS UMMADA. (n.d.). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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IJPSR. (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Retrieved from [Link]
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IJIRT. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of acrylic acid by extraction and distillation.
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ResearchGate. (n.d.). Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. Retrieved from [Link]
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ResearchGate. (n.d.). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. Retrieved from [Link]
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ResearchGate. (n.d.). Chalcone Derived Pyrazole Synthesis via One Pot and Two Pot Strategies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Retrieved from [Link]
-
ACS Omega. (2022). Hybrid Alginate–Brushite Beads Easily Catalyze the Knoevenagel Condensation On-Water. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
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ResearchGate. (n.d.). How can I purify Acrylic Acid in the solid state?. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Retrieved from [Link]
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ResearchGate. (n.d.). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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Reddit. (n.d.). How to purify Acrylic Acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
J. Mex. Chem. Soc. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acrylic acid. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
-
Reddit. (n.d.). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
The Pharma Innovation. (n.d.). Synthesis of series of chalcone and pyrazoline derivatives. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]
-
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
MDPI. (n.d.). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of acrylic acid by fractional crystallization.
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Royal Society of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
Technical Support Center: A Troubleshooting Guide for the Synthesis of Complex Heterocyclic Compounds
Welcome to the Technical Support Center for the synthesis of complex heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the synthesis of these vital molecules. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your experimental work. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting sections, reflecting the dynamic and often unpredictable nature of synthetic chemistry.
Section 1: Reaction Optimization and Yield Enhancement
Low reaction yield is one of the most frequent hurdles in the synthesis of complex heterocycles. A systematic approach to troubleshooting is paramount to efficiently identify and resolve the root cause.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in heterocyclic synthesis can be attributed to a multitude of factors. A methodical investigation is crucial for pinpointing the issue.[1] The most common culprits include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters that dictate the reaction's efficiency.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as catalyst poisons or participate in unwanted side reactions, leading to a decrease in the desired product.
-
Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen. In such cases, the use of inert atmosphere techniques is essential.[1]
-
Inefficient Mixing: In heterogeneous reactions, poor mixing can lead to localized concentration gradients and reduced reaction rates.[1]
-
Product Decomposition: The target heterocyclic compound may be unstable under the reaction or workup conditions.[1]
To systematically address these issues, a logical workflow should be followed.
Caption: A systematic workflow for troubleshooting low reaction yields.
Experimental Protocol: Systematic Reaction Optimization
-
Baseline Experiment: Conduct the reaction under the originally planned conditions to establish a baseline yield.
-
Temperature Screening: Set up parallel reactions at different temperatures (e.g., in 10-20 °C increments) while keeping other parameters constant. Monitor the reactions by TLC or LC-MS to track product formation and the appearance of byproducts.
-
Concentration Screening: Once an optimal temperature is identified, vary the concentration of the reactants. This can be particularly important in bimolecular or higher-order reactions.
-
Time Course Study: At the optimized temperature and concentration, run a reaction and take aliquots at different time points to determine the time to completion and to check for product degradation over extended periods.
-
Catalyst and Solvent Screening: If applicable, screen different catalysts, ligands, and solvents. The choice of solvent can significantly impact reaction rates and selectivity.
Section 2: Managing Side Reactions and Impurities
The formation of side products is a common challenge that complicates purification and reduces the yield of the desired heterocyclic compound. Understanding the mechanistic pathways of these side reactions is key to their mitigation.
Question 2: I am attempting a Hantzsch pyridine synthesis and obtaining a mixture of regioisomers. How can I improve the selectivity?
Answer: The Hantzsch synthesis is a powerful multicomponent reaction for the preparation of dihydropyridines, which are often subsequently oxidized to pyridines.[2][3][4][5] The classical mechanism involves a Knoevenagel condensation, enamine formation, and a Michael addition, followed by cyclization and dehydration.[2] The formation of the 1,2-dihydropyridine (1,2-DHP) isomer as a side product alongside the desired 1,4-DHP can occur, with selectivity being governed at the Michael addition step.[6]
Several factors can influence the regioselectivity:
-
Steric Hindrance: Bulky substituents on the aldehyde or the β-ketoester can favor the formation of the less sterically hindered 1,4-DHP.[7]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regiochemical outcome. For instance, microwave-assisted synthesis has been shown to enhance regioselectivity towards the 1,4-DHP in some cases.[6]
-
Blocking Groups: The introduction of a temporary, bulky group at the 4-position of a pyridine precursor can direct nucleophilic addition to the 2-position, after which the blocking group can be removed.[8]
Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis, highlighting the potential for side product formation.
Question 3: My Bischler-Napieralski reaction is failing or giving a very low yield. What are the likely causes?
Answer: The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[9][10] Its success is highly dependent on the electronic nature of the aromatic ring.
Common reasons for failure or low yield include:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, so electron-withdrawing groups on the aromatic ring will significantly hinder or prevent the cyclization. Conversely, electron-donating groups enhance the reaction's efficiency.[9]
-
Ineffective Dehydrating Agent: Strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) are typically required. Incomplete removal of water can stall the reaction.
-
Substrate Decomposition: The strongly acidic and high-temperature conditions can lead to polymerization or decomposition of the starting material or product.[9] Careful temperature control and monitoring the reaction to completion without unnecessary heating are crucial.[9]
There are two plausible mechanistic pathways, one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion.[10] The prevailing mechanism can be influenced by the specific reaction conditions.
Section 3: Purification of Complex Heterocycles
The unique properties of heterocyclic compounds, such as their polarity and basicity, can present significant purification challenges.
Question 4: I am struggling to purify my highly polar, nitrogen-containing heterocyclic compound using standard silica gel chromatography. What are my options?
Answer: Highly polar and basic heterocycles often interact strongly with the acidic silica gel stationary phase, leading to poor separation, peak tailing, or even irreversible adsorption.[11] Several alternative strategies can be employed:
-
Modification of the Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase can neutralize the acidic sites on the silica gel and improve chromatography.[11]
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for basic compounds.[11]
-
Reversed-Phase Chromatography (C18): This is often the method of choice for highly polar compounds.[11] The stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.
-
Experimental Protocol: Purification of a Polar Aza-heterocycle via Acid-Base Extraction
This technique is particularly useful for separating basic aza-heterocycles from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). The basic aza-heterocycle will be protonated and move into the aqueous layer. Repeat the extraction two to three times to ensure complete transfer.
-
Separation of Layers: Combine the aqueous extracts. The neutral and acidic impurities will remain in the organic layer, which can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The protonated aza-heterocycle will be deprotonated, becoming a neutral species that is less soluble in water.
-
Back-Extraction: Extract the now-neutral aza-heterocycle back into an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat this extraction three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aza-heterocycle.[4]
Section 4: Spectroscopic Characterization
Unambiguous structure determination is a critical final step in any synthetic sequence. The complexity of heterocyclic compounds often leads to challenging NMR spectra.
Question 5: The ¹H NMR spectrum of my synthesized heterocycle is very complex and difficult to interpret. How can I confidently assign the structure?
Answer: Complex ¹H NMR spectra are common for heterocyclic compounds due to overlapping signals and complex coupling patterns. A combination of 1D and 2D NMR techniques is often necessary for complete structural elucidation.
-
¹³C NMR and DEPT: A ¹³C NMR spectrum will show all the unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can then be used to determine the number of protons attached to each carbon (CH, CH₂, CH₃).
-
COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. This is invaluable for identifying adjacent protons and piecing together fragments of the molecule.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is a powerful tool for assigning carbon resonances based on known proton assignments.[12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting molecular fragments and identifying quaternary carbons.[12][13][14]
-
¹⁵N NMR: For nitrogen-containing heterocycles, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms.[15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System [mdpi.com]
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- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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- 15. youtube.com [youtube.com]
Technical Support Center: Optimization of Pyrazole Ring Formation
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of pyrazole ring formation. We provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles to help you overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during pyrazole synthesis.
Q1: My pyrazole synthesis reaction is not proceeding. What are the first things I should check?
A: A stalled reaction is often due to the absence of a necessary catalyst. Many classical pyrazole syntheses, such as the condensation of 1,3-diketones with hydrazines, do not proceed efficiently without a catalyst.[1] First, verify if your protocol includes an acid or metal catalyst. If not, consider adding a catalytic amount of a Lewis acid like lithium perchlorate or a Brønsted acid.[1][2] Second, check the purity and stability of your hydrazine starting material, as hydrazines can degrade over time.
Q2: I've obtained a mixture of two regioisomers. How can I improve the regioselectivity of my reaction?
A: The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][3] Regioselectivity is governed by the relative nucleophilicity of the two nitrogen atoms in the hydrazine and the electrophilicity of the two carbonyl carbons. A highly effective strategy is to change the solvent. Switching from a protic solvent like ethanol to a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) can significantly enhance regioselectivity, often favoring a single isomer.[1][3] The addition of a strong acid can also accelerate dehydration steps and improve selectivity.[3]
Q3: My reaction yield is consistently low. What are the most likely causes and solutions?
A: Low yield can stem from several factors. The primary culprits are often suboptimal reaction temperature, an inefficient catalyst, or competing side reactions.
-
Temperature: While some reactions proceed well at room temperature, others require heating.[1] Systematically screen temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C). Be aware that excessive heat can sometimes decrease the yield by promoting decomposition.[1]
-
Catalyst: The choice of catalyst is critical. If a Lewis acid isn't working, consider screening different metal catalysts (e.g., Cu(OTf)₂, Ag-based catalysts) or ligands that can enhance catalyst performance.[1]
-
Side Products: If you are forming intermediates like pyrazolines, the final aromatization step may be incomplete. This is common when starting from α,β-unsaturated ketones.[1][3] See Q4 for solutions.
Q4: My product appears to be a pyrazoline, not the fully aromatic pyrazole. How do I fix this?
A: The condensation of hydrazines with α,β-unsaturated ketones first yields a pyrazoline intermediate, which must then be oxidized to form the aromatic pyrazole ring.[1][3] If this intermediate is your main product, you need to introduce an oxidation step. This can be achieved by:
-
In-situ Oxidation: Including an oxidizing agent directly in the reaction mixture. Common choices include iodine or simply heating the reaction in DMSO under an oxygen atmosphere.[4]
-
Using Substrates with Leaving Groups: Employing α,β-unsaturated ketones that have a good leaving group on the β-carbon allows for spontaneous elimination to form the pyrazole after the initial cyclization.[1][3]
II. Troubleshooting Guides
This section provides a deeper dive into solving persistent experimental issues.
Guide 1: Overcoming Low or No Product Yield
Low product yield is a multifaceted problem that requires a systematic, logical approach to diagnose and solve. The flowchart below outlines a decision-making process for troubleshooting.
Caption: Troubleshooting workflow for low reaction yield.
Causality and In-Depth Solutions:
-
Reagent Integrity: Hydrazine and its derivatives can be susceptible to oxidation. Ensure you are using a fresh or properly stored bottle. Similarly, 1,3-dicarbonyl compounds can exist in keto-enol forms, and their purity should be confirmed.
-
The Role of the Catalyst: The initial condensation between the hydrazine and one carbonyl is often reversible. A catalyst is typically required to promote the subsequent intramolecular cyclization and dehydration steps, driving the equilibrium toward the pyrazole product.[1]
-
Lewis acids (e.g., LiClO₄, nano-ZnO) activate the carbonyl group toward nucleophilic attack.
-
Brønsted acids (e.g., HCl, TsOH) catalyze both the initial condensation and the final dehydration step.[3]
-
Transition metals (e.g., Ag, Cu, Ru) can be essential for more complex or specialized transformations, such as those involving C-H activation or cascade reactions.[1][4]
-
-
Temperature Optimization: The effect of temperature is highly substrate-dependent. While some reactions are efficient at room temperature[1], many require thermal energy to overcome the activation barrier for cyclization and dehydration. A systematic screen is recommended. For example, Xu et al. found that for a silver-catalyzed synthesis of trifluoromethyl pyrazoles, increasing the temperature to 60 °C improved the yield, but further increases led to a decrease.[1]
Guide 2: Achieving High Regioselectivity
The reaction of an unsymmetrical dicarbonyl compound with a substituted hydrazine can produce two different regioisomers. Controlling this selectivity is paramount for applications in drug development.
Caption: Workflow for optimizing reaction regioselectivity.
Mechanistic Insights for Controlling Selectivity:
-
Solvent Effects: This is often the most powerful tool. Protic solvents like ethanol can hydrogen-bond with the hydrazine, leveling the nucleophilicity of the two nitrogen atoms. In contrast, polar aprotic solvents like N,N-dimethylacetamide (DMAc) do not, which can amplify the inherent electronic differences between the nitrogens, leading to a more selective initial attack.[1][3] Gosselin et al. demonstrated that switching from ethanol to DMAc with added acid dramatically improved regioselectivity for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[1][3]
-
Steric and Electronic Control: The regiochemical outcome is a competition between the two carbonyls for the initial attack by a hydrazine nitrogen.
-
Sterics: A sterically hindered carbonyl group will react more slowly, directing the initial attack to the less hindered carbonyl.
-
Electronics: An electron-withdrawing group (like CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[3]
-
-
Acid Catalysis: The addition of a strong acid can favor the formation of a specific intermediate that leads to one regioisomer over the other by accelerating key steps in the reaction mechanism.[3]
III. Data & Protocols
Table 1: Influence of Reaction Parameters on Pyrazole Synthesis
| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Rationale & Reference |
| Catalyst | No Catalyst | No reaction | LiClO₄ (Lewis Acid) | Good to excellent yields (70-95%) | The catalyst is essential to activate the carbonyl for nucleophilic attack.[1] |
| Catalyst | Fe(OTf)₃ | No product | Cu(OTf)₂ | 60% yield | The choice of transition metal is critical for catalytic activity in certain systems.[1] |
| Solvent | Ethanol (Protic) | Equimolar mixture of regioisomers | DMAc (Aprotic) + HCl | >98:2 regioselectivity | Aprotic solvents can enhance the intrinsic nucleophilicity differences in substituted hydrazines.[3] |
| Solvent | THF or Dioxane | Lower yield | Toluene | Higher yield | Solvent polarity and ability to solvate intermediates can significantly impact reaction efficiency.[1] |
| Base | NaH, t-BuOK | Lower effectiveness | K₂CO₃ | Higher effectiveness | The choice of base can be crucial, especially in metal-catalyzed reactions involving ligands.[1] |
| Temperature | > 60 °C | Decreased yield | 60 °C | Optimal yield | Overheating can lead to the decomposition of starting materials, intermediates, or the final product.[1] |
Experimental Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a standard starting point for the condensation of a 1,3-dicarbonyl compound with a hydrazine.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol or DMAc, ~0.2-0.5 M concentration).
-
Reagent Addition: Add the hydrazine derivative (1.0-1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a mild base may be needed.
-
Catalyst Addition: Add the catalyst (e.g., 1-5 mol% glacial acetic acid or a Lewis acid).
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography on silica gel to yield the pure pyrazole.
Experimental Protocol 2: Small-Scale Solvent Screen for Regioselectivity
-
Setup: In parallel, set up four small reaction vials (e.g., 1-dram vials) with stir bars.
-
Reagents: To each vial, add the 1,3-dicarbonyl (e.g., 0.1 mmol, 1.0 eq) and the substituted hydrazine (0.1 mmol, 1.0 eq).
-
Solvent Addition: To each vial, add 0.5 mL of a different solvent:
-
Vial 1: Ethanol
-
Vial 2: N,N-Dimethylacetamide (DMAc)
-
Vial 3: Toluene
-
Vial 4: Tetrahydrofuran (THF)
-
-
Reaction: Seal the vials and stir the reactions at a set temperature (e.g., 60 °C) for a predetermined time (e.g., 12 hours).
-
Analysis: After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS or ¹H NMR to determine the conversion and the ratio of the two regioisomers. This allows for the rapid identification of the optimal solvent for achieving high selectivity.
IV. Reaction Mechanism
The classical Knorr synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines proceeds through a well-established pathway involving condensation, cyclization, and dehydration.
Caption: General mechanism of pyrazole formation.
V. References
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Ben-Mbarek, Y., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Wan, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Zhang, J., et al. (2024). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of Substituted Acrylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique purification challenges associated with substituted acrylic acid derivatives. As Senior Application Scientists, we have designed this resource to be a practical, field-tested guide that not only provides solutions but also explains the fundamental principles behind them.
Section 1: The Polymerization Problem—Prevention and Control
The high reactivity of the acrylate double bond makes these molecules prone to spontaneous and often aggressive polymerization, which is the most common and hazardous challenge during purification.[1]
Q1: My substituted acrylic acid is polymerizing in the distillation flask, even under vacuum. What is happening and how can I prevent it?
A1: This is a critical issue caused by the thermal initiation of free radicals. Even under vacuum, distillation temperatures can be high enough to trigger polymerization, leading to product loss and a potentially dangerous runaway reaction.[1][2]
Causality: The α,β-unsaturated carbonyl system in acrylic derivatives is highly susceptible to radical addition. Heat, light, or trace metal impurities can generate initial radicals, which then propagate a chain reaction, rapidly converting your monomer into a solid polymer.
Troubleshooting Steps:
-
Verify Inhibitor Presence and Function: Commercially available acrylic acids contain inhibitors like Monomethyl Ether of Hydroquinone (MEHQ) or Phenothiazine (PTZ).[3] Crucially, phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function as radical scavengers.[2] Purging your system with an inert gas like nitrogen or argon will deactivate these inhibitors and can promote polymerization.
-
Lower the Distillation Temperature: The rate of radical formation is highly temperature-dependent. Improve your vacuum to distill the monomer at a lower temperature. For acrylic acid itself, distillation at 60-70°C is recommended, which requires a good vacuum (e.g., 25-50 mmHg).[4]
-
Use a Volatile Co-inhibitor: Standard inhibitors like MEHQ are often non-volatile and remain in the distillation pot. To protect the monomer in the vapor phase and the condensate, a volatile inhibitor that codistills with the product may be necessary. While less common in lab scale, this is a key industrial principle.[5]
-
Ensure Clean Glassware: Trace acid or base on glassware can catalyze side reactions or degrade inhibitors. Use thoroughly cleaned and dried glassware.
-
Add Physical Anti-Polymerization Aids: Adding copper shavings or rings to the distillation flask can help terminate radical reactions.
Q2: How do I choose the right polymerization inhibitor, and what concentration should I use?
A2: The choice of inhibitor depends on the purification conditions (e.g., temperature) and the required purity of the final product. The two most common classes are phenolic inhibitors and phenothiazines.
Expertise & Experience: For general-purpose distillation and storage, MEHQ is the industry standard. However, for processes requiring higher temperatures, PTZ is often more effective. It's crucial to understand that no inhibitor offers permanent protection; they only prolong the induction period before polymerization begins.
| Inhibitor | Typical Concentration (ppm) | Mechanism | Key Considerations |
| MEHQ (Hydroquinone Monomethyl Ether) | 15 - 200 | Radical scavenger (requires O₂ to form the active nitroso species).[3] | Ineffective in anaerobic conditions. Low volatility, remains in the distillation pot. |
| PTZ (Phenothiazine) | 200 - 1000 | Radical scavenger and chain transfer agent.[3] | More effective at higher temperatures than MEHQ. Can sometimes be removed by chromatography. |
| Hydroquinone (HQ) | 200 - 1000 | Similar to MEHQ, requires O₂. | Can be more prone to sublimation than MEHQ. |
| Copper Salts (e.g., dibutyldithiocarbamate) | 10 - 50 | Acts as a retarder by reacting with propagating radicals.[1] | Often used in combination with other inhibitors. Can introduce metal contamination. |
Q3: I need to remove the inhibitor for a controlled polymerization reaction. What is the safest lab-scale method?
A3: Removing the inhibitor is necessary for many applications but renders the monomer extremely sensitive.[2] The purified, inhibitor-free monomer should be used immediately and kept cold.
The most common and effective lab-scale method is to pass the monomer through a short column of activated basic or neutral alumina. [2] This physically adsorbs the phenolic inhibitor.
Protocol 1: Inhibitor Removal using an Alumina Plug
-
Prepare the Column: Use a glass pipette or small chromatography column. Place a small plug of glass wool at the bottom.
-
Pack the Column: Add a 2-3 inch layer of activated neutral or basic alumina. Do not use acidic alumina, as it can initiate polymerization.
-
Equilibrate: Pre-wet the alumina with a small amount of an appropriate solvent (one that will be used in your subsequent reaction or is easily removed), then allow it to drain completely.
-
Load the Monomer: Gently add the inhibited acrylic acid derivative to the top of the column.
-
Collect the Purified Monomer: Collect the eluate in a flask that is cooled in an ice bath. The purified monomer will pass through while the inhibitor remains adsorbed on the alumina.
-
Immediate Use: Use the purified monomer without delay. Do not attempt to store it.
Self-Validating System: To confirm inhibitor removal, you can take a small aliquot of the purified monomer and run a quick TLC plate against the starting material. The inhibitor (like MEHQ) is often UV-active and will be absent in the purified sample.
Section 2: Troubleshooting Common Impurities
Purification is often complicated by the presence of by-products from synthesis or degradation.
Q4: I'm struggling to separate propionic acid from my acrylic acid derivative. Why is this so difficult?
A4: This is a classic purification challenge. Acrylic acid and propionic acid have very similar boiling points and form a minimum-boiling azeotrope, making simple distillation ineffective for complete separation.[6] For example, at atmospheric pressure, propionic acid boils at 140.9°C, acrylic acid at 142.0°C, and their azeotrope at 140.2°C.[6]
Authoritative Solution: Azeotropic Distillation
The most effective method is azeotropic distillation using water as an entrainer.[6]
-
Mechanism: Water forms a minimum-boiling azeotrope with propionic acid but not with acrylic acid. During distillation, the water-propionic acid azeotrope distills overhead, effectively removing the propionic acid from the acrylic acid product, which remains at the bottom of the column.[6]
Q5: How can I remove water and acetic acid from my crude product?
A5: Both water and acetic acid are common impurities from the synthesis of acrylic acid (e.g., via oxidation of propylene).[7]
-
Fractional Distillation: After an initial extraction, fractional distillation is used. Acetic acid (boiling point ~118°C) is more volatile than acrylic acid (~142°C) and can be removed as a low-boiling fraction.[10] This separation must be done under vacuum to prevent polymerization of the acrylic acid.[10]
Section 3: Purity Analysis and Method Selection
Choosing the right purification and analytical techniques is crucial for success.
Q6: What is the best analytical method to determine the purity of my final product and quantify residual impurities?
A6: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.
-
HPLC: Reverse-phase HPLC is excellent for quantifying non-volatile impurities, oligomers, and residual inhibitors.[11] A C18 column with a water/acetonitrile gradient containing a small amount of acid (e.g., phosphoric acid) to suppress the ionization of the carboxylic acid is a common setup.[11]
-
GC-MS: This is the method of choice for volatile impurities like residual solvents or low-boiling by-products (e.g., aldehydes, propionic acid).[12] Headspace analysis can be particularly effective for minimizing sample preparation and accurately quantifying volatile contaminants.[12]
Visual Logic & Workflows
A logical approach to selecting a purification strategy is essential. The following diagram outlines a decision-making process based on key product and impurity characteristics.
Caption: Decision tree for selecting a primary purification method.
Experimental Protocol: Lab-Scale Vacuum Distillation
This protocol provides a standardized workflow for the purification of thermally sensitive substituted acrylic acids.
Protocol 2: Lab-Scale Vacuum Distillation
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.
-
Place a magnetic stir bar or copper shavings in the round-bottom distillation flask to ensure smooth boiling and inhibit polymerization.[4]
-
Use a receiving flask cooled in an ice-water bath to efficiently condense the distillate.
-
-
Charge the Flask:
-
Fill the distillation flask no more than two-thirds full with the crude acrylic acid derivative.
-
Ensure the appropriate inhibitor (e.g., MEHQ) is present in the crude material. Do NOT add an inhibitor that is not soluble or will decompose at distillation temperatures.
-
-
Distillation Procedure:
-
Begin stirring and apply vacuum. A high vacuum (<50 mTorr) is recommended to minimize the required temperature.[2]
-
Once the vacuum is stable, slowly heat the distillation flask using a water or oil bath. Do not heat with a mantle directly, as this can create hot spots and initiate polymerization.
-
Monitor the head temperature closely. Collect the fraction that distills at a constant temperature corresponding to the boiling point of your product at the measured pressure.[4]
-
CRITICAL SAFETY STEP: Never distill to dryness. Leave a small amount of residue in the distillation flask. Concentrating peroxides or other unstable impurities in the residue can be explosive.
-
-
Shutdown and Storage:
-
After collecting the desired fraction, remove the heat source and allow the apparatus to cool completely before releasing the vacuum.
-
The purified monomer is now highly active. If it needs to be stored, add a fresh solution of an appropriate inhibitor (e.g., MEHQ in a suitable solvent) and store in a cool, dark place, preferably refrigerated.
-
References
- Kaitai Petrochemical. (2025, October 9). How to purify Acrylic Acid during production? Blog.
- The Dow Chemical Company. (1980). Process for purification of acrylic acid by fractional crystallization. U.S.
- Dow Corning Corporation. (1974). Inhibition of acrylate polymerization. U.S.
- Nippon Shokubai Co., Ltd. (2009). Determination of impurities in acrylic acid.
- Reddit r/chemistry community. (2024). How to purify Acrylic Acid.
- Celanese International Corporation. (2021). Separation of propionic acid from acrylic acid via azeotropic distillation. U.S.
- Waters Corporation.
- ResearchGate. (2020). For the purification of Acrylic Acid (Stabilized with hydroquinone monomethyl ether)
- KNAUER Wissenschaftliche Geräte GmbH.
- Nippon Shokubai Co., Ltd. (2006). Method of determining impurity in acrylic acid.
- Kim, M., et al. (2022). Validation of analytical methods for acrylic acid from various food products. Food Science and Biotechnology, 31(10), 1337-1345.
- OSHA. (1981). Acrylic Acid (Method 23).
- Nippon Shokubai Co., Ltd. (2006). METHOD OF PURIFYING (METH)ACRYLIC ACID.
- Japan Exlan Co Ltd. (1974). Process for purification of acrylic acid by extraction and distillation. U.S.
- University of Pennsylvania. (n.d.).
- ResearchGate. (2021).
- FNU, A., et al. (2023).
- The Standard Oil Company. (1979). Acrylic acid recovery and purification. U.S.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. reddit.com [reddit.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 6. US10968160B2 - Separation of propionic acid from acrylic acid via azeotropic distillation - Google Patents [patents.google.com]
- 7. EP1722222A1 - Method of determining impurity in acrylic acid - Google Patents [patents.google.com]
- 8. kaitai-pec.com [kaitai-pec.com]
- 9. US4166774A - Acrylic acid recovery and purification - Google Patents [patents.google.com]
- 10. 1999 Acrylic Acid [owlnet.rice.edu]
- 11. osha.gov [osha.gov]
- 12. Validation of analytical methods for acrylic acid from various food products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pyrazole Compound Solubility for Biological Assays
Welcome to the technical support center for improving the solubility of pyrazole-based compounds. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with compound solubility in their biological assays. Poor aqueous solubility is a frequent hurdle in drug discovery, potentially leading to inaccurate assay results and hindering the progress of promising therapeutic candidates. This guide provides practical, field-proven insights and step-by-step protocols to diagnose and resolve these issues effectively.
Understanding the Challenge: Why Do Pyrazole Compounds Precipitate?
Pyrazole-based compounds are a cornerstone of modern medicinal chemistry, valued for their versatile biological activities.[1][2][3] However, their often-planar and hydrophobic nature can lead to low aqueous solubility. This is primarily driven by:
-
Crystal Lattice Energy: Strong intermolecular forces in the solid state can make it energetically unfavorable for the compound to dissolve. This is a common issue for "brick-dust" type molecules which are characterized by high melting points.[4]
-
Hydrophobicity: The presence of lipophilic substituents on the pyrazole core can lead to poor interactions with water molecules, a characteristic of "grease-ball" molecules.[4][5]
-
pH-Dependent Solubility: Pyrazole rings contain nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This means their charge state, and therefore solubility, can change dramatically with the buffer conditions of your assay.
Effectively solubilizing these compounds is critical for obtaining reliable and reproducible data in biological assays. The following sections provide a tiered approach to troubleshooting, from initial rapid solutions to more involved formulation strategies.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial challenges faced by researchers.
Q1: My pyrazole compound, dissolved in DMSO, precipitated immediately when I added it to my aqueous assay buffer. What's the first thing I should check?
A1: This is a classic sign of a compound "crashing out" of solution. The immediate first step is to check the final concentration of your organic co-solvent (in this case, DMSO) in the assay buffer. Many biological systems, such as enzymatic assays or cell-based assays, are sensitive to high concentrations of organic solvents. A common practice is to keep the final DMSO concentration at or below 1%, and ideally below 0.5%, to maintain biological integrity. If your initial dilution resulted in a higher percentage, you will need to adjust your stock concentration or serial dilution scheme.
Q2: I'm limited to a very low final co-solvent concentration (<0.1%). What is my next best option?
A2: When co-solvents alone are insufficient, the next logical step is to investigate the pH-dependence of your compound's solubility. The pyrazole moiety has ionizable nitrogen atoms. Modifying the pH of your stock solution or assay buffer can significantly increase solubility by ionizing the compound. For weakly basic pyrazoles, slightly acidifying the buffer can help, while for weakly acidic pyrazoles, a more basic buffer may be beneficial.[6]
Q3: Can I just sonicate my sample to get it back into solution?
A3: Sonication can be a useful physical method to break up aggregates and speed up the dissolution of a compound. It is often a good practice after adding your compound to the buffer. However, it is not a permanent solution for compounds that are fundamentally insoluble under the given conditions. If the compound is supersaturated, it will likely precipitate again over time, which can be particularly problematic for longer assays.[7] Therefore, sonication should be used in conjunction with other methods like co-solvents or pH adjustment, not as a standalone solution.
Q4: Are there any "universal" solvents I should consider?
A4: While there is no truly "universal" solvent, Dimethyl Sulfoxide (DMSO) is the most widely used initial solvent for preparing high-concentration stock solutions of nonpolar compounds in drug discovery.[8] Other options include ethanol, methanol, or N,N-dimethylformamide (DMF), but their compatibility with specific assays must be verified.[5][9][10] For compounds that remain challenging, exploring solubilization excipients is the next step.
Troubleshooting Guides: Step-by-Step Protocols
This section provides detailed workflows for systematically improving the solubility of your pyrazole-based compounds.
Guide 1: Systematic Co-Solvent Screening
The goal is to find a co-solvent system that maintains compound solubility at the desired final assay concentration while minimizing impact on the biological system.
Causality: Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy barrier for solvating a hydrophobic compound.
Experimental Protocol:
-
Prepare High-Concentration Stock: Dissolve your pyrazole compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.
-
Serial Dilution: Perform a serial dilution of your stock solution in 100% DMSO to create a range of concentrations.
-
Test Dilution in Assay Buffer: In microcentrifuge tubes, add your assay buffer. Then, add a small, fixed volume of your DMSO-diluted compound to the buffer to achieve your final desired assay concentration. For example, add 2 µL of a 1 mM DMSO stock to 198 µL of buffer to get a 10 µM final concentration with 1% DMSO.
-
Observe for Precipitation: Vortex each tube gently and let it stand at the assay temperature for a period equivalent to your assay's duration. Visually inspect for any signs of precipitation (cloudiness, particulates). You can also use a spectrophotometer to check for light scattering.
-
Determine Maximum Tolerated Co-Solvent Concentration: If precipitation occurs, repeat the process but test different final DMSO concentrations (e.g., 2%, 1%, 0.5%, 0.25%). This will help you find the lowest effective co-solvent concentration.
Data Presentation: Co-Solvent Properties
| Co-Solvent | Polarity Index | Boiling Point (°C) | Notes on Biological Compatibility |
| DMSO | 7.2 | 189 | Generally well-tolerated up to 1%, but can be toxic to some cell lines at higher concentrations. |
| Ethanol | 4.3 | 78.4 | Can affect enzyme kinetics and cell membrane integrity. Often used in lower concentrations than DMSO. |
| Methanol | 5.1 | 64.7 | Can be toxic and may interfere with some assays. Use with caution.[5] |
Guide 2: pH Modification Strategy
This protocol is for determining if your compound's solubility is pH-dependent.
Causality: Altering the pH of the solvent can ionize a weakly acidic or basic compound. The charged form of the molecule is generally more water-soluble than the neutral form.[6]
Experimental Protocol:
-
Prepare a Range of Buffers: Prepare a set of biologically compatible buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.5).
-
Solubility Testing: Add an excess amount of your solid pyrazole compound to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot Solubility vs. pH: Create a graph of solubility as a function of pH to identify the optimal pH range for your compound.
Visualization: Decision Workflow for Solubility Enhancement
Caption: A decision tree for troubleshooting pyrazole compound solubility.
Guide 3: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively shielding them from water and increasing their apparent solubility.[11][12][13]
Causality: The exterior of the cyclodextrin molecule is hydrophilic, making the entire inclusion complex water-soluble.[12] This is an excellent strategy when co-solvents and pH modification are not viable.
Experimental Protocol:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good water solubility and low toxicity.[14]
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).
-
Complexation:
-
Method A (from solid): Add your solid pyrazole compound to the HP-β-CD solution and agitate (vortex, sonicate) until dissolved.
-
Method B (from organic stock): Slowly add a concentrated DMSO stock of your compound to the stirring HP-β-CD solution. The cyclodextrin will help to "catch" the compound as it is diluted into the aqueous phase.
-
-
Determine Optimal Ratio: Test different molar ratios of compound to cyclodextrin to find the minimum concentration of cyclodextrin needed to maintain solubility. A 1:1 stoichiometry is often a good starting point.[15]
-
Validate Assay Compatibility: Run a control experiment with just the cyclodextrin in your assay to ensure it does not interfere with the biological system.
Visualization: Cyclodextrin Inclusion Complex Formation
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Techniques for scaling up the synthesis of pyrazole compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis Scale-Up. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of transitioning pyrazole synthesis from the laboratory bench to larger-scale production. Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, making the efficient and safe scale-up of their synthesis a critical endeavor.[1] This resource is structured to address the practical challenges you may encounter, grounded in scientific principles and field-proven insights.
Core Challenges in Pyrazole Synthesis Scale-Up
Transitioning from small-scale laboratory synthesis to industrial production of pyrazoles introduces several critical challenges that must be proactively managed. These challenges often revolve around reaction kinetics, thermodynamics, safety, and purification.
-
Exothermic Reactions: Many classical pyrazole syntheses, particularly those involving hydrazine, are highly exothermic. What is a manageable temperature fluctuation in a round-bottom flask can become a dangerous thermal runaway in a large reactor if not properly controlled.[2]
-
Regioselectivity: The formation of regioisomers is a common issue in the synthesis of substituted pyrazoles.[2] Reaction conditions that provide good selectivity on a small scale may not translate directly to a larger reactor where mixing and temperature gradients can be more pronounced.
-
Handling of Hazardous Reagents: The use of toxic and potentially explosive reagents like hydrazine and diazo compounds requires stringent safety protocols and specialized equipment, especially at an industrial scale.[2][3]
-
Purification and Isolation: Isolating the desired pyrazole product with high purity can be challenging on a large scale. Methods that are straightforward in the lab, such as column chromatography, are often not economically viable for bulk production.[2]
-
Green Chemistry and Sustainability: There is a growing emphasis on developing environmentally benign synthetic methods that minimize waste, avoid hazardous solvents, and utilize renewable resources.[4][5]
Troubleshooting Guide
This section is designed to provide direct answers to specific problems you may encounter during the scale-up of your pyrazole synthesis.
Problem 1: Low or Inconsistent Yield
Q: My pyrazole synthesis yield has dropped significantly upon scaling up from a 1g to a 100g scale. What are the likely causes and how can I troubleshoot this?
A: A drop in yield during scale-up is a common problem and can be attributed to several factors. Here’s a systematic approach to diagnosing and resolving the issue:
-
Incomplete Reaction:
-
Cause: Inefficient mixing or inadequate heat transfer in the larger reactor can lead to localized "cold spots" where the reaction does not proceed to completion.
-
Solution:
-
Optimize Agitation: Ensure the reactor's stirring mechanism provides sufficient agitation for the reaction volume. The vortex should be visible but not so deep that it introduces atmospheric gases into the reaction.
-
Monitor Reaction Progress: Utilize in-process controls (e.g., TLC, HPLC, or NMR of aliquots) to track the consumption of starting materials and the formation of the product.[2]
-
Increase Reaction Time or Temperature: If the reaction is stalling, a modest increase in reaction time or temperature may be necessary.[2] However, be cautious as this could also lead to the formation of byproducts.
-
-
-
Side Reactions and Byproduct Formation:
-
Cause: Higher concentrations and prolonged reaction times at elevated temperatures can favor the formation of undesired byproducts. For instance, in the Knorr pyrazole synthesis, improper temperature control can lead to the formation of various condensation byproducts.[6][7]
-
Solution:
-
Precise Temperature Control: Implement a robust temperature control system for the reactor to maintain the optimal reaction temperature.
-
Controlled Reagent Addition: Add critical reagents, especially highly reactive ones like hydrazine, slowly and sub-surface to prevent localized high concentrations and exotherms.[2]
-
Optimize Stoichiometry: Re-evaluate the molar ratios of your reactants. A slight excess of one reactant may have been inconsequential on a small scale but could lead to significant byproduct formation at a larger scale.
-
-
-
Product Loss During Workup and Isolation:
-
Cause: Extraction and purification procedures that are efficient on a small scale may not be as effective when handling larger volumes. Product may be lost in aqueous layers during extraction or may not fully crystallize from the chosen solvent system.
-
Solution:
-
Optimize Extraction: Perform a thorough analysis of the partitioning of your product between the organic and aqueous phases. Adjusting the pH or using a different extraction solvent may be necessary.
-
Refine Crystallization/Precipitation: Carefully screen for the optimal solvent or solvent mixture for crystallization. Seeding the solution with a small amount of pure product can often induce crystallization and improve yield.[8]
-
-
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low yield in pyrazole synthesis scale-up.
Problem 2: Poor Regioselectivity
Q: I am getting a mixture of regioisomers in my pyrazole synthesis, which is making purification difficult. How can I improve the regioselectivity?
A: Achieving high regioselectivity is crucial for an efficient synthesis. The formation of regioisomers is often influenced by the reaction conditions and the electronic and steric properties of the substrates.
-
Influence of Reaction Conditions:
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. For instance, in some cases, polar aprotic solvents may favor the formation of one regioisomer over another.[9]
-
Temperature Control: Lowering the reaction temperature can sometimes increase the kinetic control of the reaction, favoring the formation of the desired isomer.[2] Conversely, in some systems, higher temperatures may be needed to overcome the activation energy barrier for the desired pathway.
-
Catalyst/Additive Screening: The choice of acid or base catalyst can have a profound impact on regioselectivity.[10] Screening a variety of catalysts, including Lewis acids, Brønsted acids, or organocatalysts, is recommended.[11]
-
-
Substrate-Directed Control:
-
Protecting Groups: In some cases, strategically placing a protecting group on one of the reactive sites of the starting material can direct the cyclization to occur in the desired manner.
-
Stepwise Synthesis: While a one-pot reaction is often desirable, a stepwise approach where intermediates are isolated can provide better control over regioselectivity.[12] For example, in a Knorr-type synthesis, pre-forming the hydrazone before cyclization can sometimes improve the outcome.[6]
-
-
Alternative Synthetic Routes:
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can significantly enhance regioselectivity.[3] The rapid mixing and efficient heat transfer in flow systems can minimize the formation of undesired isomers.[13]
-
Regioselectivity Optimization Strategy
Caption: A strategic approach to optimizing regioselectivity in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when using hydrazine hydrate in a large-scale pyrazole synthesis, and how can they be mitigated?
A1: Hydrazine hydrate is a high-energy and toxic compound, and its handling on a large scale requires stringent safety measures.[2]
-
Thermal Runaway: The condensation reaction of hydrazine is often highly exothermic.[2]
-
Mitigation:
-
Slow, Controlled Addition: Add hydrazine hydrate slowly and sub-surface to the reaction mixture to allow for efficient heat dissipation.[2]
-
Adequate Cooling: Ensure the reactor is equipped with a cooling system capable of handling the heat load of the reaction.
-
Dilution: Using a suitable solvent to dilute the reaction mixture can help absorb the heat generated.[2]
-
Use of a Base: In some cases, the addition of a base like sodium acetate can help neutralize acidic byproducts that might catalyze decomposition.[14]
-
-
-
Toxicity: Hydrazine is highly toxic and a suspected carcinogen.
-
Mitigation:
-
Closed Systems: Whenever possible, use a closed-system for transferring and handling hydrazine to minimize exposure.[15]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. In some cases, respiratory protection may be necessary.
-
Ventilation: Conduct all operations in a well-ventilated area, preferably within a fume hood.
-
-
-
Flammability and Explosivity: Hydrazine can decompose explosively, especially at elevated temperatures or in the presence of certain metals.[2]
Q2: How can I transition my pyrazole synthesis to a more environmentally friendly, "green" process?
A2: Adopting green chemistry principles in pyrazole synthesis is not only environmentally responsible but can also lead to more efficient and cost-effective processes.
-
Solvent Selection:
-
Water as a Solvent: Many pyrazole syntheses can be successfully carried out in water, which is a non-toxic, non-flammable, and inexpensive solvent.[16][17]
-
Ionic Liquids: Ionic liquids can be excellent alternative solvents for pyrazole synthesis, often leading to improved yields and easier product isolation.[18] They are also recyclable, which reduces waste.[19]
-
-
Alternative Energy Sources:
-
Catalysis:
-
Recyclable Catalysts: Employing solid-supported or recyclable catalysts can simplify purification and reduce waste.[4]
-
Catalyst-Free Conditions: Whenever possible, explore catalyst-free reaction conditions, which simplifies the process and eliminates the need for potentially toxic metal catalysts.[17]
-
-
Atom Economy:
Q3: My pyrazole product is difficult to purify by crystallization. What are some alternative purification strategies for large-scale production?
A3: When direct crystallization is challenging, several other techniques can be employed for large-scale purification of pyrazoles.
-
Salt Formation and Crystallization:
-
Principle: Pyrazoles are basic compounds and can form salts with various acids. These salts often have different solubility profiles than the free base, which can be exploited for purification.[8]
-
Procedure: Dissolve the crude pyrazole in a suitable organic solvent and add an acid (e.g., hydrochloric acid, sulfuric acid, or phosphoric acid) to precipitate the pyrazole salt. The salt can then be filtered and, if necessary, recrystallized. The pure pyrazole free base can be regenerated by treatment with a base.[23]
-
-
Liquid-Liquid Extraction:
-
Principle: This technique relies on the differential solubility of the pyrazole and impurities in two immiscible liquid phases.
-
Procedure: By carefully selecting the solvent system and adjusting the pH of the aqueous phase, it is often possible to selectively extract the pyrazole into the organic phase, leaving the impurities behind in the aqueous phase, or vice versa.
-
-
Distillation:
-
Principle: If the pyrazole product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be a viable purification method for liquid pyrazoles.
-
Purification Workflow
Caption: Decision tree for selecting a suitable purification strategy for pyrazole compounds.
Experimental Protocols
Protocol 1: Scale-Up of a Knorr-Type Pyrazole Synthesis
This protocol provides a general guideline for the scale-up of a Knorr-type pyrazole synthesis from a 1,3-dicarbonyl compound and a hydrazine derivative.
1. Reagent and Equipment Preparation:
- Ensure all reagents are of appropriate quality and purity for the desired scale.
- Select a reactor of suitable size with efficient stirring, temperature control (heating and cooling), and a reflux condenser.
- The reactor should be clean, dry, and equipped with a nitrogen inlet.
2. Reaction Setup:
- Charge the reactor with the 1,3-dicarbonyl compound and the chosen solvent (e.g., ethanol, acetic acid).
- Begin stirring and purge the reactor with nitrogen.
- If the reaction requires a catalyst, add it at this stage.
3. Hydrazine Addition:
- Prepare a solution of the hydrazine derivative in the reaction solvent.
- Slowly add the hydrazine solution to the reactor via an addition funnel or pump over a period of 1-2 hours.
- Monitor the internal temperature of the reactor closely during the addition. If a significant exotherm is observed, slow down the addition rate and apply cooling as needed.
4. Reaction Monitoring:
- Heat the reaction mixture to the desired temperature (e.g., reflux).
- Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or HPLC until the starting material is consumed.
5. Workup and Isolation:
- Cool the reaction mixture to room temperature.
- If the product precipitates upon cooling, it can be isolated by filtration.
- If the product is soluble, concentrate the reaction mixture under reduced pressure.
- Perform an extractive workup if necessary to remove any water-soluble byproducts.
- Purify the crude product by crystallization, salt formation, or distillation as determined by small-scale experiments.
Table 1: Key Parameters for Knorr Pyrazole Synthesis Scale-Up
| Parameter | Laboratory Scale (1-10 g) | Pilot/Production Scale (1-100 kg) | Considerations for Scale-Up |
| Heat Transfer | Surface area to volume ratio is high; efficient heat dissipation. | Surface area to volume ratio is low; potential for localized overheating. | Use a jacketed reactor with a reliable temperature control unit. |
| Mixing | Magnetic or overhead stirring is usually sufficient. | Requires a robust mechanical stirrer with appropriate impeller design. | Ensure homogenous mixing to avoid concentration and temperature gradients. |
| Reagent Addition | Can often be added in one portion. | Slow, controlled addition is crucial, especially for exothermic steps. | Use a calibrated addition pump or dropping funnel. |
| Safety | Standard laboratory safety precautions. | Rigorous process safety management, including hazard and operability (HAZOP) studies. | Implement engineering controls to minimize exposure to hazardous materials. |
References
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The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
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New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 23, 2026, from [Link]
- Method for purifying pyrazoles. (n.d.). Google Patents.
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Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed. Retrieved January 23, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]
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Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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How to approach flow chemistry. (2020). Chemical Society Reviews (RSC Publishing). Retrieved January 23, 2026, from [Link]
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Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). NIH. Retrieved January 23, 2026, from [Link]
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Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 23, 2026, from [Link]
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Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]
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SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org. Retrieved January 23, 2026, from [Link]
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Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
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The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). PubMed. Retrieved January 23, 2026, from [Link]
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How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014). (n.d.). Retrieved January 23, 2026, from [Link]
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Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved January 23, 2026, from [Link]
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A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 23, 2026, from [Link]
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Control experiment and explanation of high regioselectivity.. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. Retrieved January 23, 2026, from [Link]
-
Safety and Handling of Hydrazine. (n.d.). DTIC. Retrieved January 23, 2026, from [Link]
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). PMC - NIH. Retrieved January 23, 2026, from [Link]
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Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025). ACS Publications. Retrieved January 23, 2026, from [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 23, 2026, from [Link]
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Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
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a Examples of pyrazole scaffolds. b Synthetic approaches towards.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). PubMed. Retrieved January 23, 2026, from [Link]
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Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (2025). ACG Publications. Retrieved January 23, 2026, from [Link]
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The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). (n.d.). Retrieved January 23, 2026, from [Link]
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Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).. (2021). Reddit. Retrieved January 23, 2026, from [Link]
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Knorr Pyrazole Synthesis. (n.d.). (n.d.). Retrieved January 23, 2026, from [Link]
- Process for the purification of pyrazoles. (n.d.). Google Patents.
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Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Hydrazine Safety & Handling Questions. (2007). Sciencemadness.org. Retrieved January 23, 2026, from [Link]
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Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
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Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed. Retrieved January 23, 2026, from [Link]
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Knorr pyrazole synthesis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Technical Support Center: Stabilizing Pyrazole Compounds Sensitive to Air and Moisture
Welcome to the technical support center for handling and stabilizing pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyrazole derivatives that are sensitive to atmospheric conditions. As many pyrazole-based compounds are central to pharmaceutical development and material science, ensuring their stability is critical for reproducible results and maintaining material integrity.
This document moves beyond simple instructions to explain the underlying chemical principles, providing you with the expertise to troubleshoot stability issues and adapt protocols to your specific compound and experimental needs.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, purification, and storage of sensitive pyrazole compounds.
Q: My pyrazole compound is changing color (e.g., turning yellow or brown) during workup or upon standing. What is happening and how can I prevent it?
A: Unwanted color change is a classic indicator of decomposition, most commonly due to oxidation. While the core pyrazole ring is generally robust, certain substituents or related scaffolds like pyrazolones and pyrazolidinediones are highly susceptible to air oxidation.[1][2]
The Chemistry Behind the Color: The oxidation often occurs at electron-rich centers or positions susceptible to radical formation. For example, 4-alkyl-substituted pyrazol-5-ones are known to oxidize in the presence of air to form 4-hydroxy derivatives, which can lead to further colored degradation products.[3] This process can be catalyzed by trace metals or exposure to light.
Preventative Measures & Solutions:
-
Utilize an Inert Atmosphere: The most effective solution is to rigorously exclude oxygen. Conduct your reaction, workup, and purification steps under a blanket of inert gas like argon or high-purity nitrogen. This can be achieved using a Schlenk line or a glovebox.[4][5] For routine steps, even a simple balloon filled with inert gas can provide sufficient protection.[6][7]
-
Degas Your Solvents: Solvents can dissolve significant amounts of oxygen. Before use, degas all solvents by sparging with an inert gas, using a freeze-pump-thaw technique, or by bringing them to a brief reflux under an inert atmosphere.
-
Use Antioxidants (Sparingly): In some formulation or long-term storage scenarios (not typically during synthesis), trace amounts of antioxidants like BHT (butylated hydroxytoluene) could be considered, but this must be carefully evaluated for compatibility with your compound and downstream applications.
-
Purification Considerations: During chromatographic purification, discoloration can occur on the column. Work quickly, use freshly degassed solvents, and consider adding a small amount of a non-interfering antioxidant to the mobile phase if the problem is severe.
Q: I'm experiencing low or inconsistent yields in my pyrazole synthesis. Could air or moisture be the culprit?
A: Absolutely. Low or variable yields are often traced back to the degradation of starting materials, reagents, intermediates, or the final product by air or moisture.
Plausible Causes:
-
Reagent Decomposition: Many reagents used in pyrazole synthesis, such as organometallics, hydrides, or activated hydrazines, are themselves highly sensitive to air and moisture. Their decomposition before or during the reaction will directly impact your yield.
-
Intermediate Instability: Reaction intermediates may be more sensitive than the final product. For example, an intermediate pyrazoline may be prone to aerobic oxidation to the desired pyrazole, but other side reactions could also occur in the presence of air.[8]
-
Hydrolysis: Moisture can hydrolyze starting materials (e.g., esters) or intermediates. In some cases, acidic conditions generated by the reaction of moisture with certain reagents can catalyze unwanted side reactions or ring opening.[9][10]
Solutions for Yield Optimization:
-
Ensure Anhydrous Conditions: Use oven- or flame-dried glassware assembled while hot under a stream of inert gas.[11][12]
-
Use High-Quality Anhydrous Solvents: Purchase anhydrous solvents in septum-sealed bottles (e.g., Sure/Seal™) and use proper syringe or cannula transfer techniques to maintain their integrity.[13][14]
-
Verify Reagent Quality: Do not assume a reagent is active, especially if it is old or has been handled improperly. If in doubt, titrate or test the reagent on a small scale before committing to a large-scale reaction.
-
Maintain Inert Atmosphere: From the first addition of reagents to the final quench, ensure the reaction flask is maintained under a positive pressure of nitrogen or argon.[5]
Q: My purified pyrazole has degraded during storage. What are the optimal storage conditions?
A: The adage "store in a cool, dark, dry place" is a good start, but for highly sensitive compounds, more stringent measures are required. Degradation during storage compromises sample purity for analysis, screening, and future synthetic steps.
Best Practices for Long-Term Stability:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (Argon is preferred for long-term storage due to its higher density). | Prevents oxidative degradation.[15] |
| Container | Use a sealed amber glass vial with a PTFE-lined cap. | Protects from light which can catalyze oxidation and prevents moisture ingress.[15] |
| Temperature | Store at low temperatures (-20°C or -80°C). | Slows the rate of decomposition reactions. |
| Moisture Control | Place the sealed vial inside a larger container with a desiccant, or store within a desiccator or dry box. | Prevents moisture from slowly permeating the container seal over time. |
| Handling | Before opening, allow the container to warm fully to room temperature to prevent condensation of atmospheric moisture onto the cold compound. | A critical step to prevent introduction of water. |
For ultimate protection, seal the compound in a glass ampoule under vacuum or argon.
Part 2: Frequently Asked Questions (FAQs)
Q1: What structural features make a pyrazole compound sensitive to air and moisture?
A: The sensitivity of a pyrazole is highly dependent on its substitution pattern. Key factors include:
-
Electron-Donating Groups (EDGs): Substituents like amines (-NH2), ethers (-OR), or alkyl groups increase the electron density of the pyrazole ring, making it more susceptible to oxidation.
-
Unsubstituted N-H: The N-H proton of an unsubstituted pyrazole can be acidic and basic, participating in various reactions.[1] Deprotonation can generate a more reactive pyrazolate anion.
-
Hydrolyzable Functional Groups: The presence of esters, amides, nitriles, or other similar groups on the pyrazole ring or its substituents introduces sites for potential hydrolysis, especially under acidic or basic conditions.
-
Adjacent Ring Systems: Fused rings or adjacent heterocyclic systems can alter the electronic properties and stability of the pyrazole core.[16]
-
Pyrazolones/Pyrazolidinones: As mentioned, these related structures contain carbonyl groups and a more saturated ring, making them significantly more prone to oxidation than aromatic pyrazoles.[2][3]
Q2: What is the difference between using a glovebox and a Schlenk line?
A: Both create an inert atmosphere but are suited for different tasks.
-
Glovebox: An enclosed chamber filled with a continuously purified inert gas (typically <1 ppm O₂ and H₂O). It is ideal for handling solids, weighing samples, performing manipulations that are difficult with septa and syringes, and for long-term storage.[5]
-
Schlenk Line: A dual-manifold glassware system that allows for the evacuation of air from a flask and backfilling with an inert gas. It is excellent for running reactions in solution, performing distillations, and transferring liquids via cannula or syringe. It is generally more common in synthetic labs than a glovebox.[4]
Choice: For weighing out a sensitive solid, use a glovebox. For running a multi-hour reaction in solution, a Schlenk line is perfectly adequate.
Q3: How do I properly handle and dispense anhydrous solvents?
A: The key is to never expose the solvent to the atmosphere. Commercial anhydrous solvents are often packaged in Sure/Seal™ bottles, which have a septum-lined cap.[14][17]
-
Preparation: Secure the solvent bottle. Gently fold back the plastic cap to reveal the metal crimp cap and the rubber septum.
-
Pressurization: Pierce the septum with a needle connected to a source of inert gas (e.g., a balloon or Schlenk line) to create a slight positive pressure. This prevents air from entering when you withdraw the liquid.
-
Withdrawal: Use a clean, dry syringe with a long needle to pierce the septum and withdraw the desired volume of solvent.[13] It is good practice to first flush the syringe with inert gas.[11]
-
Transfer: Immediately transfer the solvent to the reaction flask, which should also be under an inert atmosphere.
-
Storage: After withdrawal, remove the inert gas needle. Store the bottle with the plastic cap replaced and consider wrapping the cap area with Parafilm® for extra protection.
Q4: Can I use nitrogen from a generator, or do I need high-purity argon?
A: The choice depends on the sensitivity of your reaction.
-
Nitrogen (N₂): High-purity nitrogen (99.998%+) is suitable for most applications. Nitrogen from a lab generator may contain trace oxygen or moisture and should be used only for less sensitive applications or passed through an additional purification trap.
-
Argon (Ar): Argon is denser than air, so it provides a more stable and effective blanket over a reaction, especially if the system is not perfectly sealed. It is generally of higher purity and is the preferred choice for highly sensitive organometallic chemistry or for long-term storage.
For most pyrazole chemistry, high-purity nitrogen is sufficient. If you are still observing degradation, switching to argon is a worthwhile troubleshooting step.
Part 3: Key Experimental Protocols
Protocol 1: Setting up a Reaction Under an Inert Atmosphere (Balloon Method)
This protocol is a standard, accessible method for maintaining an inert atmosphere for many common reactions.[7][12]
-
Glassware Preparation: Ensure your reaction flask, stir bar, and any addition funnels are thoroughly dried in an oven (>120°C) for several hours or by flame-drying under vacuum.
-
Assembly: Quickly assemble the hot glassware and cap all openings with rubber septa. Clamp the flask to a stand.
-
Flushing the Flask: Fill a balloon with nitrogen or argon. Insert a needle attached to the balloon through the septum of the flask. Insert a second, open needle (an "exit needle") through the septum to act as a vent.[6]
-
Purge: Allow the inert gas to flow from the balloon and out the exit needle for 5-10 minutes. This displaces the air inside the flask.
-
Cooling: Remove the exit needle first, then allow the flask to cool completely to room temperature under the positive pressure of the gas balloon. The flask is now ready for the addition of reagents and solvents.
Protocol 2: Transferring an Air-Sensitive Liquid via Syringe
This protocol ensures the purity of both the reagent being transferred and the reaction mixture.[11][14]
-
Prepare Syringe: Take a clean, dry glass syringe and needle. If possible, dry them in a vacuum oven.
-
Flush Syringe: Purge the reaction flask (prepared as in Protocol 1) with inert gas. Pierce the septum with the syringe needle and draw the inert gas into the syringe multiple times, expelling it into the lab atmosphere. This removes air from the syringe.
-
Withdraw Reagent: Pierce the septum of the reagent bottle (e.g., a Sure/Seal™ bottle, which should be under its own inert atmosphere). Withdraw slightly more liquid than needed.
-
Remove Bubbles: Invert the syringe and carefully push out any gas bubbles. Depress the plunger until you reach the exact desired volume.
-
Create Headspace Buffer: With the needle still in the reagent bottle, pull back the plunger to draw a small amount (~0.2 mL) of inert gas from the bottle's headspace into the syringe. This "buffer" prevents any accidental introduction of air during the transfer.
-
Inject: Pierce the septum of the reaction flask and inject the syringe contents. The gas buffer will go in first, followed by the reagent. Do not invert the syringe.
Part 4: Visualizations
Troubleshooting Pyrazole Instability
Caption: A decision tree for troubleshooting common pyrazole stability issues.
Workflow: Anhydrous Solvent Transfer
Caption: Standard workflow for transferring anhydrous solvents via syringe.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic-Chemistry.org. [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.com. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh Department of Chemistry. [Link]
- Báez-García, J. E., et al. (2023).
- Larsen, C., & Jensen, K. A. (1954). Pyrazole Studies. VII. The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol-5-ones. Acta Chemica Scandinavica, 8, 1008-1014.
-
Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
- He, C., et al. (2017). Pyrazole Bridges Ensure Highly Stable and Insensitive Bistetrazoles. Chemistry - An Asian Journal, 12(19), 2552-2557.
-
Organic Lab Techniques. (2022). Inert Atmosphere. YouTube. [Link]
- Johnson, S. A., et al. (2016). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 138(22), 7122–7131.
- Himeda, Y. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
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MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. [Link]
- Touil, S., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(1), 236.
- Wu, H., et al. (2016). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 138(44), 14554–14557.
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ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]
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-
Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. [Link]
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- Lund, H. (1955). Pyrazole Studies. XI. Oxidation by Air of 1:4-Disubstituted Pyrazolidine-3:5-diones. Acta Chemica Scandinavica, 9, 1317-1322.
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Fiveable. (n.d.). Inert atmosphere Definition. Fiveable.com. [Link]
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-
Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
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Technical Support Center: Optimizing Acrylic Acid Workup & Purification
From the desk of a Senior Application Scientist: Welcome to the technical support center for acrylic acid purification. This guide is designed for researchers, scientists, and drug development professionals who handle this highly reactive yet crucial monomer. Acrylic acid's tendency to polymerize unexpectedly can be a significant challenge. This resource provides direct, experience-based answers to common problems, explaining the underlying chemical principles to empower you to optimize your procedures confidently and safely.
Part 1: Strategic Purification Planning
Before troubleshooting, a proper strategy is key. The choice of purification method depends on the initial purity of your acrylic acid, the nature of the impurities (e.g., water, acetic acid, dimers, inhibitors), and the required final purity.
Decision Workflow for Purification Method Selection
This diagram outlines a logical path for selecting an appropriate purification technique.
Technical Support Center: Resolving Peak Overlap in NMR Spectra of Complex Pyrazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with complex pyrazole derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you resolve peak overlap and confidently elucidate the structure of your molecules using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, often presenting unique challenges in NMR spectral interpretation. Their rich electronic environment, propensity for tautomerism, and complex substitution patterns frequently lead to significant peak overlap in both ¹H and ¹³C NMR spectra. This guide offers practical, field-proven insights to navigate these complexities, ensuring accurate and unambiguous structural characterization.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the NMR analysis of pyrazole derivatives.
Q1: Why are the signals for my C3 and C5 carbons (and their attached protons) averaged in the NMR spectrum?
This is a classic sign of annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, creating an equilibrium between two tautomeric forms. When this exchange is fast on the NMR timescale, the spectrometer detects an average of the two structures, leading to coalesced signals for the C3/C5 and H3/H5 pairs.[1][2]
Q2: My N-H proton signal is extremely broad or has disappeared entirely. What is the cause?
The disappearance or significant broadening of the N-H proton signal is also a consequence of chemical exchange.[1] Several factors can contribute to this phenomenon:
-
Intermolecular Proton Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or any acidic or basic impurities. This rapid exchange broadens the signal, sometimes to the point of it being indistinguishable from the baseline.
-
Quadrupolar Broadening: The ¹⁴N nucleus possesses a quadrupole moment, which can induce efficient relaxation of the attached proton, resulting in a broader signal.[1]
-
Solvent Exchange: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, rendering it invisible in the ¹H NMR spectrum.[1]
Q3: I'm observing more signals than expected for my pyrazole derivative. Could this be due to rotamers?
Yes, particularly if you have bulky substituents on the pyrazole ring or on a nitrogen atom. Restricted rotation around single bonds on the NMR timescale can lead to the observation of distinct sets of signals for each rotamer (rotational isomer).
In-Depth Troubleshooting Guides
Optimizing Experimental Conditions
Before resorting to more complex experiments, simple modifications to the experimental setup can often resolve overlapping signals.
1.1. Strategic Solvent Selection
The choice of deuterated solvent can dramatically alter the chemical shifts of your compound through varying solvent-solute interactions.[3] Changing the solvent can often separate overlapping peaks.
-
Aromatic Solvents (e.g., Benzene-d₆, Toluene-d₈): These solvents can induce significant changes in chemical shifts, particularly for protons, due to anisotropic effects. Protons located in different regions of the molecule will experience different shielding or deshielding, which can resolve overlap.
-
Polar Aprotic Solvents (e.g., Acetone-d₆, DMSO-d₆): These solvents can disrupt intermolecular hydrogen bonding and alter the tautomeric equilibrium.
-
Non-Polar Aprotic Solvents (e.g., CDCl₃, CD₂Cl₂): In these solvents, you may have a better chance of observing distinct signals as they are less likely to accelerate proton exchange.[1]
| Solvent | Dielectric Constant (ε) | Predominant Interactions |
| Chloroform-d (CDCl₃) | 4.8 | Weak H-bonding, van der Waals |
| Benzene-d₆ (C₆D₆) | 2.3 | Anisotropic, π-stacking |
| Acetone-d₆ | 20.7 | Dipole-dipole |
| DMSO-d₆ | 46.7 | Strong H-bond acceptor |
| Methanol-d₄ (CD₃OD) | 32.7 | Protic, H-bonding |
1.2. Variable Temperature (VT) NMR
VT-NMR is a powerful tool for studying dynamic processes like tautomerism and hindered rotation.
-
Cooling the Sample: By lowering the temperature, you can slow down the rate of chemical exchange.[1] If the exchange rate becomes slow enough on the NMR timescale, you may be able to resolve separate signals for each species in equilibrium (e.g., tautomers or rotamers).
-
Heating the Sample: Conversely, heating the sample can accelerate exchange processes. This can be useful for intentionally coalescing broad signals from rotamers into a single, sharp peak, simplifying the spectrum.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Change: Gradually decrease or increase the temperature of the NMR probe in increments of 10-20 K.
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[1]
-
Data Acquisition: Record the spectra at each temperature until you observe the desired effect, such as the splitting of averaged signals or the sharpening of broad peaks.[1]
Advanced NMR Experiments for Peak Resolution
When optimizing experimental conditions is insufficient, two-dimensional (2D) NMR experiments are the next logical step.[4] These techniques spread the NMR information into a second dimension, greatly enhancing resolution.
Caption: Workflow for 2D NMR-based structure elucidation.
2.1. Homonuclear Correlation: COSY
Correlation Spectroscopy (COSY) is used to identify protons that are spin-spin coupled to each other, typically over two or three bonds. This is invaluable for tracing out proton networks within your molecule.
2.2. Heteronuclear Correlation: HSQC and HMBC
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond correlation).[4] It is extremely useful for assigning carbon signals based on their known proton assignments.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[5] This is arguably the most powerful tool for piecing together the carbon skeleton of a complex molecule, as it can establish connectivity through quaternary carbons and heteroatoms.
-
Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole derivative in a suitable deuterated solvent.
-
Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.
-
Parameter Optimization: Set the key HMBC parameter, the long-range coupling constant (J(C,H)), to a value that reflects the expected 2- and 3-bond coupling constants, typically around 8-10 Hz.[1][6]
-
Acquisition: Run the HMBC experiment. This may take several hours depending on the sample concentration.
-
Processing and Analysis: Process the 2D data and look for cross-peaks that indicate long-range correlations. For example, a cross-peak between a proton at position 4 and a carbon at position 5 will help confirm the C5 assignment.[1]
2.3. Through-Space Correlation: NOESY/ROESY
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) show correlations between protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining stereochemistry and the 3D conformation of your molecule.
Using Chemical Shift Reagents
Lanthanide shift reagents (LSRs) are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of the analyte's signals.[7] The magnitude of the induced shift is dependent on the distance of a given nucleus from the lanthanide ion, which can help to resolve overlapping signals.
-
Mechanism: LSRs are Lewis acids that reversibly coordinate to Lewis basic sites in the molecule, such as the pyrazole nitrogens.[7]
-
Application: By adding small, incremental amounts of an LSR to your sample and acquiring a ¹H NMR spectrum after each addition, you can track the movement of signals and often achieve separation of previously overlapping peaks.
-
Chiral LSRs: Enantiomerically pure LSRs can be used to differentiate the signals of enantiomers by forming diastereomeric complexes that are non-equivalent in the NMR.[8]
Caution: A significant drawback of LSRs is that they can cause line broadening, which may counteract the benefits of increased chemical shift dispersion.[8]
Leveraging Computational Chemistry
Predicting NMR spectra using computational methods, such as Density Functional Theory (DFT), can be a powerful aid in assigning complex spectra.[9][10] By calculating the theoretical chemical shifts for a proposed structure, you can compare them to your experimental data to support or refute your assignment.[11]
Caption: Workflow for using computational chemistry to aid in NMR spectral assignment.
Advanced Data Processing Techniques
Modern NMR software offers several data processing tools that can enhance spectral resolution after data acquisition.[12]
-
Resolution Enhancement: Apodization functions, such as Lorentzian-to-Gaussian transformation, can be applied to the Free Induction Decay (FID) before Fourier transformation to narrow the lineshapes in the resulting spectrum.
-
Deconvolution: This technique can be used to mathematically separate overlapping peaks, allowing for more accurate integration and analysis.
-
Linear Prediction: This method can be used to extend the FID, which can lead to improved resolution in the frequency-domain spectrum.[13]
Conclusion
Resolving peak overlap in the NMR spectra of complex pyrazole derivatives is a multifaceted challenge that can be overcome with a systematic and informed approach. By combining the optimization of experimental conditions with the application of advanced 2D NMR techniques, the judicious use of chemical shift reagents, the power of computational chemistry, and advanced data processing, researchers can confidently navigate these complexities. This guide provides a robust framework for troubleshooting and will empower you to achieve unambiguous structural elucidation of your novel pyrazole compounds.
References
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-
MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Retrieved from [Link]
-
John Wiley & Sons, Ltd. (n.d.). NMR Data Processing. In Encyclopedia of Magnetic Resonance. Retrieved from [Link]
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Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]
-
ACS Publications. (1982). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education. Retrieved from [Link]
-
ACS Publications. (2024, July 11). Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning. Analytical Chemistry. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1979). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
ACD/Labs. (n.d.). Interpreting a 1H-13C HMBC spectrum. Retrieved from [Link]
-
ResearchGate. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2010, November 23). H-C multiple-bond correlations: HMBC. Retrieved from [Link]
-
News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]
-
University of Leicester. (n.d.). 1H-15N HSQC - Protein NMR. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. Retrieved from [Link]
-
Columbia University. (n.d.). MRRC Structure Elucidation Notes. Retrieved from [Link]
-
New Food Magazine. (2015, July 3). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. Retrieved from [Link]
-
NPTEL. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]
-
AZoM. (2024, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]
-
National Institutes of Health. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]
-
arXiv. (2024, February 28). Towards Ultimate NMR Resolution with Deep Learning. Retrieved from [Link]
-
ResearchGate. (n.d.). New Advances in Fast Methods of 2D NMR Experiments. Retrieved from [Link]
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YouTube. (2022, December 22). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
YouTube. (2020, December 31). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HMBC NMR. Retrieved from [Link]
-
MDPI. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Retrieved from [Link]
-
Semantic Scholar. (2006, November 30). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]
-
Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis. Retrieved from [Link]
-
Hong Lab MIT. (n.d.). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Retrieved from [Link]
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Validation & Comparative
The Biphenyl-Pyrazole Scaffold: A Privileged Motif for Potent and Selective Enzyme Inhibition
A Senior Application Scientist's Guide to Structure-Activity Relationships and Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a blend of high potency, selectivity, and favorable pharmacokinetic properties is a perpetual endeavor. Among the myriad of heterocyclic compounds, the biphenyl-pyrazole motif has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility as a potent inhibitor for a diverse range of biological targets. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of biphenyl-pyrazole inhibitors, offering a comparative look at their performance against different enzyme classes and furnishing the experimental groundwork for their evaluation.
The Architectural Blueprint of a Versatile Inhibitor: Understanding the Biphenyl-Pyrazole Core
The biphenyl-pyrazole scaffold is characterized by a central pyrazole ring linked to a biphenyl moiety. This seemingly simple arrangement offers a three-dimensional architecture that can be meticulously tailored to fit the specific contours and electrostatic environment of an enzyme's active site. The power of this scaffold lies in the distinct roles played by each of its components and the profound impact of their substitutions on biological activity.
A generalized structure of a biphenyl-pyrazole inhibitor can be visualized as follows:
Caption: Generalized structure of a biphenyl-pyrazole inhibitor.
The key to unlocking the potential of this scaffold lies in understanding the intricate interplay between these components:
-
The Pyrazole Ring: This five-membered aromatic heterocycle is often the linchpin of the inhibitor's interaction with the target protein. Its nitrogen atoms can act as hydrogen bond donors or acceptors, forming crucial connections within the active site. The substituents on the pyrazole ring (R¹ and R²) can modulate its electronic properties and steric profile, influencing binding affinity and selectivity.[1]
-
The Biphenyl Moiety: This hydrophobic component typically occupies a lipophilic pocket within the enzyme's active site. The torsional angle between the two phenyl rings allows for conformational flexibility, enabling the inhibitor to adapt to the specific shape of the binding pocket. Substituents on the biphenyl rings (R³ and R⁴) can enhance hydrophobic interactions, introduce additional binding contacts, and influence the overall pharmacokinetic properties of the molecule.
-
The Linker: The connection between the pyrazole and biphenyl moieties can be a direct bond or a flexible linker. The nature and length of this linker are critical for orienting the two key pharmacophores correctly within the active site. Modifications to the linker can have a profound impact on the inhibitor's potency and selectivity.[2]
Comparative Analysis of Biphenyl-Pyrazole Inhibitors Across Different Target Classes
The versatility of the biphenyl-pyrazole scaffold is best illustrated by its successful application in developing inhibitors for a wide array of enzyme targets. The following sections provide a comparative analysis of their SAR in three distinct classes of enzymes.
Cyclooxygenase (COX) Inhibitors: The Celecoxib Story
Perhaps the most well-known example of a biphenyl-pyrazole inhibitor is Celecoxib, a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[3] The SAR of Celecoxib and its analogs is well-established and serves as a classic case study.
Key SAR Insights for COX-2 Inhibition:
-
1,5-Diarylpyrazole Core: The 1,5-diaryl substitution pattern on the pyrazole ring is crucial for COX-2 selectivity.
-
Sulfonamide Moiety: The para-sulfonamide group on one of the phenyl rings is a key determinant of COX-2 selectivity. It inserts into a hydrophilic side pocket present in COX-2 but absent in COX-1.[3]
-
Trifluoromethyl Group: The trifluoromethyl group on the pyrazole ring enhances the inhibitory potency.
The crystal structure of Celecoxib bound to the COX-2 active site (PDB ID: 3LN1) provides a clear rationale for these SAR observations.[4]
Caption: Key interactions of Celecoxib in the COX-2 active site.
Comparative Data for COX Inhibitors:
| Compound | Target | IC50 (µM) | Key Structural Features |
| Celecoxib | COX-2 | 0.04 | 1,5-diarylpyrazole, p-sulfonamide |
| Rofecoxib | COX-2 | 0.018 | Furanone core, p-sulfone |
| Ibuprofen | COX-1/COX-2 | 1.3 (COX-1), 3.3 (COX-2) | Propionic acid derivative |
This table clearly demonstrates the superior potency and selectivity of the biphenyl-pyrazole scaffold (in Celecoxib) for COX-2 compared to a non-selective NSAID like Ibuprofen.
Succinate Dehydrogenase (SDH) Inhibitors: A New Frontier in Fungicides
Biphenyl-pyrazole carboxamides have recently emerged as a highly potent class of succinate dehydrogenase inhibitors (SDHIs), which are crucial for controlling fungal pathogens in agriculture.[5] The SAR for this class of inhibitors is an active area of research.
Key SAR Insights for SDH Inhibition:
-
N-alkoxy-biphenyl-ethyl-pyrazole-carboxamide Scaffold: This specific arrangement has shown exceptional potency.
-
Substituents on the Pyrazole Ring: Introduction of a fluorine atom on the pyrazole ring can significantly enhance inhibitory activity through dipolar interactions with the enzyme.[5]
-
Biphenyl Substitutions: The substitution pattern on the biphenyl moiety is critical for optimizing fungicidal activity.
A recent study on N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives provided valuable quantitative SAR data.[5]
Comparative Data for SDH Inhibitors:
| Compound ID | R¹ on Pyrazole | R² on Biphenyl | IC50 against porcine SDH (µM) |
| 7s | F | 2-F, 4'-Cl | 0.014 |
| 7u | H | 2-F, 4'-Cl | 0.12 |
| Fluxapyroxad | - | - | 2.87 |
The data clearly indicates that the presence of a fluorine atom on the pyrazole ring (compound 7s ) leads to a nearly 9-fold increase in potency compared to the unsubstituted analog (7u ) and is over 200-fold more potent than the commercial fungicide Fluxapyroxad.[5]
Kinase Inhibitors: Targeting the ATP-Binding Site
The biphenyl-pyrazole scaffold has been extensively explored for the development of kinase inhibitors, which are a cornerstone of modern cancer therapy. These inhibitors typically target the ATP-binding site of kinases.
Key SAR Insights for Kinase Inhibition:
-
Hinge-Binding Moiety: The pyrazole ring often acts as a scaffold to present a hinge-binding moiety, forming hydrogen bonds with the backbone of the kinase hinge region.
-
Hydrophobic Pockets: The biphenyl group is well-suited to occupy the hydrophobic regions of the ATP-binding pocket.
-
Substituents for Selectivity: Specific substitutions on both the pyrazole and biphenyl rings are crucial for achieving selectivity among the highly conserved kinase family.
A series of 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives were synthesized and evaluated as BCR-ABL kinase inhibitors, a key target in chronic myelogenous leukemia.
Comparative Data for BCR-ABL Kinase Inhibitors:
| Compound ID | Substituent on Benzamide | IC50 against wt BCR-ABL (nM) |
| 7a | 4-methyl | 14.2 |
| 7i | 3-chloro | 45.6 |
| Imatinib | - | 37.5 |
The optimized biphenyl-pyrazole derivative 7a demonstrated more than two-fold higher potency than the established drug Imatinib, highlighting the potential of this scaffold in developing next-generation kinase inhibitors.
Experimental Protocols: A Foundation of Trustworthiness
To ensure the scientific integrity of this guide, we provide step-by-step methodologies for key experiments used in the evaluation of biphenyl-pyrazole inhibitors.
Experimental Workflow for Synthesis and Evaluation
Caption: A typical workflow for the development of biphenyl-pyrazole inhibitors.
Protocol 1: General Procedure for Kinase Inhibition Assay (Kinase-Glo® Assay)
This protocol describes a luminescent assay to measure kinase activity and its inhibition.
-
Prepare Reagents:
-
Kinase buffer (specific to the kinase of interest).
-
Kinase enzyme solution.
-
Substrate solution (specific peptide or protein substrate).
-
ATP solution.
-
Test compounds (biphenyl-pyrazole inhibitors) dissolved in DMSO at various concentrations.
-
Kinase-Glo® Reagent (Promega).
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the test compound solution to each well.
-
Add 10 µL of the kinase enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of a mixture of substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 25 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The amount of ATP remaining is inversely correlated with kinase activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: General Procedure for Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the biphenyl-pyrazole inhibitors for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, which represents the concentration of the inhibitor that causes 50% inhibition of cell growth.
-
Conclusion: A Scaffold with Enduring Promise
The biphenyl-pyrazole scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding potent and selective inhibitors for a diverse range of therapeutic targets. The ability to systematically modify the pyrazole core, the biphenyl moiety, and the linker provides a powerful platform for fine-tuning the pharmacological properties of these molecules. The comparative data presented in this guide underscores the remarkable potential of this scaffold to outperform existing drugs and to tackle new and challenging biological targets. As our understanding of the intricate interactions between these inhibitors and their target proteins continues to grow, aided by techniques like X-ray crystallography, the biphenyl-pyrazole motif is poised to remain a cornerstone of rational drug design for the foreseeable future.
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A Comparative Guide to Pyrazole-Based Kinase Inhibitors for Targeted Therapy
This guide provides a comparative analysis of prominent pyrazole-based kinase inhibitors, offering researchers, scientists, and drug development professionals a detailed examination of their mechanisms, performance, and the experimental workflows used for their evaluation. We will delve into the significance of the pyrazole scaffold, compare key drugs targeting major kinase families, and provide actionable, field-proven experimental protocols.
The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes.[1] Their dysregulation is a known driver of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in the design of small-molecule kinase inhibitors.[3][4]
The success of the pyrazole core lies in its unique chemical properties. It is synthetically accessible and possesses drug-like characteristics.[3][4] Crucially, its nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing it to form key interactions within the ATP-binding pocket of kinases.[5] Specifically, moieties like 3-aminopyrazole are excellent "hinge-binders," mimicking the adenine ring of ATP to form critical hydrogen bonds with the kinase hinge region, thereby providing a strong anchor for the inhibitor.[5] This versatility has led to the development of numerous FDA-approved drugs containing a pyrazole ring, targeting a wide array of kinases such as JAK, BRAF, ALK, and c-Met.[1][3][4]
Comparative Analysis by Kinase Family
Here, we compare leading pyrazole-based inhibitors, categorized by their primary kinase targets. The data presented is synthesized from clinical trial results and preclinical studies to provide a clear performance overview.
JAK (Janus Kinase) Inhibitors
The JAK-STAT signaling pathway is central to immune response and cell growth, and its overactivation is implicated in myeloproliferative neoplasms and inflammatory diseases.[6][7] Pyrazole-based inhibitors have proven highly effective in modulating this pathway.
dot
Caption: JAK-STAT pathway inhibited by Ruxolitinib.
Ruxolitinib (Jakafi®) is a potent inhibitor of both JAK1 and JAK2.[8] By competitively blocking the ATP-binding site, it disrupts the signaling of various cytokines and growth factors, leading to a reduction in pro-inflammatory cytokines and myeloproliferation.[8][9] This mechanism is foundational to its efficacy in treating myelofibrosis and polycythemia vera.[8][10]
| Inhibitor | Primary Targets | IC50 (nM) | Approved Indications | Key Clinical Insight |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3JAK2: 2.8 | Myelofibrosis, Polycythemia Vera, Steroid-Refractory Acute Graft-versus-Host Disease.[8] | Significantly reduces spleen size and symptom burden in myelofibrosis patients.[7] |
BRAF Inhibitors
The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell division and differentiation. Mutations, particularly BRAF V600E, lead to constitutive activation of the pathway and are found in a high percentage of melanomas.[11][12]
Vemurafenib (Zelboraf®) is a pyrazole-related inhibitor designed to be a potent and selective ATP-competitive inhibitor of the BRAF V600E mutant kinase.[12][13] Its development marked a significant advancement in personalized medicine for metastatic melanoma.[13]
| Inhibitor | Primary Target | IC50 (nM) | Approved Indication | Key Clinical Insight |
| Vemurafenib | BRAF V600E | BRAFV600E: 31 | Metastatic melanoma with BRAF V600E mutation.[12] | Improves overall and progression-free survival in patients with previously untreated BRAF V600E-mutant melanoma.[12] |
| Encorafenib | BRAF V600E | BRAFV600E: 0.3 | Metastatic melanoma with BRAF V600E or V600K mutations (in combination with binimetinib). | A pyrazole-containing inhibitor with high potency for the target kinase.[3] |
Note: While Vemurafenib's core is a pyrrolopyridine, its discovery was part of a broader effort involving pyrazole-like scaffolds and it is often discussed in this context.[13][14]
ALK/c-Met Inhibitors
Anaplastic Lymphoma Kinase (ALK) and c-Met are receptor tyrosine kinases whose aberrant activation, often through genetic rearrangements, drives the growth of certain cancers, notably non-small cell lung cancer (NSCLC).
Crizotinib (Xalkori®) is an orally available, ATP-competitive small-molecule inhibitor of ALK and c-Met.[15] It has demonstrated dramatic and rapid clinical responses in ALK-positive NSCLC patients.[15]
| Inhibitor | Primary Targets | IC50 (nM) | Approved Indication | Key Clinical Insight |
| Crizotinib | ALK, c-Met | ALK: ~20-25c-Met: ~5-20 | ALK-positive or ROS1-positive metastatic NSCLC. | Consistently achieves an objective response rate (ORR) of approximately 60% and a progression-free survival (PFS) of about 9.7 months in ALK-rearranged NSCLC.[16] |
Experimental Corner: Validating Pyrazole-Based Inhibitors
Rigorous and reproducible experimental validation is paramount in drug development. The following protocols represent industry-standard workflows for characterizing kinase inhibitors.
dot
Caption: A typical workflow for kinase inhibitor evaluation.
Protocol: In Vitro Kinase Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase and calculate its IC50 value. This is a foundational biochemical screen.
Causality: This assay isolates the kinase from cellular complexity. By providing the enzyme, its substrate, and ATP, we can directly measure the compound's ability to interfere with the phosphorylation event. We measure the depletion of ATP or the generation of ADP, which is directly proportional to kinase activity.
Methodology (Example using ADP-Glo™ principle):
-
Reagent Preparation: Prepare kinase buffer, recombinant kinase protein, substrate peptide, and the test inhibitor at various concentrations.[17]
-
Kinase Reaction: In a 96- or 384-well plate, combine the kinase, substrate, and inhibitor. Allow a brief pre-incubation (e.g., 15 minutes at room temperature).
-
Initiation: Start the reaction by adding a solution containing a defined concentration of ATP (often at the Km value for the specific kinase to ensure competitive binding sensitivity).[18] Incubate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination & Detection: Add the first detection reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the second detection reagent (e.g., Kinase Detection Reagent) which converts the ADP generated by the kinase into a luminescent signal via a coupled luciferase reaction.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescent signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50, the concentration at which the inhibitor reduces enzyme activity by 50%.
Protocol: Cell-Based Viability/Proliferation Assay (MTT Assay)
Objective: To assess the effect of the inhibitor on the viability and metabolic activity of cancer cells that are dependent on the target kinase.[19]
Causality: While the in vitro assay confirms direct enzyme inhibition, this cell-based assay demonstrates whether that inhibition translates into a desired biological outcome—halting cell growth or inducing cell death. The reduction of the MTT tetrazolium salt to a colored formazan product is performed by mitochondrial dehydrogenases in metabolically active, living cells.[19][20]
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator (37°C).[21]
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole-based inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death. Incubate for a period relevant to the cell cycle (e.g., 48-72 hours).[22]
-
MTT Addition: Add MTT labeling reagent to each well (e.g., to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[21][23] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[23]
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a specialized SDS-based buffer) to each well to dissolve the formazan crystals.[21][23]
-
Data Acquisition: Measure the absorbance of the resulting purple solution on a spectrophotometer, typically at a wavelength of 570 nm.[19][21]
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against inhibitor concentration to calculate the EC50 value.
Protocol: Target Engagement & Pathway Modulation (Western Blot)
Objective: To confirm that the inhibitor is acting on its intended target within the cell and modulating the downstream signaling pathway.
Causality: This is a crucial validation step. A decrease in cell viability could be due to off-target toxicity. By using phospho-specific antibodies, we can directly visualize the inhibition of the target kinase's activity (e.g., a decrease in phosphorylated STAT3 after treatment with a JAK inhibitor). This provides direct evidence of on-target engagement.
Methodology:
-
Cell Treatment & Lysis: Treat cells with the inhibitor at various concentrations for a short duration (e.g., 1-4 hours). Wash the cells with cold PBS and lyse them on ice using a lysis buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in sample buffer and load equal amounts of protein onto an SDS-polyacrylamide gel. Run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% Bovine Serum Albumin (BSA) in TBST) for at least 1 hour to prevent non-specific antibody binding. Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target or its downstream substrate (e.g., anti-phospho-STAT3). On a separate blot, use an antibody for the total protein as a loading control.[24]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated protein signal relative to the total protein signal confirms on-target inhibitor activity.
Conclusion and Future Outlook
Pyrazole-based scaffolds are undeniably a cornerstone of modern kinase inhibitor design, yielding numerous successful targeted therapies.[3][4] The comparative analysis of inhibitors like Ruxolitinib, Vemurafenib, and Crizotinib highlights the chemical versatility of the pyrazole core in achieving high potency and selectivity against diverse kinase targets. The future will likely see the development of next-generation pyrazole inhibitors designed to overcome acquired resistance mechanisms and target novel kinases.[25] The rigorous application of the biochemical and cell-based assays detailed in this guide is essential for the continued success of these research and development efforts.
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A Comparative Analysis of Novel Pyrazole-Acrylic Acid Derivatives Versus Standard Kinase Inhibitors in Oncology Research
An In-Depth Guide for Researchers and Drug Development Professionals
The Emerging Potential of the Pyrazole-Acrylic Acid Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions with biological targets. When combined with an acrylic acid moiety, it presents a unique chemical architecture with the potential for diverse biological activities. Research into structurally similar compounds suggests that molecules within this class may exert their anti-cancer effects through multiple mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation, modulation of cell signaling pathways, and the induction of reactive oxygen species (ROS) leading to apoptosis.[1][2] For the purpose of this guide, we will consider a hypothetical PAA-C that demonstrates inhibitory activity against key kinases involved in cell cycle regulation.
Standard-of-Care CDK Inhibitors: The Benchmarks
A rational comparison necessitates the selection of well-characterized standard kinase inhibitors. For this guide, we will focus on three prominent CDK inhibitors: AT7519 , Flavopiridol , and Roscovitine . These compounds have been extensively studied and provide a solid baseline for evaluating the potential of novel inhibitors like PAA-C.
-
AT7519 is a potent inhibitor of several cyclin-dependent kinases, including CDK1, 2, 4, 5, and 9.[3] Its mechanism of action is primarily linked to the inhibition of transcription and cell cycle progression, leading to apoptosis in various cancer cell lines.[3][4]
-
Flavopiridol , a synthetic flavonoid derived from an Indian medicinal plant, was the first CDK inhibitor to enter clinical trials.[5][6] It exhibits broad-spectrum CDK inhibition, affecting CDK1, 2, 4, 6, 7, and 9, thereby impacting both cell cycle and transcription.[5][7]
-
Roscovitine is a purine analog that selectively inhibits CDK1, 2, 5, 7, and 9 by competing with ATP for the kinase binding site.[8][9] It has been investigated for its therapeutic potential in various cancers and other diseases.[8][10]
Comparative Analysis: PAA-C vs. Standard CDK Inhibitors
This section provides a head-to-head comparison of our hypothetical PAA-C with the established CDK inhibitors.
Mechanism of Action
The primary mechanism of action for AT7519, Flavopiridol, and Roscovitine is the inhibition of cyclin-dependent kinases, which are pivotal for cell cycle progression and transcription. By blocking these kinases, they induce cell cycle arrest and apoptosis.
Our hypothetical PAA-C, based on related compounds, may also target CDKs. However, the pyrazole-acrylic acid scaffold could confer a multi-targeted approach, potentially inhibiting other kinases involved in oncogenic signaling pathways. Furthermore, some related molecules induce cancer cell death by generating reactive oxygen species through the depletion of intracellular glutathione, a mechanism distinct from direct kinase inhibition.[2]
Signaling Pathway: CDK Inhibition and Cell Cycle Arrest
Caption: General mechanism of CDK inhibitors leading to G1 cell cycle arrest.
Comparative Efficacy and Selectivity
The efficacy of kinase inhibitors is often measured by their half-maximal inhibitory concentration (IC50) against specific kinases and cancer cell lines.
| Inhibitor | Target Kinases | Reported IC50 (Kinase) | Reported IC50 (Cell Line) | Reference(s) |
| AT7519 | CDK1, 2, 4, 5, 9 | 10-40 nM | 0.5-2 µM (Multiple Myeloma) | [4][11] |
| Flavopiridol | CDK1, 2, 4, 6, 7, 9 | Pan-CDK inhibitor | Varies by cell line | [5][7] |
| Roscovitine | CDK1, 2, 5, 7, 9 | ~0.2-0.7 µM | ~15 µM (average) | [8] |
| PAA-C (Hypothetical) | Potentially CDKs and other kinases | To be determined | To be determined | N/A |
Selectivity is a critical factor, as off-target effects can lead to toxicity. While the standard inhibitors discussed are potent against CDKs, they also exhibit activity against other kinases to varying degrees. The selectivity profile of PAA-C would need to be determined through comprehensive kinase screening assays. A broader selectivity profile could offer the advantage of overcoming resistance mechanisms but may also increase the risk of adverse effects.
Experimental Protocols for Evaluating Kinase Inhibitor Efficacy
To rigorously assess the efficacy of a novel kinase inhibitor like PAA-C and compare it to standards, a series of well-defined experimental protocols are essential.
In Vitro Kinase Activity Assay
Objective: To determine the direct inhibitory effect of the compound on the activity of specific kinases.
Methodology:
-
Reagents: Recombinant active kinase, kinase-specific substrate (peptide or protein), ATP, test compound (PAA-C), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the kinase, its substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and determine the IC50 value.
Workflow: In Vitro Kinase Assay
Caption: A simplified workflow for an in vitro kinase activity assay.
Cell Viability and Proliferation Assays
Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.
Methodology:
-
Cell Lines: A panel of relevant cancer cell lines.
-
Reagents: Cell culture medium, fetal bovine serum (FBS), test compound, and a viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). c. Add the viability reagent and incubate as per the manufacturer's instructions. d. Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blotting for Target Modulation
Objective: To confirm that the compound inhibits the intended kinase signaling pathway within the cell.
Methodology:
-
Cell Culture and Treatment: Treat cancer cells with the test compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., phospho-Rb for CDK inhibitors). c. Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). d. Detect the signal using a chemiluminescent substrate.
-
Analysis: Analyze the band intensities to determine the extent of target phosphorylation inhibition.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the therapeutic potential of novel kinase inhibitors, such as those from the pyrazole-acrylic acid class, in the context of established CDK inhibitors. While AT7519, Flavopiridol, and Roscovitine have paved the way for targeting CDKs in cancer, there remains a need for inhibitors with improved selectivity, reduced toxicity, and the ability to overcome resistance.
A hypothetical PAA-C, with its potential for a multi-targeted approach, represents an exciting avenue for future research. The experimental protocols outlined provide a robust framework for the preclinical evaluation of such novel compounds. Rigorous characterization of their mechanism of action, efficacy, and selectivity will be crucial in determining their potential to translate into the next generation of effective cancer therapeutics. Further investigation into the structure-activity relationship of the pyrazole-acrylic acid scaffold could lead to the development of highly potent and selective kinase inhibitors.
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eScholarship.org. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors
For researchers and drug development professionals, understanding the intricate dance between a small molecule inhibitor and its target is paramount. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for designing potent protein kinase inhibitors.[1][2] Its versatility allows for the synthesis of compounds that can target a wide array of kinases involved in critical cell signaling pathways. However, this potency comes with a crucial caveat: the potential for off-target effects due to cross-reactivity.
The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[3][4] This similarity is the primary reason why achieving absolute selectivity for a kinase inhibitor is a formidable challenge.[5] A lack of selectivity can lead to unforeseen toxicities or confound experimental results, making a thorough cross-reactivity profile an indispensable part of the drug discovery process.[4][6] This guide provides an in-depth comparison of pyrazole-based compounds, supported by experimental data and protocols, to illuminate the critical nature of selectivity profiling.
The Imperative of Selectivity: Why We Profile
The goal of targeted therapy is to inhibit a specific kinase driving a disease state, such as cancer. However, many approved and investigational kinase inhibitors are not entirely specific.[7] This "polypharmacology" can sometimes be beneficial, hitting multiple disease-relevant targets simultaneously.[7] More often, though, promiscuity leads to off-target effects and toxicity.[4]
Kinase inhibitor selectivity profiling is the systematic process of testing a compound against a large panel of kinases to determine its activity spectrum.[8][9] This is not merely a quality control step; it is a foundational experiment that informs critical decisions:
-
Lead Candidate Prioritization: Distinguishing between a highly selective inhibitor and a promiscuous one allows for the selection of candidates with the highest potential for therapeutic success and the lowest risk of off-target liabilities.
-
Mechanism of Action (MoA) Deconvolution: If a compound shows unexpected cellular activity, a kinase profile can reveal if off-target inhibition is responsible, providing a more accurate understanding of its MoA.
-
Predictive Toxicology: Identifying unintended targets early can help predict potential side effects and guide further safety assessments.
Comparative Analysis: Selectivity Profiles of Pyrazole-Based Inhibitors
To illustrate the diverse selectivity profiles achievable with the pyrazole scaffold, we will compare three distinct inhibitors: Dasatinib , a broad-spectrum inhibitor; NVP-BSK805 , a selective JAK2 inhibitor; and Tozasertib (VX-680) , a pan-Aurora kinase inhibitor with other known off-targets.
The following table summarizes the inhibitory activity of these compounds against a representative panel of kinases. Data is presented as IC50 (the concentration required for 50% inhibition) or Ki (inhibition constant) values in nanomolar (nM) units. Lower values indicate higher potency.
| Kinase Target | Dasatinib (BCR-ABL Inhibitor) | NVP-BSK805 (JAK2 Inhibitor) | Tozasertib (VX-680) (Aurora Inhibitor) |
| Primary Target(s) | |||
| ABL1 | <1 | >10,000 | 10 |
| JAK2 | 30 | 0.48 | >1,000 |
| AURKA (Aurora A) | 36 | >10,000 | 0.6 |
| AURKB (Aurora B) | 58 | >10,000 | 18 |
| Key Off-Targets | |||
| SRC | <1 | >10,000 | >1,000 |
| c-KIT | 12 | >10,000 | >1,000 |
| PDGFRβ | 28 | >10,000 | >1,000 |
| JAK1 | 350 | 31.63 | >1,000 |
| JAK3 | 230 | 18.68 | >1,000 |
| TYK2 | 330 | 10.76 | >1,000 |
| FLT3 | >1,000 | >10,000 | Potent |
| RIPK1 | >10,000 | >10,000 | Potent |
Data compiled from multiple sources for illustrative comparison.[10][11][12][13][14][15]
Analysis of Profiles:
-
Dasatinib is a powerful but promiscuous inhibitor.[11][14] While highly potent against its primary target, BCR-ABL, it strongly inhibits numerous other kinases, including the SRC family, c-KIT, and PDGFRβ.[11][14] This broad activity spectrum explains both its efficacy in certain cancers and some of its known side effects.[16]
-
NVP-BSK805 demonstrates a more selective profile. It is exceptionally potent against JAK2, with IC50 values in the sub-nanomolar range.[12][17] While it shows some activity against other JAK family members (JAK1, JAK3, TYK2), there is a clear selectivity window of over 20-fold for JAK2. This makes it a valuable tool for specifically probing JAK2-mediated signaling.
-
Tozasertib (VX-680) is a potent inhibitor of all three Aurora kinase isoforms (A, B, and C).[10][13] However, it also exhibits significant activity against ABL and FLT3.[10] Further research has even identified RIPK1, a key regulator of necroptosis, as a potent, functionally relevant off-target.[15] This highlights the importance of screening against diverse target classes, not just kinases.
Methodology in Focus: The Kinase-Glo® Luminescent Assay
One of the most widely used methods for kinase profiling is the Kinase-Glo® Luminescent Kinase Assay.[18] It is a homogeneous, high-throughput method that quantifies the amount of ATP remaining in solution after a kinase reaction. The amount of light generated is inversely proportional to the kinase activity.
Causality Behind the Protocol: The elegance of this assay lies in its simplicity and reliance on a fundamental aspect of the kinase reaction: ATP consumption. By measuring the depletion of ATP, we can infer the activity of virtually any kinase, regardless of its substrate.[19] The use of a thermostable luciferase generates a stable "glow-type" signal, which allows for batch processing of plates without the need for precise timing or injectors.[19]
Experimental Workflow: Kinase Profiling
Caption: Workflow for determining inhibitor potency using the Kinase-Glo® assay.
Step-by-Step Protocol: IC50 Determination
-
Compound Preparation: Prepare a serial dilution of the pyrazole-based inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Plate Setup: Dispense a small volume (e.g., 50 nL) of each inhibitor concentration into the wells of a 384-well plate. Include positive (no kinase) and negative (DMSO vehicle) controls.
-
Kinase Reaction: Prepare a master mix containing the kinase of interest, its specific substrate, and ATP in an appropriate reaction buffer. Dispense this mix into the wells to start the reaction. Rationale: The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour). During this time, the kinase will phosphorylate its substrate, consuming ATP.
-
Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent contains luciferase and luciferin, which will produce light in the presence of the remaining ATP.[19] It also contains a component to stop the kinase reaction.
-
Signal Stabilization: Incubate for another 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert the raw luminescence data into percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway Context: The Impact of Selectivity
Understanding a compound's selectivity profile is most powerful when placed in the context of cellular signaling pathways. Let's consider NVP-BSK805 and its primary target, JAK2.
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, regulating processes like cell growth, survival, and differentiation.[20][21]
The JAK2/STAT5 Signaling Pathway
Caption: Simplified JAK2/STAT5 signaling pathway and the point of inhibition by NVP-BSK805.
Interpretation in Context:
-
On-Target Effect: NVP-BSK805 is a potent, ATP-competitive inhibitor of JAK2.[12] By binding to the ATP pocket of JAK2, it prevents the autophosphorylation and activation of the kinase. This, in turn, blocks the phosphorylation of STAT5, preventing its dimerization and translocation to the nucleus.[17] The result is the downregulation of target genes responsible for cell proliferation and survival. This high degree of selectivity makes NVP-BSK805 an excellent tool to study the specific roles of JAK2 in diseases like myeloproliferative neoplasms, where JAK2 is often mutated and constitutively active.[17][22]
-
Potential Off-Target Effects: While highly selective, NVP-BSK805 is not perfectly specific and does inhibit JAK1, JAK3, and TYK2 at higher concentrations.[12] If this compound were used in a complex biological system at a high dose, inhibition of these other JAKs could lead to unintended consequences, such as immunosuppression (a known effect of JAK1/3 inhibition). This underscores why knowing the full selectivity profile—not just the primary target's IC50—is essential for interpreting experimental data correctly and anticipating potential toxicities in a therapeutic setting.
Conclusion
The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, capable of producing compounds with a vast range of potencies and selectivity profiles. This guide demonstrates that while achieving high potency is often straightforward, ensuring selectivity is a more complex and vital endeavor.
Comprehensive cross-reactivity profiling, using robust methods like the Kinase-Glo® assay, is not optional—it is fundamental to sound science and safe drug development. By comparing compounds like the promiscuous Dasatinib, the selective NVP-BSK805, and the multi-targeted Tozasertib, we see how these profiles dictate their utility as research tools and their potential as therapeutics. As Senior Application Scientists, our guidance is unequivocal: invest in thorough, early-stage profiling. It is the most effective way to validate your system, understand your molecule's true mechanism of action, and ultimately, accelerate the journey from the lab bench to the clinic.
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Reaction Biology. Kinase Screening Assay Services. Available at: [Link]
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Abdel-Halim, H. et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]
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Jalota, S. et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Available at: [Link]
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Norman, P. (2011). Selectivity and therapeutic inhibition of kinases: to be or not to be? Available at: [Link]
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Cheng, A.C. et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]
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Tudor, C. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
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Harrington, E.A. et al. (2004). The discovery of the potent Aurora inhibitor MK-0457 (VX-680). ResearchGate. Available at: [Link]
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Getlik, M. et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. Available at: [Link]
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Stagno, F. et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research. Available at: [Link]
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Kuen, L. et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
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Stagno, F. et al. (2012). Molecular pathways: BCR-ABL. PubMed. Available at: [Link]
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Johnson, G.L. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Available at: [Link]
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Kinnings, S.L. et al. (2010). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Available at: [Link]
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Bain, J. et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Available at: [Link]
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Lin, H. et al. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. Available at: [Link]
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Zhao, L. et al. (2020). Inhibition of JAK2 kinase by NVP-BSK805 enhanced the radiosensitivity... ResearchGate. Available at: [Link]
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Cheetham, G.M.T. et al. (2008). Crystal Structure of Human Aurora B in Complex with INCENP and VX-680. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Ostoot, F.H. et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]
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Bantscheff, M. et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Available at: [Link]
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Festjens, N. et al. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). PubMed. Available at: [Link]
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A Researcher's Guide to Pyrazole Fluorophores: A Photophysical Comparison with Classic Dyes
In the landscape of fluorescent probes, the demand for novel scaffolds with tunable and robust photophysical properties is incessant. While classic dyes like fluorescein, rhodamines, and cyanines have been the workhorses of cellular imaging and bio-sensing for decades, their limitations in certain applications—such as susceptibility to photobleaching or pH sensitivity—drive the exploration of new fluorophore families. Among the emerging classes, pyrazole-based fluorophores have garnered significant attention due to their synthetic versatility and unique electronic characteristics.[1][2]
This guide provides an in-depth comparison of the core photophysical properties of a representative pyrazole-based fluorophore against three industry-standard dyes: Fluorescein, Rhodamine B, and Cyanine 5 (Cy5). Our objective is to equip researchers, scientists, and drug development professionals with the data and foundational understanding necessary to evaluate the potential of pyrazole scaffolds for their specific applications.
The Contenders: A Structural Overview
The photophysical behavior of a fluorophore is intrinsically linked to its chemical structure. The dyes selected for this comparison represent distinct and widely utilized structural classes.
-
Pyrazole Fluorophore (Representative D-π-A Type): We will use a donor-π-acceptor (D-π-A) pyrazole derivative as our representative example.[3] This class of pyrazoles is noted for its intramolecular charge transfer (ICT) characteristics, which can lead to desirable properties like large Stokes shifts and environmental sensitivity.[4] The core structure involves an electron-donating group connected to an electron-accepting group through a π-conjugated system that includes the pyrazole ring.
-
Fluorescein: A xanthene dye characterized by its rigid fused ring system. It is known for its high quantum yield in aqueous solutions at physiological pH but also for its significant pH sensitivity and moderate photostability.[3][5]
-
Rhodamine B: Another member of the xanthene family, Rhodamine B is renowned for its exceptional photostability and high quantum yield, particularly in alcoholic solvents.[6][7] Its fluorescence is less dependent on pH compared to fluorescein.
-
Cyanine 5 (Cy5): A polymethine dye with a long, conjugated chain. Cy5 is a staple in the far-red region of the spectrum, which is advantageous for in-vivo imaging due to reduced autofluorescence from biological tissues. However, cyanine dyes can be susceptible to photobleaching.[8][9]
Core Photophysical Parameters: A Head-to-Head Comparison
The utility of a fluorophore is defined by a set of key performance indicators. The following table summarizes the critical photophysical properties of our selected dyes. It is crucial to note that these values are highly dependent on the solvent and local environment; therefore, the conditions are specified where available.
| Parameter | Representative Pyrazole Dye | Fluorescein | Rhodamine B | Cyanine 5 (Cy5) |
| Absorption Max (λ_abs_) | ~360 nm | ~490 nm (in PBS, pH > 7) | ~553 nm (in Ethanol) | ~649 nm |
| Emission Max (λ_em_) | ~497 nm | ~514 nm (in PBS, pH > 7) | ~576 nm (in Ethanol) | ~666 nm |
| Molar Extinction Coefficient (ε) | Not specified | ~80,000 cm⁻¹M⁻¹ (in PBS)[5] | ~110,000 cm⁻¹M⁻¹ (in Ethanol) | ~250,000 cm⁻¹M⁻¹[8] |
| Quantum Yield (Φ_F_) | 0.379[3] | ~0.95 (in 0.1 M NaOH)[5] | ~0.70 (in Ethanol)[10] | ~0.20[8] |
| Stokes Shift | ~137 nm | ~24 nm | ~23 nm | ~17 nm |
| Brightness (ε × Φ_F_) | N/A | ~76,000 | ~77,000 | ~50,000 |
Key Insights from the Data:
-
Spectral Niche: The representative pyrazole dye occupies the near-UV to blue-green spectral region, a range where highly photostable and bright fluorophores are always in demand. This positions it as a potential alternative to coumarin derivatives or as a component in FRET (Förster Resonance Energy Transfer) pairs with green or yellow emitting dyes.
-
Stokes Shift - A Clear Advantage: The most striking feature of the D-π-A pyrazole fluorophore is its exceptionally large Stokes shift (~137 nm).[11] This is a significant advantage over the standard dyes, which all exhibit small Stokes shifts (17-24 nm). A large Stokes shift minimizes self-quenching (re-absorption of emitted light by other fluorophores) and simplifies the optical design of fluorescence instruments by allowing for more effective separation of excitation and emission light.[12]
-
Quantum Yield and Brightness: While the quantum yield of the selected pyrazole (0.379) is moderate, it is respectable for a novel fluorophore.[3] It is lower than that of fluorescein and Rhodamine B under optimal conditions but higher than that of Cy5.[5][8][10] The brightness, a practical measure of a dye's utility (calculated as ε × Φ_F_), is a critical parameter.[13] While the molar extinction coefficient for this specific pyrazole was not provided, the synthetic versatility of the pyrazole core suggests that its brightness can be further optimized through chemical modifications.[1]
Experimental Protocols: Ensuring Data Integrity
To provide a framework for researchers to conduct their own comparative studies, we outline the standard methodologies for measuring two key photophysical parameters.
Relative Fluorescence Quantum Yield Determination
The determination of the fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of an unknown sample to a well-characterized standard, is the most common approach.
Principle: The quantum yield of a sample (Φ_s_) can be calculated relative to a standard (Φ_r_) of known quantum yield using the following equation:
Φ_s_ = Φ_r_ * (I_s_ / I_r_) * (A_r_ / A_s_) * (n_s_² / n_r_²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts s and r denote the sample and reference, respectively.
Step-by-Step Protocol:
-
Standard Selection: Choose a reference standard that absorbs and emits in a similar spectral region to the sample. For our pyrazole dye emitting at ~497 nm, Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54) would be a suitable standard.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the ratio of the slopes and the known quantum yield of the standard, correcting for the refractive index of the solvents if they are different.
-
Causality and Trustworthiness: By using a dilution series and plotting intensity versus absorbance, this protocol validates its own results. A linear relationship confirms that the measurements were taken in a concentration range free from aggregation or inner-filter effects, thus ensuring the trustworthiness of the calculated quantum yield.
Caption: Workflow for Relative Quantum Yield Determination.
Photostability Assessment
Photostability, or the resistance to photobleaching, is a critical parameter for applications requiring long or intense light exposure, such as time-lapse microscopy or single-molecule tracking.
Principle: Photostability is assessed by measuring the decay of fluorescence intensity over time under continuous illumination.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the dye at a working concentration, or prepare a biological sample (e.g., stained cells) according to the application protocol.
-
Microscopy Setup: Place the sample on a fluorescence microscope equipped with a camera and an appropriate light source and filter set.
-
Time-Lapse Imaging: Acquire a time-lapse series of images, keeping the illumination intensity and exposure time constant. The time interval between images should be chosen based on the expected rate of photobleaching.
-
Data Analysis:
-
Select a region of interest (ROI) in the images.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time (or exposure number).
-
The rate of decay is an indicator of the dye's photostability. Often, the time it takes for the fluorescence to decrease to 50% of its initial value (the half-life) is used as a quantitative measure.
-
Expertise in Experimental Design: It is crucial to use realistic and consistent illumination conditions when comparing the photostability of different dyes. High-intensity light may accelerate bleaching and may not be representative of typical imaging conditions. Using a low excitation power that is consistent across all compared dyes provides a more meaningful and field-relevant comparison.
Caption: Workflow for Fluorophore Photostability Assessment.
Conclusion and Future Outlook
Pyrazole-based fluorophores represent a promising and highly versatile class of fluorescent probes.[1] Our comparative analysis highlights their key strengths, particularly the potential for designing molecules with exceptionally large Stokes shifts, a feature that offers tangible advantages in many fluorescence-based assays. While the brightness of the representative pyrazole dye is moderate compared to the best-in-class xanthene dyes, the vast synthetic space offered by the pyrazole scaffold provides ample opportunities for optimization.
For researchers in drug development and cellular biology, pyrazole fluorophores should be considered as viable alternatives to traditional dyes, especially in applications where large Stokes shifts are paramount or where the specific spectral window of pyrazoles fills a need in multicolor imaging experiments. As research into this fascinating class of molecules continues, we can expect the development of new pyrazole-based probes with even greater brightness, photostability, and functionality, further expanding the toolkit of the modern life scientist.
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Navigating Chemical Space: A Comparative Guide to QSAR Studies of Pyrazole Derivatives for Accelerated Drug Discovery
In the landscape of modern drug discovery, the ability to predict the biological activity of novel chemical entities is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool, enabling researchers to correlate the physicochemical properties of molecules with their therapeutic effects. This guide provides an in-depth comparison of various QSAR methodologies applied to pyrazole derivatives, a class of heterocyclic compounds renowned for their broad pharmacological potential.[1][2][3][4][5][6] By understanding the nuances of different QSAR approaches, from descriptor selection to model validation, researchers can significantly streamline the design and optimization of potent and selective drug candidates.
The Significance of Pyrazole Scaffolds in Medicinal Chemistry
Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[7][8] Their structural versatility allows for diverse substitutions, leading to a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and hypoglycemic effects.[1][2][3][5] The prevalence of the pyrazole core in FDA-approved drugs such as Celecoxib (anti-inflammatory) and Sildenafil (phosphodiesterase inhibitor) underscores its therapeutic importance.[8] This inherent "drug-likeness" makes pyrazole derivatives an ideal subject for QSAR studies, aiming to unlock the full potential of this privileged scaffold.
A Comparative Analysis of QSAR Methodologies for Pyrazole Derivatives
The success of a QSAR study hinges on the judicious selection of molecular descriptors and statistical models. This section compares various QSAR approaches that have been successfully applied to pyrazole derivatives, highlighting their strengths and optimal use cases.
Dimensionality in QSAR: From 2D to 5D Models
QSAR models can be broadly categorized based on the dimensionality of the molecular descriptors used.
-
2D-QSAR: These models utilize 1D and 2D descriptors, which are calculated from the chemical structure without considering its three-dimensional conformation. These descriptors include physicochemical properties (e.g., logP, molar refractivity), topological indices, and constitutional descriptors. 2D-QSAR is computationally less intensive and is often a good starting point for identifying general structure-activity trends.[5][9][10]
-
3D-QSAR: This approach takes the 3D conformation of the molecules into account. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around the aligned molecules.[11] These models provide a more detailed understanding of the steric and electronic requirements for biological activity and can guide the design of new molecules with improved potency.[11][12][13]
-
5D-QSAR: A more recent advancement, 5D-QSAR incorporates different induced-fit models, providing a more dynamic and realistic representation of the ligand-receptor interaction.[14][15] This methodology is particularly useful when dealing with flexible protein targets where the binding pocket can adapt to different ligands.[14][15]
Statistical Engines: Choosing the Right Model for the Data
The relationship between molecular descriptors and biological activity is established using various statistical methods.
-
Multiple Linear Regression (MLR): A classical and straightforward method that establishes a linear relationship between the dependent variable (biological activity) and a set of independent variables (molecular descriptors).[5][9][16] While easy to interpret, MLR assumes a linear relationship and can be sensitive to outliers and highly correlated descriptors.
-
Partial Least Squares (PLS): A robust method that can handle a large number of correlated descriptors.[5][9][10] PLS is particularly well-suited for 3D-QSAR studies where the number of field descriptors can be very large.
-
Machine Learning Approaches: More sophisticated non-linear methods like Random Forest and Artificial Neural Networks are increasingly being used in QSAR.[16] These methods can capture complex, non-linear relationships between structure and activity and often yield models with higher predictive power.[16]
Data Presentation: Comparative Performance of QSAR Models for Pyrazole Derivatives
The following table summarizes the performance of different QSAR models applied to various biological activities of pyrazole derivatives, as reported in the literature. This allows for a direct comparison of the predictive power of different methodologies.
| Biological Activity | QSAR Methodology | Statistical Model | Key Descriptors | R² | Q² | Reference |
| Hypoglycemic | Machine Learning-based QSAR | Multiple Linear Regression (MLR) | Molecular descriptors from RDKit | 0.82 | 0.80 | [11][16] |
| Random Forest | Molecular descriptors from RDKit | 0.90 | 0.85 | [11][16] | ||
| Anticancer (EGFR Kinase Inhibitors) | 2D-QSAR | Stepwise Multiple Linear Regression (SW-MLR) | Adjacency distance matrix descriptors | - | - | [9] |
| 3D-QSAR (CoMFA) | - | Steric and Electrostatic fields | R²train = 0.975 | 0.664 | [17] | |
| 3D-QSAR (CoMSIA) | - | Steric, Hydrophobic, and Acceptor fields | R²train = 0.938 | 0.614 | [17] | |
| 5D-QSAR | Quasi-atomistic receptor surface modeling | Hydrogen bond acceptor, hydrophobic, and salt bridge fields | - | - | [14][15] | |
| Anticancer (Various Cell Lines) | 2D-QSAR | Principal Component Analysis (PCA) & Partial Least Squares (PLS) | Density, BalabanJ, SlogP_VSA4 | - | - | [10] |
| Janus Kinase-1 (JAK1) Inhibition | 3D-QSAR | - | - | - | - | [12] |
Note: R² (coefficient of determination) indicates the goodness of fit of the model, while Q² (cross-validated R²) is a measure of its predictive ability. Higher values for both indicate a more robust model. "-" indicates that the specific value was not reported in the cited abstract.
Experimental Protocols: A Step-by-Step Guide to a QSAR Study
This section outlines a generalized, step-by-step protocol for conducting a QSAR study on a series of pyrazole derivatives. This protocol is a synthesis of methodologies reported in the literature and represents a self-validating system for ensuring the scientific integrity of the results.
Step 1: Data Set Curation and Preparation
-
Compound Selection: Assemble a dataset of pyrazole derivatives with experimentally determined biological activity (e.g., IC₅₀, EC₅₀) against a specific target. Data can be sourced from the literature or internal databases.[11][16]
-
Data Cleaning: Ensure consistency in the biological activity data. Convert IC₅₀ or EC₅₀ values to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to achieve a more normal distribution.
-
Structural Drawing and Optimization: Draw the 2D structures of all compounds using a chemical drawing software. For 3D-QSAR, perform energy minimization of the 3D structures using a suitable force field.
Step 2: Molecular Descriptor Calculation
-
Descriptor Selection: Choose a set of molecular descriptors that are likely to be relevant to the biological activity being studied. This can include 1D, 2D, and 3D descriptors. Software packages like RDKit or Dragon can be used for this purpose.[11][16]
-
Descriptor Reduction: Remove redundant or irrelevant descriptors. Techniques like correlation analysis can be used to eliminate highly correlated descriptors, while methods like Random Forest can help identify the most relevant ones.[16]
Step 3: Model Development and Validation
-
Data Splitting: Divide the dataset into a training set (typically 80%) and a test set (20%).[16] The training set is used to build the QSAR model, while the test set is used for external validation.
-
Model Building: Apply a statistical method (e.g., MLR, PLS, Random Forest) to the training set to build the QSAR model.[5][9][10][16]
-
Internal Validation: Assess the robustness and predictive power of the model using internal validation techniques such as cross-validation (e.g., leave-one-out or k-fold cross-validation).[18][19]
-
External Validation: Evaluate the model's ability to predict the activity of new compounds using the test set.[19][20][21] The predictive performance is typically assessed using statistical parameters like the correlation coefficient (R²) between the predicted and experimental activities of the test set compounds.[11][16][17]
-
Y-Scrambling: Perform Y-scrambling or randomization tests to ensure that the developed model is not due to chance correlation.[19]
Step 4: Model Interpretation and Application
-
Descriptor Interpretation: Analyze the contribution of the selected descriptors to the biological activity. This provides insights into the key structural features that influence the activity of the pyrazole derivatives.
-
Virtual Screening and Design: Use the validated QSAR model to predict the activity of a virtual library of new pyrazole derivatives.[12][13] This allows for the in-silico screening and prioritization of compounds for synthesis and biological testing.[13]
Visualization of the QSAR Workflow
The following diagram illustrates the typical workflow of a QSAR study, from data collection to the design of new compounds.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Signaling Pathway: Pyrazole Derivatives as EGFR Inhibitors
Many pyrazole derivatives have been investigated as anticancer agents that target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][14][15] The following diagram illustrates a simplified representation of this pathway and the inhibitory action of pyrazole derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory role of pyrazole derivatives.
Conclusion and Future Directions
This guide has provided a comparative overview of QSAR methodologies as applied to the promising class of pyrazole derivatives. By leveraging the appropriate QSAR approach, researchers can gain valuable insights into the structure-activity relationships governing the therapeutic effects of these compounds. The integration of machine learning algorithms and multi-dimensional QSAR techniques will undoubtedly continue to enhance the predictive power of these models. As we move forward, the synergy between computational modeling and experimental validation will be crucial in accelerating the discovery of novel pyrazole-based drugs with improved efficacy and safety profiles.
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A Senior Application Scientist's Guide to Selectivity Profiling of Pyrazole Inhibitors Against COX-1 vs. COX-2
For drug development professionals and researchers in inflammation and pain management, the precise characterization of cyclooxygenase (COX) inhibitors is paramount. The discovery of two COX isoforms—the constitutively expressed COX-1, responsible for homeostatic functions like gastric protection, and the inducible COX-2, a key mediator of inflammation and pain—revolutionized the field of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The therapeutic goal is to selectively inhibit COX-2 to achieve anti-inflammatory effects while sparing COX-1 to avoid gastrointestinal toxicity.[3][4][5]
The pyrazole scaffold has proven to be a highly successful pharmacophore in designing selective COX-2 inhibitors, with celecoxib being a landmark example.[6] This guide provides an in-depth comparison of methodologies for profiling the selectivity of pyrazole-based inhibitors, grounded in the principles of scientific integrity and supported by experimental data. We will explore the "why" behind experimental choices, providing a framework for robust and reliable selectivity assessment.
The Molecular Basis for COX-2 Selectivity
The ability to design COX-2 selective inhibitors stems from a key structural difference between the two isoenzymes. While COX-1 and COX-2 share approximately 60% sequence identity and have highly similar catalytic domains, a critical distinction lies in the active site channel.[2] In COX-2, the substitution of isoleucine at position 523 (present in COX-1) with a smaller valine residue creates a hydrophilic side pocket.[7][8][9] This structural nuance allows bulkier inhibitor molecules, such as the diarylheterocycles characteristic of many pyrazole inhibitors, to access this secondary pocket, leading to a tighter and more selective binding to COX-2.[10] Non-selective NSAIDs are typically smaller and bind within the main channel of both isoforms.
Caption: Conceptual difference in COX-1 and COX-2 active sites enabling inhibitor selectivity.
Methodologies for Determining COX-1/COX-2 Selectivity
A multi-tiered approach, progressing from purified enzyme systems to more physiologically relevant cellular assays, provides the most comprehensive and trustworthy selectivity profile.
In Vitro Purified Enzyme Assays
This is the foundational screening method to determine the direct inhibitory effect of a compound on isolated COX-1 and COX-2 enzymes.
-
Principle: These assays measure the enzymatic conversion of arachidonic acid to prostaglandin G2 (PGG2) and its subsequent reduction to PGH2.[11] Inhibition is quantified by measuring the reduction in product formation or substrate consumption.
-
Causality Behind Experimental Choices:
-
Source of Enzymes: Recombinant human or ovine enzymes are commonly used for consistency and availability.
-
Detection Method: A fluorometric assay is often preferred for high-throughput screening due to its simplicity and sensitivity. It measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe. Alternatively, Enzyme-Linked Immunosorbent Assays (ELISAs) can quantify the specific prostaglandin products (e.g., PGE2).[11]
-
Controls: A known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) must be run in parallel to validate the assay performance.
-
Step-by-Step Protocol: Fluorometric COX Inhibitor Screening
-
Reagent Preparation: Prepare assay buffer, heme, and the fluorometric probe as per the kit manufacturer's instructions (e.g., Sigma-Aldrich MAK414, Cayman Chemical 700200). Reconstitute purified COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test pyrazole inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well opaque plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.
-
Inhibitor Addition: Add the diluted test compounds and controls to the wells. Include "no inhibitor" wells for 100% activity and "no enzyme" wells for background fluorescence.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the rates to the "100% activity" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit.
-
Human Whole Blood Assay (WBA)
The WBA is considered the gold standard for preclinical selectivity assessment because it measures inhibitor activity in a complex, physiologically relevant environment.[12][13] It evaluates the inhibition of native COX enzymes within their cellular compartments, accounting for factors like protein binding and cell permeability.[12]
-
Principle: The assay differentiates between COX-1 and COX-2 activity by using specific stimuli. COX-1 activity is measured by the production of thromboxane B2 (TxB2) from platelets during whole blood clotting. COX-2 activity is measured by prostaglandin E2 (PGE2) synthesis in monocytes after stimulation with lipopolysaccharide (LPS).[12]
-
Causality Behind Experimental Choices:
-
COX-1 Stimulation: Allowing fresh, heparin-free blood to clot naturally provides an endogenous stimulus for platelet activation and subsequent TxB2 production via the constitutive COX-1 enzyme.
-
COX-2 Stimulation: LPS is a potent inducer of COX-2 expression and activity in monocytes. An incubation period is required for the de novo synthesis of the COX-2 enzyme before measuring its activity.[12]
-
Quantification: Stable metabolites (TxB2 for COX-1 and PGE2 for COX-2) are measured from the plasma/serum using highly specific and sensitive immunoassays (EIA/ELISA).
-
Caption: Experimental workflow for the Human Whole Blood Assay (WBA) for COX selectivity.
Comparative Data & Selectivity Index
The ultimate goal of these assays is to determine the Selectivity Index (SI) , calculated as the ratio of the IC50 values:
SI = IC50 (COX-1) / IC50 (COX-2)
A higher SI value indicates greater selectivity for COX-2. An inhibitor with an SI > 10 is generally considered COX-2 selective. The table below compiles representative data for well-known pyrazole inhibitors and other NSAIDs, demonstrating a range of selectivity profiles.
| Compound | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Celecoxib | Pyrazole, COX-2 Selective | 24.3 | 0.06 | 405 | [3] |
| Etoricoxib | Pyridine, COX-2 Selective | >100 | 1.1 | >90 (up to 344 in vitro) | [14][15] |
| Rofecoxib | Furanone, COX-2 Selective | >100 | 0.5 | >200 | [16][17] |
| Compound 5f | Pyrazolone Derivative | 23.41 | 1.50 | 15.6 | [6] |
| Compound 6f | Aminopyrazole Derivative | 26.55 | 1.15 | 23.1 | [6] |
| Compound 11 | Pyrazole Derivative | >100 | 0.043 | >2325 | [18] |
| Diclofenac | Non-selective | 0.6 | 0.3 | 2 | [15] |
| Ibuprofen | Non-selective | 2.5 | 5.3 | 0.5 | [16] |
Note: IC50 values can vary between different assay types (e.g., purified enzyme vs. WBA) and conditions. The data presented is for comparative purposes.
This data clearly illustrates the superior COX-2 selectivity of inhibitors with the pyrazole or related diarylheterocyclic scaffolds compared to traditional, non-selective NSAIDs. The development of novel pyrazole derivatives, such as Compound 11, continues to push the boundaries of potency and selectivity.[18]
Conclusion and Field-Proven Insights
For researchers in drug development, a rigorous and multi-faceted approach to selectivity profiling is non-negotiable. While high-throughput in vitro enzyme assays are invaluable for initial screening, the human whole blood assay provides a more clinically relevant assessment of an inhibitor's behavior. The data demonstrates that the pyrazole core is a robust scaffold for achieving high COX-2 selectivity.
However, the story of COX-2 inhibitors is also a cautionary one. The withdrawal of rofecoxib due to cardiovascular concerns highlighted that high selectivity alone does not guarantee safety.[1][19] This underscores the importance of integrating selectivity data with broader safety pharmacology and long-term clinical studies. The ongoing quest is not just for greater selectivity, but for a balanced pharmacological profile that maximizes therapeutic benefit while minimizing all potential risks.[5]
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Khalil, N. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry. [Link]
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Brideau, C., et al. (2001). The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity. Inflammation Research, 50(6), 269-275. [Link]
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Hawkey, C. J. (2001). COX-1 and COX-2 inhibitors. Best Practice & Research Clinical Gastroenterology, 15(5), 801-820. [Link]
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Rowlinson, S. W., et al. (2003). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Biological Chemistry, 278(47), 45763-45769. [Link]
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Sowers, J. R. (2005). Are All COX-2 Inhibitors Created Equal?. Hypertension, 45(2), 157-158. [Link]
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Scott, L. J., & Lamb, A. (2003). Etoricoxib. Drugs, 63(23), 2639-2651. [Link]
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A Head-to-Head Comparison of Pyrazole Acrylic Acids in Antiproliferative Assays: A Guide for Drug Discovery Professionals
Introduction: The Growing Potential of Pyrazole Acrylic Acids in Oncology
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its inherent pharmacological properties, coupled with the versatility for chemical modification, have made it a privileged structure in the quest for novel therapeutic agents.[2] Recently, the conjugation of the pyrazole motif with an acrylic acid moiety has given rise to a promising class of compounds with significant antiproliferative activity. These pyrazole acrylic acid derivatives are emerging as compelling candidates for the development of next-generation anticancer therapies.
This guide provides a comprehensive head-to-head comparison of a series of pyrazole acrylic acid derivatives, focusing on their antiproliferative efficacy against various cancer cell lines. We will delve into the experimental data, outline the methodologies for assessing their activity, and explore the potential mechanisms of action that underpin their therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Comparative Antiproliferative Activity of Pyrazole Acrylic Acid Derivatives
A key aspect of preclinical drug discovery is the quantitative assessment of a compound's ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a critical metric in this evaluation, representing the concentration of a drug that is required for 50% inhibition in vitro.
In a seminal study by Verma et al., a series of pyrazole acrylic acid-based oxadiazole and amide derivatives were synthesized and evaluated for their anticancer activities.[3] The table below summarizes the IC50 values of representative compounds from this class against a panel of human cancer cell lines, providing a direct comparison of their potency.
| Compound ID | Cancer Cell Line | IC50 (µM)[3] |
| PA-1 | MCF-7 (Breast) | 7.8 |
| A549 (Lung) | 9.2 | |
| HCT116 (Colon) | 6.5 | |
| PA-2 | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 6.8 | |
| HCT116 (Colon) | 4.9 | |
| PA-3 | MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.1 | |
| HCT116 (Colon) | 11.3 | |
| Doxorubicin | MCF-7 (Breast) | 1.2 |
| (Reference) | A549 (Lung) | 1.5 |
| HCT116 (Colon) | 0.9 |
Analysis of Structure-Activity Relationship (SAR):
The data presented above reveals important structure-activity relationships within this series of pyrazole acrylic acid derivatives. For instance, the variation in substituents on the pyrazole or phenyl rings can significantly impact the antiproliferative potency. Compound PA-2 , for example, consistently demonstrates lower IC50 values across all tested cell lines compared to PA-1 and PA-3 , suggesting that its particular substitution pattern is more favorable for cytotoxic activity. A thorough analysis of the SAR is crucial for guiding the design of more potent and selective analogs.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The determination of IC50 values is routinely performed using colorimetric assays that measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable method for this purpose. The protocol outlined below provides a standardized workflow for assessing the antiproliferative effects of pyrazole acrylic acid derivatives.
Principle of the MTT Assay:
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the pyrazole acrylic acid derivatives in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to obtain a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Experimental Workflow for Antiproliferative Assay:
Caption: Workflow of the MTT assay for evaluating antiproliferative activity.
Potential Mechanisms of Action: Targeting Key Signaling Pathways
The antiproliferative effects of pyrazole derivatives are often attributed to their ability to modulate the activity of key proteins involved in cancer cell proliferation and survival.[1] While the precise mechanisms for pyrazole acrylic acids are still under investigation, their structural features suggest potential interactions with several well-established cancer targets.
1. Inhibition of Cyclin-Dependent Kinases (CDKs):
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. Pyrazole-based compounds have been reported to be effective CDK inhibitors.[4] By binding to the ATP-binding pocket of CDKs, these compounds can block their kinase activity, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of CDK by Pyrazole Acrylic Acids leading to cell cycle arrest.
2. Modulation of the EGFR Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in various cancers. Several pyrazole-containing molecules have been developed as EGFR inhibitors.[1] Pyrazole acrylic acids may similarly interfere with EGFR signaling, thereby curbing uncontrolled cell growth.
Caption: Pyrazole Acrylic Acids as potential inhibitors of the EGFR signaling pathway.
Conclusion and Future Directions
This guide has provided a head-to-head comparison of pyrazole acrylic acids, highlighting their potential as a promising class of antiproliferative agents. The experimental data, coupled with the established protocols for their evaluation, offer a solid foundation for researchers in the field. The exploration of their potential mechanisms of action, including the inhibition of CDKs and EGFR signaling, opens up exciting avenues for further investigation.
Future research should focus on a broader screening of pyrazole acrylic acid libraries against a more extensive panel of cancer cell lines to identify compounds with enhanced potency and selectivity. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways affected by these compounds. Ultimately, the insights gained from these studies will be instrumental in advancing the most promising pyrazole acrylic acid derivatives through the drug development pipeline and into clinical evaluation.
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A Senior Application Scientist's Guide to Assessing Off-Target Effects of Novel Pyrazole-Based Drug Candidates
Introduction: The Pyrazole Scaffold and the Imperative of Selectivity
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and presence in numerous FDA-approved drugs.[1][2][3] This five-membered heterocycle is particularly prevalent in the design of kinase inhibitors, a class of targeted therapies that has revolutionized oncology and the treatment of inflammatory disorders.[1][4] Drugs like Sunitinib, Celecoxib, and various CDK inhibitors all feature this core structure.[5][6][7]
However, the very features that make pyrazoles effective pharmacophores also present a significant challenge: off-target activity. Unintended interactions between a drug candidate and proteins other than its designated target can lead to a spectrum of consequences, from reduced efficacy to severe, unexpected toxicities.[8][9] For kinase inhibitors, this is particularly critical given the high degree of conservation within the ATP-binding pocket across the human kinome.[10] Consequently, a seemingly selective inhibitor can interact with dozens or even hundreds of unintended kinases, leading to adverse events.[10]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess and mitigate the off-target risks of novel pyrazole-based drug candidates. We will move beyond a simple checklist of assays, delving into the causality behind experimental choices to build a self-validating, robust preclinical safety package.
Pillar 1: Predictive Profiling - In Silico First Pass
Before committing to costly and time-consuming wet lab experiments, computational (in silico) methods provide an essential first look into a compound's potential promiscuity.[11][12] These approaches use the chemical structure of a drug candidate to predict its interactions with a vast array of biological targets, flagging potential liabilities early in the discovery pipeline.[13][14]
The core principle is to leverage existing knowledge. By comparing the candidate's structure to databases of known ligands and their targets, we can generate data-driven hypotheses about potential off-target binding.[11][15]
Comparative In Silico Methodologies
Two primary strategies dominate the in silico landscape: ligand-based and structure-based approaches. The most robust assessments often integrate both.[16]
| Methodology | Principle | Advantages | Limitations |
| Ligand-Based (e.g., SEA) | Compares the 2D chemical similarity of the candidate to a database of compounds with known target activities. Assumes that structurally similar molecules have similar biological functions.[16] | Fast, high-throughput. Does not require a 3D protein structure. Good for identifying broad chemical class effects. | Limited by the diversity and quality of the reference database. May miss novel interactions not represented in the data. |
| Structure-Based (Docking) | Simulates the binding of the candidate molecule into the 3D crystal structure of potential off-target proteins. Calculates a "docking score" to estimate binding affinity.[13] | Provides a structural hypothesis for the interaction. Can identify novel interactions if a protein structure is available. | Computationally intensive. Accuracy is highly dependent on the quality of the protein structure and the scoring function used. |
| Machine Learning / AI | Uses complex algorithms trained on vast datasets of drug-target interactions to predict off-target liabilities and even potential toxicities (ADMET).[12][13] | Can identify complex patterns not obvious to other methods.[13] Can integrate heterogeneous data to improve predictive power.[11] | Can be a "black box," making it difficult to interpret the rationale. Performance is entirely dependent on the quality and scope of the training data. |
Experimental Workflow: An Integrated In Silico Screen
The following workflow outlines a logical progression for an initial computational assessment.
Caption: On-target vs. off-target pathways of Sunitinib.
Case Study 2: Celecoxib - COX-2 Inhibition and Off-Target Concerns
Celecoxib is a pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID) designed to selectively inhibit cyclooxygenase-2 (COX-2). [17]While this selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1, long-term use has been associated with cardiovascular risks like myocardial infarction and stroke. [17][18]These adverse effects highlight the importance of understanding the full biological consequences of inhibiting a target, as well as investigating potential off-target pharmacology that may contribute to the overall safety profile. [5][19]Common adverse events also include hypertension, renal toxicity, and potential liver toxicity. [17][20]
| Drug Candidate | Intended Target(s) | Known Off-Target(s) | Associated On-Target Effect | Associated Off-Target Toxicity |
|---|---|---|---|---|
| Sunitinib | VEGFR, PDGFR, c-KIT | AMPK, RSK1 [21] | Anti-angiogenesis | Cardiotoxicity, mitochondrial dysfunction [6][21] |
| Celecoxib | COX-2 | Carbonic anhydrase (potential) | Anti-inflammatory, Analgesic | Cardiovascular events, Renal toxicity [17][18] |
| Early CDK Inhibitors (e.g., Flavopiridol) | CDK1, CDK2, CDK4, CDK6 | Broad kinome activity | Cell cycle arrest | High systemic toxicity, neutropenia [7]|
Conclusion: A Holistic and Iterative Assessment Strategy
Assessing the off-target effects of novel pyrazole-based drug candidates is not a single experiment but an integrated, iterative strategy. It begins with broad, predictive in silico methods to cast a wide net for potential liabilities. These computational hypotheses are then rigorously tested using quantitative in vitro assays to confirm direct molecular interactions. Finally, cell-based phenotypic screens and pathway analysis are used to understand the true biological consequence of the compound in a complex system.
By embracing this multi-pillar approach, drug discovery teams can build a comprehensive safety profile, enabling them to make informed decisions, design safer medicines, and ultimately increase the probability of clinical success. The causality is clear: understanding a compound's full interaction profile, both on- and off-target, is fundamental to developing an effective and safe therapeutic.
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Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
For the pioneering researchers and scientists in drug development, the introduction of a new chemical entity into the laboratory workflow is a moment of both excitement and critical responsibility. The compound 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid, a complex molecule with potential biological activity, demands a handling protocol built on a foundation of scientific integrity and unwavering commitment to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.
I. Hazard Analysis: Understanding the Compound's Profile
The primary potential hazards associated with 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid are derived from its acrylic acid component. Acrylic acid is known to be:
-
Corrosive: Capable of causing severe skin burns and eye damage upon contact.
-
A Respiratory Irritant: Inhalation of dust or aerosols can lead to respiratory irritation.
-
Harmful if Swallowed or Inhaled: Acute toxicity can result from ingestion or inhalation.
As a solid, the primary route of exposure is through the inhalation of fine powders or direct skin and eye contact. The complex organic structure also suggests that the toxicological properties of the entire molecule are not fully known, reinforcing the need for cautious handling.
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks of exposure.[7][8] The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against accidental splashes of solutions and airborne particles that could cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving is recommended.[6][9] | Provides a barrier against skin contact, which can cause corrosion. Double gloving adds an extra layer of protection against potential tears or permeation. |
| Body Protection | A fully buttoned, long-sleeved lab coat. Disposable coveralls may be appropriate for larger quantities.[6] | Protects the skin from contact with the solid compound or solutions. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powder outside of a certified chemical fume hood.[7] | Prevents the inhalation of fine particles that can cause respiratory irritation and toxicity. |
III. Operational Plan: From Vial to Solution
Safe handling extends beyond personal protective equipment to the very procedures used to manipulate the compound. All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation risk.[1]
A. Weighing and Transferring the Solid
-
Preparation: Designate a specific area within the fume hood for handling the solid. Cover the work surface with disposable bench paper.
-
Tare the Vessel: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Aliquot the Compound: Using a clean spatula, carefully transfer the desired amount of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid to the weighing vessel. Avoid creating dust.
-
Secure and Clean: Tightly cap the stock container immediately after use. Gently wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as hazardous waste.
B. Dissolving the Compound
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.
-
Dissolution: Use sonication or gentle agitation to fully dissolve the solid. If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date, and your initials.
IV. Disposal Plan: A Responsible Conclusion
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[10][11] All waste generated from handling 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid must be treated as hazardous waste.
A. Waste Segregation
-
Solid Waste: All contaminated disposables, including gloves, bench paper, and weighing boats, should be placed in a designated, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container. The container should be compatible with the solvents used.[9] Due to the acrylic acid component, the waste is likely to be acidic. Do not mix with incompatible waste streams.
B. Disposal Procedures
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[10] Common disposal methods for acrylic acid-containing waste include incineration.[10][12] Do not dispose of this compound or its solutions down the drain.[9]
V. Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Spill: For small spills, absorb the material with an inert, dry material and place it in an appropriate hazardous waste container.[9] Evacuate the area for larger spills and contact your institution's EHS department.
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.
References
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